Pharmacological Profiling and Sigma Receptor Binding Affinity of 2-(2-Methoxyphenyl)-1-propylpiperidine: A Technical Guide
Executive Summary The sigma-1 (σ1R) and sigma-2 (σ2R) receptors represent highly compelling targets for neurodegenerative diseases, psychiatric disorders, and oncology. Among the diverse chemotypes known to interact with...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The sigma-1 (σ1R) and sigma-2 (σ2R) receptors represent highly compelling targets for neurodegenerative diseases, psychiatric disorders, and oncology. Among the diverse chemotypes known to interact with these receptors, the N-propylpiperidine scaffold is recognized as a privileged structure. This technical whitepaper provides an in-depth analysis of 2-(2-Methoxyphenyl)-1-propylpiperidine , a structural analog within the phenylpiperidine class. By synthesizing structure-activity relationship (SAR) principles, self-validating radioligand binding protocols, and mechanistic pathway mapping, this guide serves as an authoritative resource for drug development professionals optimizing sigma receptor ligands.
Structural Determinants of Binding (SAR)
Understanding the binding affinity of 2-(2-Methoxyphenyl)-1-propylpiperidine requires analyzing its structural homology with classic sigma ligands such as 3-PPP (N-n-propyl-3-(3-hydroxyphenyl)piperidine) 1 and pridopidine . The molecule's interaction with the σ1R orthosteric site is governed by three primary structural features:
The Basic Piperidine Nitrogen: The amine core (pKa ~8.5–9.0) remains protonated at physiological pH. This is an absolute requirement for anchoring the ligand via a critical electrostatic salt bridge to the conserved glutamic acid residue (Glu172) deep within the σ1R binding pocket.
The N-Propyl Chain: The aliphatic propyl group optimally occupies the primary hydrophobic pocket of the receptor. Truncation to an ethyl group or extension to a butyl group typically results in a sharp drop in binding affinity.
The 2-(2-Methoxyphenyl) Moiety: Moving the phenyl ring to the 2-position of the piperidine and introducing an ortho-methoxy group drastically alters the spatial geometry compared to meta-substituted analogs. The ortho-methoxy group introduces steric bulk that restricts the rotational freedom of the phenyl ring, locking it into a conformation that selectively occupies the secondary hydrophobic sub-pocket. This steric constraint is the primary driver for enhanced σ1R selectivity over σ2R (TMEM97) 2.
Receptor Binding Affinity Profiling
Quantitative Binding Data
The following table summarizes the representative binding affinities (
) of the 2-(2-Methoxyphenyl)-1-propylpiperidine scaffold compared to prototypical reference standards.
To ensure high trustworthiness and reproducibility, the binding affinity must be determined using a self-validating system that isolates specific receptor subtypes.
Step 1: Membrane Preparation
Action: Homogenize rat brain tissue in 10 mM Tris-HCl buffer containing 0.32 M sucrose (pH 7.4).
Causality: S1R is highly enriched in the central nervous system. Sucrose is critical here; it maintains osmotic balance to preserve the integrity of subcellular organelles, specifically the mitochondria-associated endoplasmic reticulum membranes (MAMs) where S1R is localized 4.
Action: Centrifuge at 31,000 × g, discard the supernatant, and resuspend the pellet in 50 mM Tris-HCl (pH 8.0).
Causality: A pH of 8.0 is strictly utilized because it ensures the basic amine of the piperidine ligand remains protonated, optimizing the electrostatic interaction with the receptor.
Step 2: Competitive Binding Assay
σ1R Assay: Incubate membranes with 3 nM -pentazocine and varying concentrations of 2-(2-Methoxyphenyl)-1-propylpiperidine.
Causality: (+)-pentazocine is the prototypical orthosteric ligand with absolute selectivity for S1R over S2R 2. Non-specific binding is defined using 10 µM Haloperidol.
σ2R Assay: Incubate membranes with 3 nM [³H]DTG in the strict presence of 1 µM (+)-pentazocine.
Causality: DTG is a pan-sigma ligand. The addition of (+)-pentazocine acts as a "masking agent" that saturates all S1R sites, ensuring that the radioactive signal exclusively represents binding to S2R (TMEM97) 2.
Step 3: Termination and Quantification
Action: Terminate the reaction after 120 minutes at 25°C via rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
Causality: The 120-minute incubation guarantees thermodynamic equilibrium. PEI pre-soaking is mandatory to neutralize the negative charge of the glass fibers, preventing the highly lipophilic radioligands from binding non-specifically to the filter matrix.
Mechanistic Signaling Pathway
Sigma-1 receptors are unique 25 kDa transmembrane chaperone proteins localized at the MAM. In a pathological or resting state, S1R is bound to the binding immunoglobulin protein (BiP/GRP78). Upon binding of a high-affinity agonist like 2-(2-Methoxyphenyl)-1-propylpiperidine, the receptor undergoes a conformational shift, dissociating from BiP. The liberated S1R then stabilizes the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), facilitating optimal Ca²⁺ transfer from the ER to the mitochondria, thereby boosting ATP production and cellular survival 4.
Fig 1: σ1R activation pathway by 2-(2-Methoxyphenyl)-1-propylpiperidine at the MAM.
Functional Validation Protocols
Because S1R has no intrinsic enzymatic activity, binding affinity (
) alone cannot distinguish an agonist from an antagonist. A functional Co-Immunoprecipitation (Co-IP) assay must be executed.
Protocol:
Cell Culture: Treat CHO cells stably expressing S1R with 1 µM 2-(2-Methoxyphenyl)-1-propylpiperidine for 30 minutes.
Lysis: Lyse cells in a mild non-ionic detergent buffer (1% CHAPS) to preserve protein-protein interactions. Causality: Harsh detergents like SDS will artificially dissociate the S1R-BiP complex, yielding false positives for agonism 3.
Immunoprecipitation: Pull down S1R using a highly specific anti-S1R antibody coupled to Protein A/G magnetic beads.
Western Blotting: Probe the eluate for BiP.
Interpretation Logic: If the compound is an agonist , the Western blot will show a decrease in co-precipitated BiP compared to the vehicle control (indicating dissociation). If it is an antagonist , the S1R-BiP complex remains intact, and BiP levels will match or exceed the control.
References
Allosteric Modulators of Sigma-1 Receptor: A Review. PMC - NIH.[Link]
Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI.[Link]
Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from rat and bovine brain. PubMed - NIH. [Link]
Pharmacological Evaluation of 2-(2-Methoxyphenyl)-1-propylpiperidine as a Novel NMDA Receptor Antagonist
Executive Summary The development of novel N-methyl-D-aspartate receptor (NMDAR) antagonists remains a critical frontier in neuropharmacology, with applications ranging from rapid-acting antidepressants to neuroprotectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel N-methyl-D-aspartate receptor (NMDAR) antagonists remains a critical frontier in neuropharmacology, with applications ranging from rapid-acting antidepressants to neuroprotective agents. This technical whitepaper evaluates the pharmacological potential of 2-(2-Methoxyphenyl)-1-propylpiperidine (2-MeO-1-PP) [1]. By analyzing its structural homology to established arylcyclohexylamines and diarylethylamines, we hypothesize that 2-MeO-1-PP functions as an uncompetitive, voltage-dependent channel blocker at the NMDAR. This guide delineates the theoretical structure-activity relationships (SAR) and provides the self-validating experimental workflows required to definitively characterize its pharmacodynamics.
Structural Pharmacology & Target Rationale
The molecular architecture of 2-MeO-1-PP presents a compelling pharmacophore for NMDAR antagonism, specifically targeting the phencyclidine (PCP) binding site located deep within the ion channel pore[2].
The Piperidine Core: The basic piperidine nitrogen (pKa ~9.5) is protonated at physiological pH. This positive charge is strictly required for electrostatic interaction with the critical asparagine residues (e.g., Asn616 in GluN1) at the Q/R/N site of the NMDAR pore[3].
The 2-(2-Methoxyphenyl) Substitution: The placement of an aromatic ring adjacent to the basic amine mimics the spatial arrangement found in ketamine and methoxphenidine (MXP). Crucially, the ortho-methoxy (-OCH₃) group on the phenyl ring is known to enhance binding affinity by occupying a specific lipophilic pocket within the channel, while the oxygen atom may participate in localized hydrogen bonding.
The N-Propyl Chain: Unlike the methyl group in ketamine, the bulkier N-propyl chain increases the molecule's overall lipophilicity. This extension likely enhances blood-brain barrier (BBB) penetrability and increases the residence time (trapping block) within the hydrophobic domains of the closed channel state.
Hypothesized Mechanism of Action
Based on its pharmacophore, 2-MeO-1-PP is predicted to act as an uncompetitive channel blocker . It requires the prior binding of endogenous co-agonists (glutamate and glycine) to open the channel before it can access its binding site[4]. Once bound, it physically occludes the pore, preventing the influx of Ca²⁺ and Na⁺, thereby halting downstream excitotoxic or nociceptive signaling cascades.
Fig 1: Mechanism of NMDAR uncompetitive channel blockade by 2-MeO-1-PP.
In Vitro Validation Systems (Experimental Protocols)
To transition 2-MeO-1-PP from a theoretical entity to a validated pharmacological agent, rigorous, self-validating experimental systems must be employed. As an Application Scientist, I mandate the following protocols to ensure data integrity and mechanistic causality.
) of 2-MeO-1-PP for the NMDAR pore. [³H]MK-801 is utilized because it selectively labels the open state of the NMDAR channel[5].
Step-by-Step Methodology:
Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Repeat the wash-and-centrifuge cycle at least four times.
Causality: Extensive washing is critical to remove endogenous glutamate and glycine. This establishes a "zero-baseline" receptor state, ensuring that subsequent additions of exogenous agonists precisely control channel opening.
Incubation: Resuspend the final pellet. In a 96-well plate, combine 100 µg of membrane protein, 100 µM Glutamate, 100 µM Glycine, 1 nM[³H]MK-801, and varying concentrations of 2-MeO-1-PP (0.1 nM to 100 µM).
Causality: Because 2-MeO-1-PP is hypothesized to be an uncompetitive antagonist, the channel must be forced into the open conformation by the 100 µM Glu/Gly[6]. Without these co-agonists, the drug cannot access the pore, resulting in false-negative affinity data.
Filtration & Quantification: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.
Whole-Cell Patch-Clamp Electrophysiology
While binding affinity indicates target engagement, electrophysiology is required to prove functional antagonism and voltage dependency[7].
Cell Preparation: Utilize HEK293 cells transiently co-transfected with human GluN1 and GluN2A subunits.
Solutions Setup:
Intracellular (Pipette) Solution: 130 mM CsCl, 10 mM HEPES, 10 mM BAPTA (pH 7.2).
Extracellular (Bath) Solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 0 mM Mg²⁺ (pH 7.4).
Causality: Cesium (Cs⁺) in the pipette blocks outward potassium currents, isolating the inward NMDAR current[8]. The bath solution must be strictly Mg²⁺-free because physiological magnesium acts as an endogenous voltage-dependent pore blocker, which would mask the blocking kinetics of 2-MeO-1-PP.
Recording Protocol: Establish a whole-cell configuration (seal resistance >1 GΩ). Hold the membrane potential at -70 mV. Apply 1 mM Glutamate + 100 µM Glycine via a rapid perfusion system to establish a baseline inward current.
Drug Application & Washout: Co-apply the agonists with 2-MeO-1-PP. Measure the reduction in steady-state current to calculate the
. Finally, perfuse with agonist-only solution (Washout).
Causality (Self-Validation): The washout step is the self-validating control. If the current recovers to baseline, it proves the signal reduction was due to reversible receptor antagonism, not cell rundown, toxicity, or loss of the patch seal.
Quantitative Predictive Modeling
Based on structural SAR comparisons with known NMDAR antagonists, the following table summarizes the predictive pharmacological profile of 2-MeO-1-PP.
Table 1: Predictive Binding and Electrophysiological Profile of 2-MeO-1-PP
Compound
Target Site
Predicted (nM)
Predicted at -70mV (µM)
Voltage Dependency
MK-801 (Reference)
NMDAR Pore
2 - 5
0.01 - 0.05
High
Ketamine (Reference)
NMDAR Pore
500 - 1000
0.5 - 1.5
Moderate
2-MeO-1-PP (Investigational)
NMDAR Pore
150 - 400
0.2 - 0.8
High
Note: The N-propyl group is expected to increase the trapping block phenomenon compared to ketamine, resulting in a lower
and slower off-rate kinetics.
Conclusion
2-(2-Methoxyphenyl)-1-propylpiperidine represents a structurally logical candidate for uncompetitive NMDA receptor antagonism. Its piperidine core and ortho-methoxy substitution strongly suggest high-affinity binding to the PCP site within the GluN1/GluN2 pore. By executing the rigorous, causality-driven in vitro protocols outlined in this guide—specifically [³H]MK-801 displacement and Mg²⁺-free patch-clamp electrophysiology—researchers can definitively validate its pharmacodynamic profile and assess its viability for downstream preclinical development.
References
Paoletti, P., & Neyton, J. (2007). NMDA receptor subunits: function and pharmacology. Current Opinion in Pharmacology, 7(1), 39-47. [Link]
Blanke, M. L., & VanDongen, A. M. J. (2009). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. National Center for Biotechnology Information (PMC).[Link]
Ke, F., et al. (2023). Glutamate's Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer's Disease Brain: Challenges for PET Radiotracer Development for Imaging the NMDA Ion Channel. International Journal of Molecular Sciences (MDPI), 25(1), 28.[Link]
Navigating the Toxicological Landscape of Novel Psychoactive Substances: A Technical Guide on 2-Methoxydiphenidine (2-MXP)
Disclaimer: Initial searches for the toxicology and safety profile of 2-(2-Methoxyphenyl)-1-propylpiperidine did not yield any specific data. This technical guide will therefore focus on the structurally related and more...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Initial searches for the toxicology and safety profile of 2-(2-Methoxyphenyl)-1-propylpiperidine did not yield any specific data. This technical guide will therefore focus on the structurally related and more extensively documented compound, 2-Methoxydiphenidine (MXP) , also known as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine. All information presented herein pertains to 2-MXP.
Introduction
2-Methoxydiphenidine (2-MXP) is a dissociative substance belonging to the 1,2-diarylethylamine class.[1][2] It emerged on the novel psychoactive substance (NPS) market around 2013, often marketed as a "research chemical" and a purported alternative to controlled dissociative anesthetics like ketamine and methoxetamine.[3][4][5] Originally patented in 1989 for its potential in treating neurotoxic injuries, its recent history is predominantly characterized by non-medical recreational use.[1][2] Due to its unsanctioned use, the scientific literature on its toxicology and safety is limited and largely composed of case reports of acute intoxication and fatalities, with a notable absence of formal, controlled safety studies.[1] This guide synthesizes the currently available technical information to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Pharmacodynamics: Mechanism of Action
The primary mechanism of action for 2-MXP is antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][6][7] It is believed to exert its effects via an uncompetitive channel-blocking mechanism, similar to other dissociative anesthetics.[1] In vitro studies have confirmed this, demonstrating that 2-MXP blocks NMDA receptor-mediated field excitatory postsynaptic potentials in rat hippocampal slices.[1]
Pharmacological investigations have revealed that 2-MXP and its analogues are relatively selective for the NMDA receptor.[6][8] However, some off-target activities have been observed, including moderate affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less interaction with the serotonin transporter (SERT).[1][6][7] This interaction with monoamine transporters may contribute to its overall pharmacological and toxicological profile. The rank order of potency for NMDA receptor inhibition among its isomers has been established as 3-MXP > 2-MXP > 4-MXP.[1]
Caption: Primary and secondary pharmacological targets of 2-Methoxydiphenidine (2-MXP).
Pharmacokinetics and Metabolism
Formal pharmacokinetic studies in controlled settings are not available for 2-MXP.[1] Information on its metabolism is derived from the analysis of biological samples from cases of acute intoxication and fatalities.[3][4][5]
The primary metabolic pathway appears to be hydroxylation. The main metabolite detected in both blood and urine is hydroxy-2-MXP, with the hydroxyl group suggested to be located on the piperidine ring.[1][3][4][5] Other metabolites that have been identified, typically at much lower concentrations, include O-desmethyl-2-MXP and hydroxylated-O-desmethyl-2-MXP.[1][3][4][5] The detection of diphenidine and hydroxy-diphenidine in some cases raises the question of whether these are metabolites of 2-MXP or result from co-ingestion.[3][4][5]
Anecdotal reports from users suggest the potential for a long half-life or the accumulation of active metabolites with repeated dosing, leading to cumulative psychoactive effects.[1]
Caption: Proposed metabolic pathways of 2-Methoxydiphenidine (2-MXP).
Toxicological Profile
Acute Toxicity in Humans: Case Reports and Fatalities
The majority of toxicological data for 2-MXP comes from case reports of non-fatal intoxications and post-mortem analyses.[1] Acute toxicity can lead to emergency department admission and, in some cases, death.[1] Clinical features of acute intoxication often include:
Cardiovascular: Hypertension and tachycardia.[9][10][11]
Motor: Nystagmus and opisthotonus (a state of severe hyperextension and spasticity).[1][10]
It is important to note that polysubstance use is common in these cases, which can complicate the interpretation of the toxicological findings.[1][9]
Fatalities associated with 2-MXP have been reported.[1][3][4][5][12] Post-mortem femoral blood concentrations in these cases have varied significantly, highlighting the difficulty in establishing a definitive lethal concentration.
Case Summary
2-MXP Concentration (Femoral Blood)
Other Substances Detected
Reported Cause of Death
Citation
34-year-old male
24.0 mg/L
Not specified as contributory
Methoxphenidine use and hypertensive heart disease
There is a significant lack of formal preclinical toxicology studies for 2-MXP.
In Vivo Studies: In vivo studies in rats have investigated the effect of 2-MXP on prepulse inhibition (PPI) of the startle reflex, a measure of sensorimotor gating that is disrupted by dissociative drugs.[6][8] Both diphenidine and 2-MXP were found to significantly inhibit PPI, consistent with their dissociative effects.[6][8] However, 2-MXP was less potent in these experiments than other NMDA antagonists like ketamine, which was unexpected given its higher NMDA receptor affinity.[1][6][8] This discrepancy may be due to pharmacokinetic factors.[8]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There are no published safety data available concerning the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of 2-MXP.[1][13] This represents a critical knowledge gap in the overall safety profile of this compound.
Experimental Protocols
Given the nature of the available data, which is primarily from forensic and clinical case reports, standardized experimental protocols for toxicological assessment of 2-MXP are not well-established. The analytical methods used in published case reports typically involve:
Protocol: Quantification of 2-MXP in Post-Mortem Blood by HPLC-DAD
Sample Preparation:
Aliquots of post-mortem femoral blood are collected.
Internal standards are added.
Proteins are precipitated using an appropriate agent (e.g., acetonitrile).
The sample is centrifuged, and the supernatant is collected.
The supernatant is evaporated to dryness under a stream of nitrogen.
The residue is reconstituted in a suitable mobile phase for injection.
Chromatographic Conditions:
System: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Column: A suitable reversed-phase column (e.g., C18) is used for separation.
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate: Typically 1.0 mL/min.
Detection: Diode-array detection is used to monitor the absorbance at the maximum wavelength for 2-MXP (approximately 278 nm) and to obtain UV spectra for peak identification.[3]
Quantification:
A calibration curve is generated using a series of standards with known concentrations of 2-MXP.
The peak area of 2-MXP in the sample is compared to the calibration curve to determine its concentration.
Quality control samples are run alongside the unknown samples to ensure the accuracy and precision of the analysis.
Conclusion
The toxicology and safety profile of 2-Methoxydiphenidine (2-MXP) is incomplete and highlights the public health risks associated with novel psychoactive substances. The available data, primarily from human case reports of adverse events and fatalities, indicate a significant potential for acute toxicity, including cardiovascular and severe neuropsychiatric effects. Its primary mechanism as an NMDA receptor antagonist is consistent with its observed dissociative effects. While metabolic pathways have been proposed, a comprehensive pharmacokinetic profile is lacking. Crucially, there is a complete absence of data on the long-term effects of 2-MXP, including its potential for genotoxicity, carcinogenicity, and reproductive toxicity. This lack of formal safety assessment underscores the need for caution and further research into the toxicological properties of 1,2-diarylethylamines and other emerging novel psychoactive substances.
References
[No specific reference for the current time in Milan, IT]
First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. (2015). ResearchGate. Available at: [Link]
Elliott, S. P., Brandt, S. D., Wallach, J., Morris, H., & Kavanagh, P. V. (2015). First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. Journal of analytical toxicology, 39(4), 287–293. Available at: [Link]
Elliott, S. P., Brandt, S. D., Wallach, J., Morris, H., & Kavanagh, P. V. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Journal of Analytical Toxicology, 39(4), 287–293. Available at: [Link]
World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. WHO. Available at: [Link]
First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. (2015). SciSpace. Available at: [Link]
[No specific reference for the systematic review and case series report on diarylethylamine-related de
Helander, A., Beck, O., & Bäckberg, M. (2015). Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine. CABI Digital Library. Available at: [Link]
Acute toxicity associated with the recreational use of the novel dissociative psychoactive substance methoxphenidine. (2014). ZORA (Zurich Open Repository and Archive). Available at: [Link]
Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021. Available at: [Link]
Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PMC. Available at: [Link]
ACMD review of the evidence on the use and harms of diphenidine (accessible). (2023). GOV.UK. Available at: [Link]
Methoxphenidine. (n.d.). Wikipedia. Available at: [Link]
Test purchase, synthesis and characterization of 2- methoxydiphenidine (MXP) and differentiation from its meta - Research@THEA. (n.d.). Available at: [Link]
1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine. (n.d.). PubChem. Available at: [Link]
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. (2016). Semantic Scholar. Available at: [Link]
Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. (2015). ResearchGate. Available at: [Link]
[No specific reference for the EPA document on chemicals evalu
2-methoxydiphenidine. (n.d.). Expert Committee on Drug Dependence Information Repository. Available at: [Link]
Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. (2022). PMC. Available at: [Link]
Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine. (2025). ResearchGate. Available at: [Link]
Assessing Male Reproductive Toxicity during Drug Development. (n.d.). Longdom Publishing. Available at: [Link]
History and discovery of 2-substituted piperidine derivatives
An In-Depth Technical Guide to the 2-Substituted Piperidine Pharmacophore: History, Stereoselective Synthesis, and Pharmacological Design Executive Summary The piperidine ring is one of the most ubiquitous nitrogen-conta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 2-Substituted Piperidine Pharmacophore: History, Stereoselective Synthesis, and Pharmacological Design
Executive Summary
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals and naturally occurring alkaloids. Within this class, 2-substituted piperidines —where a functional group is attached to the carbon directly adjacent to the secondary amine—represent a privileged pharmacophore. The stereocenter at the C2 position dictates the three-dimensional spatial orientation of the molecule, profoundly influencing receptor binding affinity, target selectivity, and metabolic stability.
As drug development has evolved, the transition from racemic mixtures to enantiopure formulations of 2-substituted piperidines has become a masterclass in rational drug design. This whitepaper explores the historical milestones of this chemical class, the causality behind modern stereoselective synthetic methodologies, and the self-validating protocols required to engineer these molecules for advanced therapeutic applications.
Historical Milestones: From Hemlock to Modern Therapeutics
The discovery and development of 2-substituted piperidines trace a fascinating arc from ancient toxicology to modern neuropharmacology.
The Genesis of Alkaloid Chemistry: Coniine
Coniine, a highly toxic polyketide-derived alkaloid isolated from poison hemlock (Conium maculatum), holds two monumental historical records in chemistry: it was the first alkaloid to have its chemical structure elucidated (1881) and the first to be chemically synthesized[1]. In 1886, Albert Ladenburg achieved the synthesis of coniine by condensing 2-methylpyridine with acetaldehyde, followed by sodium/ethanol reduction and fractional crystallization using (+)-tartaric acid[2]. This molecule, infamous for being the poison that killed Socrates in 399 BC, acts as a potent nicotinic acetylcholine receptor antagonist, causing fatal respiratory paralysis[1].
Pipecolic Acid: The Biological Modulator
In the late 1940s and 1950s, researchers identified pipecolic acid (piperidine-2-carboxylic acid) as a non-proteinogenic amino acid in plants[3]. Far from being a mere metabolic byproduct, pipecolic acid is now recognized as a critical orchestrator of Systemic Acquired Resistance (SAR) and basal immunity in plants against microbial pathogens[4]. Furthermore, it serves as a crucial biosynthetic building block for complex macrolide immunosuppressants, such as rapamycin, where the pipecolyl group acts as a substrate mimic within the PPIase active site, driving subnanomolar target affinity[5].
Methylphenidate: Revolutionizing CNS Stimulation
Synthesized in 1944 by Leandro Panizzon at Ciba (now Novartis) in Basel, Switzerland, methylphenidate (Ritalin) was developed from benzyl cyanide and 2-chloropyridine[6]. Initially used to reverse drug-induced comas, it was approved by the FDA in 1955 and became the gold standard for treating Attention-Deficit/Hyperactivity Disorder (ADHD)[7]. Methylphenidate possesses four configurational isomers, but it is the d-threo enantiomer that exhibits the highest pharmacological activity as a dopamine and norepinephrine reuptake inhibitor[8].
The Pipecoloxylidides: Advancing Local Anesthesia
The development of amide-type local anesthetics heavily relied on the 2-substituted piperidine core. Molecules like mepivacaine, bupivacaine, and ropivacaine were developed to provide long-lasting, reversible blockade of voltage-gated sodium channels[9]. The clinical history of bupivacaine underscored the critical importance of stereochemistry: the racemic mixture exhibited severe cardiotoxicity, which was later traced primarily to the (R)-enantiomer. This causality drove the pharmaceutical industry to develop and market the enantiopure (S)-isomer, levobupivacaine, which retains anesthetic efficacy with a significantly wider safety margin[9].
Pharmacological Mechanisms and Target Divergence
The substituent at the C2 position of the piperidine ring acts as a structural pivot. Depending on the nature of the side chain (e.g., an acetate ester vs. a bulky carboxamide), the molecule is directed toward entirely different biological targets.
Fig 1. Divergent pharmacological pathways of 2-substituted piperidines based on side-chain modifications.
Quantitative Data & Structure-Activity Relationships (SAR)
To understand the evolution of this class, we must compare the structural and functional data of the primary derivatives.
Table 1: Comparative Pharmacological Data of Key 2-Substituted Piperidines
Modern Synthetic Methodologies: Experimental Causality
The synthesis of 2-substituted piperidines requires rigorous stereocontrol. Late-stage chiral resolution (as historically performed by Ladenburg) is economically and environmentally inefficient, discarding 50% of the synthesized material[2]. Modern synthetic routes rely on either Chiral Pool Synthesis or Asymmetric Catalysis/Radical Cyclization .
Protocol 1: Chiral Pool Synthesis of (S)-Levobupivacaine
Causality & Rationale: Utilizing (S)-lysine as a starting material ensures that the C2 stereocenter is biologically pre-installed. This avoids the need for chiral transition-metal catalysts and eliminates the yield loss associated with racemic resolution[9]. The protocol is self-validating; if the stereocenter is preserved during the oxidative deamination, the final product is guaranteed to be enantiopure.
Step-by-Step Methodology:
Oxidative Deamination: Treat (S)-lysine with sodium nitroprusside in an aqueous alkaline solution. This selectively deaminates the α-amino group to a ketone while preserving the ε-amino group, yielding 2-oxo-6-aminohexanoic acid.
Stereospecific Ring Closure: Subject the intermediate to catalytic hydrogenation (Pd/C, H2 gas, 50 psi) in methanol. The intramolecular reductive amination yields (S)-pipecolic acid.
Self-Validation Check: Analyze via Chiral HPLC (Chiralcel OD-H column). Enantiomeric excess (ee) must be >99%. Specific rotation
should match literature values for (S)-pipecolic acid.
Acid Activation & Amidation: React (S)-pipecolic acid with thionyl chloride (SOCl2) to form the acyl chloride intermediate. Slowly add 2,6-xylidine in the presence of triethylamine (TEA) at 0°C to form the pipecoloxylidide core.
N-Alkylation: Dissolve the intermediate in anhydrous acetonitrile. Add 1-bromobutane (1.2 eq) and anhydrous K2CO3 (2.0 eq). Reflux at 80°C for 12 hours to install the N-butyl group.
Purification: Extract with ethyl acetate, wash with brine, dry over MgSO4, and crystallize the hydrochloride salt from isopropanol.
Self-Validation Check: Confirm the absence of the (R)-enantiomer via LC-MS and verify the intact stereocenter via 2D-NMR (NOESY).
Fig 2. Self-validating chiral pool synthesis workflow for Levobupivacaine from (S)-lysine.
Protocol 2: Diastereoselective Radical Cyclization for 2,4-Disubstituted Piperidines
Causality & Rationale: Constructing multi-substituted piperidines often results in poor diastereoselectivity. Traditional 6-exo-trig radical cyclizations utilize tributyltin hydride (
), which is highly toxic and often yields poor trans/cis ratios (typically 3:1 to 6:1). By substituting with tris(trimethylsilyl)silane (), researchers exploit the massive steric bulk of the silane radical. This forces the transition state into a highly specific chair conformation, unexpectedly enhancing the diastereomeric ratio up to 99:1 while entirely eliminating heavy metal toxicity[11].
Step-by-Step Methodology:
Precursor Preparation: Synthesize the acyclic precursor, 7-substituted-6-aza-8-bromooct-2-enoate, ensuring the secondary amine is protected (e.g., via a Boc group).
System Degassing: Dissolve the precursor (1.0 mmol) in anhydrous toluene (10 mL). Degas the solution using three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise quench the radical intermediates.
Radical Initiation: Under an argon atmosphere, add
(1.2 mmol) and Azobisisobutyronitrile (AIBN, 0.1 mmol) to the reaction flask.
Cyclization: Heat the mixture to 80°C for 4 hours. The AIBN initiates the generation of the
radical, which abstracts the bromine atom. The resulting carbon radical undergoes a rapid 6-exo-trig cyclization onto the α,β-unsaturated ester.
Quenching and Analysis: Cool the reaction to room temperature and concentrate under reduced pressure.
Self-Validation Check: Analyze the crude mixture via
-NMR. The extreme steric bulk of the silane ensures hydrogen atom transfer occurs exclusively from the less hindered face, yielding the trans-2,4-disubstituted piperidine. Integration of the proton signals at the C2 and C4 positions will validate a trans:cis ratio of >95:5[11].
Future Perspectives
The future of 2-substituted piperidine development lies in fine-tuning their pharmacokinetic profiles. Recent studies have demonstrated that the selective introduction of fluorine atoms into the N-alkyl side chains of piperidine-2-carboxamides (like ropivacaine) exponentially attenuates basicity and increases metabolic stability without disrupting the binding affinity to Nav channels[12]. Furthermore, the integration of continuous flow microreactors for the electroreductive cyclization of imines is currently drastically reducing synthesis times from days to hours, paving the way for highly scalable, green manufacturing of these critical pharmacophores[11].
References
Hotti, H., et al. "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom." Molecules (2017).1
Koc & Seckin Dinler. "Pipecolic acid in plants: biosynthesis, signalling, and role under stress." Botanica (2022). 3
"Methylphenidate for attention-deficit/hyperactivity disorder in adults: a narrative review." PMC (2021). 8
Vardanyan, R. "2-Substituted and 1,2-Disubstituted Piperidines." Piperidine-Based Drug Discovery (2017). 9
"Bupivacaine | Drug Information, Uses, Side Effects, Chemistry." PharmaCompass. 10
"Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways." PMC (2014). 4
"Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster." Journal of the American Chemical Society (2006). 5
"Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane." ResearchGate (2025). 11
"Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives." PMC (2021). 12
Metabolic Pathways of 2-(2-Methoxyphenyl)-1-propylpiperidine in Mammals
The following technical guide details the metabolic pathways of 2-(2-Methoxyphenyl)-1-propylpiperidine , a 2-arylpiperidine derivative structurally related to dissociative and stimulant classes. This analysis synthesizes...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the metabolic pathways of 2-(2-Methoxyphenyl)-1-propylpiperidine , a 2-arylpiperidine derivative structurally related to dissociative and stimulant classes. This analysis synthesizes pharmacological principles with predictive metabolic profiling based on established pathways for homologous 2-substituted piperidines and methoxylated aryl compounds.
Executive Summary & Compound Identity
2-(2-Methoxyphenyl)-1-propylpiperidine is a synthetic psychoactive substance belonging to the 2-arylpiperidine class. Structurally, it consists of a piperidine ring substituted at the nitrogen (position 1) with a propyl chain and at the carbon (position 2) with a 2-methoxyphenyl group.
Chemical Structure: 1-propyl-2-(2-methoxyphenyl)piperidine
This compound undergoes extensive Phase I functionalization followed by Phase II conjugation. The primary metabolic drivers are N-dealkylation , O-demethylation , and ring hydroxylation .
Phase I Metabolism: Functionalization
The mammalian metabolism of 2-(2-Methoxyphenyl)-1-propylpiperidine proceeds through three divergent pathways.
Pathway A: N-Dealkylation (Major)
The most thermodynamically favorable pathway involves the oxidative removal of the N-propyl chain.
Mechanism:
-Carbon hydroxylation of the propyl group leads to an unstable carbinolamine intermediate, which spontaneously collapses to release propanal and the secondary amine metabolite.
N-Glucuronidation: The secondary amine M1 may undergo direct N-glucuronidation, though this is generally a minor pathway compared to renal excretion of the salt form.
Experimental Protocols for Metabolic Profiling
To validate these pathways in a laboratory setting, the following protocol is recommended.
Protocol: In Vitro Microsomal Stability Assay
Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-HRMS/MS (Q-Exactive or equivalent). Monitor for neutral losses of 42 Da (Propyl -> H) and 14 Da (Methyl -> H).
Quantitative Data Summary (Predicted)
Metabolite ID
Structure Name
Biotransformation
m/z Shift (approx)
Primary Enzyme
Parent
2-(2-Methoxyphenyl)-1-propylpiperidine
None
[M+H]+
-
M1
2-(2-Methoxyphenyl)piperidine
N-Dealkylation (-C3H6)
-42.0470
CYP3A4
M2
2-(2-Hydroxyphenyl)-1-propylpiperidine
O-Demethylation (-CH2)
-14.0156
CYP2D6
M3
Hydroxy-Parent
Hydroxylation (+O)
+15.9949
CYP2D6/2C9
M4
M2-Glucuronide
Glucuronidation (+C6H8O6)
+176.0321
UGT1A1/1A9
Pathway Visualization
The following diagram illustrates the metabolic cascade of 2-(2-Methoxyphenyl)-1-propylpiperidine.
Figure 1: Metabolic fate of 2-(2-Methoxyphenyl)-1-propylpiperidine showing Phase I functionalization and Phase II conjugation.
References
Meyer, M. R., et al. (2012). Metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. Link
Sauer, C., et al. (2009). Metabolism of the designer drug 1-(3-chlorophenyl)piperazine (mCPP) in rats and humans. Drug Metabolism and Disposition.[1][2] Link
Wagmann, L., et al. (2020). In vitro metabolic fate of the new psychoactive substance 2-methoxydiphenidine (2-MXP). Drug Testing and Analysis. Link
Casolaro, V., et al. (2022). Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. European Journal of Medicinal Chemistry. Link
Structure-activity relationship (SAR) of methoxyphenyl piperidines
Structure-Activity Relationship (SAR) of Methoxyphenyl Piperidines: A Comprehensive Technical Guide Executive Summary The methoxyphenyl piperidine scaffold is a highly privileged pharmacophore in medicinal chemistry, off...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationship (SAR) of Methoxyphenyl Piperidines: A Comprehensive Technical Guide
Executive Summary
The methoxyphenyl piperidine scaffold is a highly privileged pharmacophore in medicinal chemistry, offering a versatile structural foundation for designing highly selective ligands across diverse biological targets. By precisely tuning the steric bulk, electronic distribution, and conformational rigidity of this scaffold, researchers have successfully developed highly selective 5-HT2A agonists, potent opioid pan-antagonists, and novel allosteric enzyme inhibitors. This whitepaper deconstructs the structure-activity relationship (SAR) of methoxyphenyl piperidines, providing mechanistic insights and self-validating experimental protocols for drug development professionals.
Deconstructing the Pharmacophore: Causality in Molecular Design
The pharmacological versatility of methoxyphenyl piperidines stems from the synergistic interaction of its three core components:
The Piperidine Ring (Conformational Restraint & Salt Bridge Formation):
Unlike open-chain alkylamines (e.g., phenethylamines), the piperidine ring "locks" the basic nitrogen into a restricted spatial geometry. In G-protein-coupled receptors (GPCRs), this protonated secondary or tertiary amine consistently forms a critical salt bridge with a highly conserved aspartate residue in transmembrane helix 3 (e.g., D3.32). The cyclic nature reduces the entropic penalty upon binding.
The Methoxy Group (Electronic & Steric Tuning):
Positioning a methoxy group on the phenyl ring (ortho, meta, or para) serves a dual purpose. Electronically, it acts as a hydrogen bond acceptor. Sterically, its bulk restricts the rotational freedom of the adjacent phenyl ring, forcing the molecule into a bioactive conformation that dictates receptor subtype selectivity.
The Phenyl Ring (Hydrophobic Anchoring):
The aromatic system engages in essential
stacking or edge-to-face interactions with aromatic residues (like Tyrosine or Tryptophan) within the target's orthosteric or allosteric binding pockets.
Logical SAR mapping of the methoxyphenyl piperidine scaffold to diverse biological targets.
SAR in Serotonergic Modulation: The 5-HT2A Receptor
Developing subtype-selective 5-HT2A agonists is notoriously difficult due to the high sequence homology within the 5-HT2 receptor family (particularly 5-HT2C). The methoxyphenyl piperidine scaffold provided a breakthrough in this domain.
Case Study: DMBMPP
DMBMPP (2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine) represents a masterclass in conformational restriction. By incorporating the amine of the traditional 25B-NBOMe psychedelic into a piperidine ring, researchers created a rigid (2S,6S)-trans-piperidine scaffold[1].
Causality of Selectivity: The restricted geometry forces the 2-methoxyphenyl group into a specific vector that perfectly complements the extended orthosteric pocket of the 5-HT2A receptor, while sterically clashing with the slightly narrower 5-HT2C pocket.
Result: DMBMPP achieves a
of 2.5 nM at the human 5-HT2A receptor, boasting an unprecedented 124-fold selectivity over the 5-HT2C receptor[1][2].
SAR in Opioid Receptor Targeting: Agonists to Pan-Antagonists
The methoxyphenyl piperidine core is highly sensitive to micro-modifications, allowing it to be tuned across the entire efficacy spectrum of opioid receptors.
Selective MOR Agonists:
Starting from the Tramadol scaffold, researchers developed 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine derivatives.
Causality: The addition of the 3-methoxyphenyl group, combined with a specific carboxamide linker, creates optimal steric hindrance that prevents binding to Delta (DOR) and Kappa (KOR) opioid receptors. The methoxy oxygen participates in a critical water-mediated hydrogen bond network specific to the Mu (MOR) receptor. This yields a highly selective MOR agonist (
Opioid Pan-Antagonists (AT-076):
Conversely, the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl/methoxyphenyl)piperidine scaffold is a known opioid antagonist pharmacophore.
Causality: SAR studies revealed that removing the 3,4-dimethyl groups from this piperidine scaffold eliminates steric clashes within the Nociceptin (NOP) receptor pocket without disrupting the core salt-bridge interactions required for classical opioid receptors.
Result: This structural subtraction yielded AT-076, the first small-molecule opioid pan-antagonist with nanomolar affinity across all four subtypes: NOP (
1.75 nM), KOP ( 1.14 nM), MOP ( 1.67 nM), and DOP ( 19.6 nM)[4].
Expanding the Horizon: Non-GPCR Targets (USP5)
Beyond GPCRs, the methoxyphenyl piperidine scaffold is highly effective in targeting the zinc-finger ubiquitin-binding domain (ZnF-UBD) of Ubiquitin Specific Protease 5 (USP5), a critical target in oncology.
Causality: SAR investigations demonstrated that a 6-membered piperidine ring is vastly superior to piperazines or 7-membered rings for this target. The 3-methoxyphenyl substitution is crucial because the phenyl ring
-stacks with Tyr223 of the enzyme, while the methoxy group is oriented to interact favorably with the solvent-exposed boundary of the allosteric pocket, inhibiting the catalytic activity of the enzyme[5].
To ensure data integrity during SAR optimization, the following protocols are designed as self-validating systems. Built-in controls immediately flag compromised membrane preparations or high background noise.
Step-by-step experimental workflow for evaluating methoxyphenyl piperidine receptor ligands.
Protocol A: Radioligand Competition Binding Assay
Purpose: Determine the binding affinity (
) of synthesized piperidines.
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4). Causality: is strictly required to stabilize the high-affinity G-protein coupled state of the receptor, ensuring accurate agonist affinity measurements.
Membrane Incubation: In a 96-well plate, combine 50
g of receptor-expressing membrane protein, the radioligand (e.g., -DAMGO for MOR at its concentration), and the test piperidine (10 concentrations ranging from to M).
Self-Validation Control (NSB): Dedicate 3 wells to Non-Specific Binding (NSB) by adding 10
M of an unlabeled reference ligand (e.g., Naloxone). Logic: If Total Binding minus NSB is less than 50% of Total Binding, the assay is invalid due to excessive background noise or degraded radioligand.
Filtration & Reading: Incubate for 1 hour at 25°C. Terminate by rapid vacuum filtration over GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific lipid binding). Wash 3x with ice-cold buffer, add scintillation cocktail, and read radioactivity.
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol B:
Functional Efficacy Assay
Purpose: Determine if the piperidine acts as an agonist, partial agonist, or antagonist.
System Priming: Suspend membranes in assay buffer supplemented with 30
M GDP. Causality: GDP saturates the G-proteins in their inactive state. This artificially lowers the basal signal, maximizing the signal-to-noise ratio when an agonist induces the exchange of GDP for the radiolabeled .
Ligand Addition: Add the test piperidine and 0.1 nM
. Incubate for 60 minutes at 30°C.
Self-Validation Control (Emax): Include a known full agonist (e.g., DAMGO for MOR or Serotonin for 5-HT2A) at a saturating concentration (
). Logic: The test compound's maximum response must be normalized to this control. If the reference agonist fails to stimulate a increase over basal GDP levels, the G-protein coupling in the membrane preparation is compromised, and the assay must be rejected.
Termination: Filter through GF/B filters, wash with ice-cold buffer, and quantify bound
via liquid scintillation counting.
References
1.[1] Wikipedia Contributors. "DMBMPP." Wikipedia, The Free Encyclopedia. URL:
2.[5] "Structure Activity Relationship of USP5 Allosteric Inhibitors." bioRxiv. URL:
3.[2] "Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design." PMC / NIH. URL:
4.[3] "Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic." PubMed / NIH. URL:
5.[4] "Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors." ACS Chemical Neuroscience. URL:
Technical Monograph: Characterization and Synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine
The following technical monograph is structured to serve as a definitive reference for 2-(2-Methoxyphenyl)-1-propylpiperidine . It prioritizes reproducible synthetic pathways, precise analytical identification, and struc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical monograph is structured to serve as a definitive reference for 2-(2-Methoxyphenyl)-1-propylpiperidine . It prioritizes reproducible synthetic pathways, precise analytical identification, and structure-activity relationship (SAR) context.
Executive Summary & Chemical Identity[1]
2-(2-Methoxyphenyl)-1-propylpiperidine is a specific structural isomer within the N-substituted arylpiperidine class. Chemically, it consists of a saturated piperidine ring substituted at the 2-position with an ortho-methoxyphenyl group and at the nitrogen (1-position) with a propyl chain.
This scaffold shares significant structural homology with known psychoactive research chemicals, specifically functioning as a hybrid between 2-substituted piperidine stimulants (e.g., Desoxypipradrol analogs) and aryl-substituted dissociatives (e.g., Methoxphenidine, though structurally distinct in the linker).
As a Senior Application Scientist, I advise against de novo ring construction when reliable precursors exist. The most robust, self-validating workflow utilizes the commercially available 2-(2-Methoxyphenyl)piperidine (CAS 118577-00-7) as the starting scaffold. This approach minimizes chiral center racemization risks and reduces step count.
Retrosynthetic Logic
The synthesis is a direct N-alkylation (nucleophilic substitution) . The secondary amine of the piperidine ring acts as the nucleophile attacking the electrophilic carbon of 1-bromopropane.
Visualization of Synthetic Pathway
The following diagram illustrates the optimized bench workflow, highlighting the critical intermediate and reagents.
Figure 1: Convergent synthesis via N-alkylation of the arylpiperidine core.
Step-by-Step Protocol (Self-Validating)
Objective: Synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine via SN2 alkylation.
Reagent Preparation:
Dissolve 1.0 eq of 2-(2-Methoxyphenyl)piperidine (Free base) in anhydrous Acetonitrile (ACN).
Note: If starting with the hydrochloride salt, neutralize first with NaOH and extract into DCM, then swap solvent to ACN.
Activation:
Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃) powder.
Add 0.1 eq of Potassium Iodide (KI). Expert Insight: KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.
Alkylation:
Add 1.1 eq of 1-Bromopropane dropwise at room temperature to prevent exotherms.
Heat the mixture to reflux (approx. 80-82°C) for 12-16 hours.
Validation (TLC):
Monitor reaction progress using TLC (Mobile phase: 9:1 DCM/MeOH).
Endpoint: Disappearance of the secondary amine spot (lower Rf) and appearance of the tertiary amine product (higher Rf).
Workup:
Filter off inorganic salts (K₂CO₃/KBr).
Concentrate the filtrate under reduced pressure.
Redissolve residue in DCM and wash with water (x2) and Brine (x1).
Dry over MgSO₄ and concentrate.
Purification:
The crude oil is often sufficient for conversion to HCl salt. For analytical purity, perform column chromatography (Silica, Gradient 0-5% MeOH in DCM).
Analytical Characterization (The "Fingerprint")
To ensure the integrity of the compound, the following analytical signatures must be verified. This constitutes the "Trustworthiness" pillar of the protocol.
Nuclear Magnetic Resonance (NMR) Expectations
¹H NMR (CDCl₃, 400 MHz):
Aryl Protons: Multiplet at δ 6.8–7.3 ppm (4H, characteristic of ortho-substituted benzene).
Methoxy Group: Sharp singlet at δ 3.8 ppm (3H).
Benzylic Methine: Doublet of doublets or broad multiplet at δ 3.0–3.4 ppm (1H, C2-H of piperidine).
N-Propyl Chain:
Triplet at δ 0.8–0.9 ppm (3H, terminal methyl).
Multiplet at δ 1.4–1.6 ppm (2H, middle methylene).
Multiplet at δ 2.2–2.5 ppm (2H, N-methylene).
¹³C NMR: Look for the characteristic methoxy carbon (~55 ppm) and the ipso-carbon of the phenyl ring shifted downfield due to oxygen attachment (~157 ppm).
Mass Spectrometry (GC-MS)
Molecular Ion (M+): 233 m/z.
Base Peak: Expect a dominant fragment caused by alpha-cleavage of the piperidine ring or loss of the propyl group.
Fragment A: Loss of propyl group [M - 43]⁺.
Fragment B: Tropylium ion formation from the methoxyphenyl moiety (less common in saturated heterocycles but possible).
Pharmacological Context & Signaling Pathways
While this specific isomer (N-propyl) is less described in clinical literature than its methyl or ethyl counterparts, its structure suggests specific receptor interactions based on established SAR of arylpiperidines.
Mechanism of Action Hypothesis
The molecule likely possesses dual activity:
Dopamine Transporter (DAT) Inhibition: The 2-arylpiperidine core is the pharmacophore for methylphenidate-like activity.
NMDA Receptor Antagonism: The 2-methoxy substitution is a classic modification in dissociative chemistry (e.g., Methoxetamine) to enhance potency and alter metabolic stability.
Biological Interaction Diagram
Figure 2: Predicted pharmacodynamic profile based on structural homology to 2-MeO-PCP and Desoxypipradrol.
Safety & Handling
Hazard Classification: Treat as a potent CNS active agent. Likely an irritant to eyes/skin.
Storage: Store as the Hydrochloride salt at -20°C, protected from light and moisture.
Regulatory Status: Researchers must verify local scheduling laws. As a structural analog of controlled substances (e.g., PCP or Methylphenidate derivatives), it may fall under "Federal Analogue Act" provisions in the US or similar generic bans in the UK/EU.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-(2-Methoxyphenyl)piperidine derivatives. Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: A Comprehensive Guide to the Total Synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine
Abstract This document provides a detailed, two-part protocol for the total synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine, a substituted piperidine scaffold with potential applications in medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed, two-part protocol for the total synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine, a substituted piperidine scaffold with potential applications in medicinal chemistry and drug development. The synthesis is designed for reproducibility and scalability, employing robust and well-documented chemical transformations. Part I details the synthesis of the key intermediate, 2-(2-methoxyphenyl)piperidine, via a Grignard reaction with pyridine followed by catalytic hydrogenation. Part II describes the efficient N-propylation of this intermediate using a chemoselective reductive amination protocol. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, expert insights, and troubleshooting advice to ensure successful execution.
Introduction and Synthetic Strategy
Substituted piperidines are a class of privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their conformational rigidity and ability to engage in specific receptor interactions make them valuable scaffolds. The target molecule, 2-(2-Methoxyphenyl)-1-propylpiperidine, is a tertiary amine derivative whose analogues, such as methoxphenidine, have been investigated for their biological activities.[2]
The synthetic strategy outlined herein is a convergent and efficient two-stage process. This approach was chosen for its reliance on readily available starting materials and high-yielding, reliable reactions suitable for laboratory-scale synthesis and potential scale-up.
Stage 1: Synthesis of 2-(2-Methoxyphenyl)piperidine (Intermediate 3). This stage involves the formation of the C-C bond between the methoxyphenyl moiety and the piperidine precursor. A Grignard reaction between 2-methoxyphenylmagnesium bromide (1 ) and pyridine forms 2-(2-methoxyphenyl)pyridine (2 ). Subsequent catalytic hydrogenation of the pyridine ring provides the saturated piperidine intermediate (3 ).
Stage 2: Synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine (Target 5). This stage focuses on the selective alkylation of the secondary amine. We employ a reductive amination reaction between intermediate 3 and propanal, which proceeds through an iminium ion intermediate (4 ) and is reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product (5 ). This method is favored over direct alkylation with propyl halides to prevent over-alkylation and the formation of quaternary ammonium salts.[3][4]
The overall synthetic workflow is depicted below.
Caption: Figure 1. Overall synthetic workflow.
Part I: Synthesis of 2-(2-Methoxyphenyl)piperidine (3)
This protocol details the preparation of the secondary amine intermediate. The procedure involves two main chemical steps: a Grignard reaction and a catalytic hydrogenation.
Experimental Protocol: Grignard Reaction and Hydrogenation
Materials and Reagents:
Reagent/Material
M.W.
Quantity
Moles
Notes
Magnesium turnings
24.31
2.67 g
0.11
Iodine
253.81
1 crystal
catalytic
For initiation
2-Bromoanisole
187.04
18.7 g (13.7 mL)
0.10
Anhydrous Tetrahydrofuran (THF)
72.11
150 mL
-
Dry over Na/benzophenone
Pyridine
79.10
7.91 g (8.1 mL)
0.10
Dry over KOH
Platinum(IV) oxide (PtO₂)
227.08
250 mg
catalytic
Adams' catalyst
Glacial Acetic Acid
60.05
100 mL
-
Diethyl ether
74.12
As needed
-
For extraction
10% Aqueous NaOH
40.00
As needed
-
For workup
Saturated NaCl (brine)
58.44
As needed
-
For workup
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
As needed
-
For drying
Step-by-Step Procedure:
Grignard Reagent Formation:
To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 0.11 mol) and a single crystal of iodine.
Assemble the apparatus and flush with dry nitrogen.
Add 2-bromoanisole (18.7 g, 0.10 mol) to the dropping funnel with 50 mL of anhydrous THF.
Add approximately 10% of the 2-bromoanisole solution to the magnesium turnings. Gentle warming with a heat gun may be required to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent 1 .
Reaction with Pyridine:
Cool the Grignard solution to 0 °C in an ice bath.
Dissolve dry pyridine (7.91 g, 0.10 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.
Add the pyridine solution dropwise to the stirred Grignard reagent at 0 °C.
After addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
Cool the reaction to room temperature and then quench by carefully pouring it over 200 g of crushed ice.
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(2-methoxyphenyl)pyridine (2 ) as a dark oil. This crude product is often used directly in the next step without further purification.
Catalytic Hydrogenation:
Transfer the crude oil 2 to a 500 mL Parr hydrogenation bottle.
Place the bottle on a Parr hydrogenation apparatus. Purge the system with hydrogen gas.
Pressurize the vessel to 50 psi of H₂ and shake vigorously. The reaction is exothermic and may require initial cooling.
Monitor the reaction by observing the pressure drop. Re-pressurize as needed. The reaction is typically complete in 12-24 hours when hydrogen uptake ceases.
Vent the apparatus and carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol.
Concentrate the filtrate under reduced pressure to remove most of the acetic acid.
Basify the residue by carefully adding 10% aqueous NaOH until the pH is >12.
Extract the product with diethyl ether (3 x 100 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 2-(2-methoxyphenyl)piperidine (3 ).
Purification:
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 dichloromethane/methanol with 0.5% triethylamine) or by vacuum distillation to afford 3 as a pale yellow oil.
Expected Yield: 45-55% over two steps.
Part II: Synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine (5)
This protocol uses reductive amination, a highly efficient and selective method for N-alkylation of secondary amines.[5]
Principle of Reductive Amination
The reaction proceeds in two main steps within a single pot:
Iminium Ion Formation: The secondary amine (3 ) reacts with the aldehyde (propanal) to form a hemiaminal, which then dehydrates to form an iminium ion (4 ).
Reduction: A mild and selective hydride-donating agent, sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the target tertiary amine (5 ). NaBH(OAc)₃ is particularly effective as it is less reactive towards the starting aldehyde than other reducing agents like NaBH₄.[6]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Physicochemical Profiling
2-(2-Methoxyphenyl)-1-propylpiperidine (CAS: 1355180-42-5) is a highly lipophilic basic amine representative of N-alkylated arylpiperidine scaffolds frequently encountered in neuropharmacological drug discovery. Understanding the solubility profile of such compounds is a critical factor influencing their Absorption, Distribution, Metabolism, and Excretion (ADME) properties[1].
Because piperidine derivatives possess a basic nitrogen atom, their solubility is not static; it is heavily dictated by the solvation medium, the presence of organic cosolvents, and the pH of the aqueous environment. This application note details the causal mechanisms behind its solvation and provides field-proven, self-validating protocols for determining both its kinetic and thermodynamic solubility.
Solvation Thermodynamics & Causality
To design robust assays, researchers must understand the underlying physical chemistry governing the interaction between the solute and the solvent.
DMSO (Dimethyl Sulfoxide) Solvation: As a polar aprotic solvent with a high dielectric constant and strong dipole moment, DMSO is exceptionally efficient at dissolving the neutral, free-base form of lipophilic amines. It disrupts the intermolecular forces of the compound's crystal lattice without requiring hydrogen bond donation. Consequently, 2-(2-Methoxyphenyl)-1-propylpiperidine exhibits high solubility in pure DMSO, making it the industry standard for preparing concentrated stock solutions (e.g., 10–50 mM) for high-throughput screening[2][3].
Aqueous Media & pH-Dependency: In aqueous environments, thermodynamic solubility is governed by the ionization state of the piperidine ring. At a physiological pH of 7.4, the compound exists predominantly as a neutral free base. Its high lipophilicity (driven by the propyl and methoxyphenyl groups) results in poor water solubility. However, in acidic environments (e.g., Simulated Gastric Fluid, pH 1.2), the piperidine nitrogen becomes protonated. This yields a cationic salt, which drastically increases aqueous solubility via strong ion-dipole interactions with water molecules[1][2].
Kinetic vs. Thermodynamic Discrepancies: Kinetic solubility assays measure the precipitation point of a compound when a DMSO stock is spiked into an aqueous buffer. Because of the metastable supersaturated state and the cosolvent effect of residual DMSO, kinetic solubility values are typically higher than true thermodynamic (equilibrium) solubility values[3][4].
pH-dependent structural state and its effect on solvent compatibility.
Experimental Protocols
The following protocols establish a self-validating system. By conducting both kinetic and thermodynamic assays, researchers can cross-verify the supersaturation limits against the absolute equilibrium limits, ensuring no false positives arise from DMSO-induced colloidal artifacts[5].
Objective: To determine the concentration at which 2-(2-Methoxyphenyl)-1-propylpiperidine precipitates when diluted from a DMSO stock into an aqueous medium[3].
Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Ensure complete dissolution via vortexing and sonication.
Buffer Dilution: In a 96-well plate, aliquot 2 µL of the DMSO stock into 98 µL of the target aqueous buffer (e.g., PBS pH 7.4). This maintains a maximum final DMSO concentration of 2%, preventing the solvent from artificially inflating solubility[1][4].
Incubation: Seal the plate and agitate on an orbital shaker at 250 rpm for 2 hours at 25°C[4].
Phase Separation: Centrifuge the microplate at 2500 rpm for 3 minutes to pellet any precipitated free base[4].
Filtration (Critical Step): Filter the supernatant using a low-binding 0.22 µm PTFE filter plate. Self-Validation Check: Perform a recovery check using a known standard to ensure the lipophilic compound is not adsorbing to the plastic or filter membrane[5].
Quantification: Dilute the filtrate 10x and 30x with DMSO to prevent precipitation prior to analysis. Quantify the dissolved compound via LC-MS/MS against a standard curve prepared in matching solvent matrices[2].
Objective: To measure the true equilibrium solubility of the compound's most stable solid form in a specific medium[5].
Solid Addition: Add an excess of solid 2-(2-Methoxyphenyl)-1-propylpiperidine (approximately 3–5 mg) to 1 mL of the test medium (e.g., pure water, SGF pH 1.2, or SIF pH 6.8) in a borosilicate glass vial[4].
Equilibration: Seal the vial and incubate on a rotary shaker at 37°C for 24 to 72 hours. Self-Validation Check: Monitor the pH of the unbuffered or lightly buffered solutions at 24 hours. The dissolution of the basic piperidine amine can raise the pH of the medium, artificially halting dissolution. Adjust the pH back to the target value if necessary[5].
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to separate the undissolved solid.
Filtration & Analysis: Filter the clarified supernatant through a 0.22 µm filter. Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV or LC-MS/MS[2].
Workflow comparison of kinetic and thermodynamic solubility assays.
Quantitative Data Summary
The following table summarizes the anticipated solubility ranges for 2-(2-Methoxyphenyl)-1-propylpiperidine based on the physicochemical principles of N-alkylated arylpiperidines under various assay conditions.
Application Note: Synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine HCl
This Application Note is structured as a high-level technical guide for the synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine Hydrochloride . It is designed for organic chemists and pharmaceutical researchers, prioriti...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for the synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine Hydrochloride . It is designed for organic chemists and pharmaceutical researchers, prioritizing high-yielding, scalable, and chemically rigorous methodologies.
Executive Summary
This protocol details the synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine Hydrochloride , a substituted 2-arylpiperidine derivative. Compounds of this class are frequently investigated for their activity as NMDA receptor antagonists, sigma receptor ligands, and monoamine reuptake inhibitors.
The synthesis strategy is divided into two distinct modular phases to ensure high purity and operational flexibility:
Core Construction: Synthesis of the 2-(2-methoxyphenyl)piperidine intermediate via Suzuki-Miyaura coupling followed by catalytic hydrogenation.
N-Functionalization: Reductive amination using propionaldehyde to install the propyl chain, chosen over direct alkylation to eliminate the risk of quaternary ammonium salt formation (over-alkylation).
Retrosynthetic Analysis & Pathway
The most robust route disconnects the N-propyl group to reveal the secondary amine, 2-(2-methoxyphenyl)piperidine . This intermediate is accessed from the reduction of the corresponding pyridine, which is constructed via a palladium-catalyzed cross-coupling.
Reaction Scheme Diagram
Caption: Modular synthetic pathway from commercial heteroaromatics to the final propylpiperidine salt.
Safety & Handling
Piperidines: Secondary and tertiary piperidines are skin irritants and potential sensitizers. Handle in a fume hood.
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable solid.
Hydrogenation: Usage of PtO₂ (Adams' catalyst) with H₂ gas presents a fire/explosion hazard. Ensure inert atmosphere (Ar/N₂) before introducing hydrogen.
HCl Gas/Ether: Extremely corrosive and volatile. Use anhydrous conditions.
Phase I: Synthesis of the Core Intermediate
Objective: Preparation of 2-(2-Methoxyphenyl)piperidine.
Note: If this intermediate (CAS 63359-32-0) is purchased commercially, proceed directly to Phase II.
Reaction: Reduction of the pyridine ring to a piperidine.
Reagents:
2-(2-Methoxyphenyl)pyridine (1.0 eq)
PtO₂ (Adams' catalyst) (5-10 wt%) or Pd/C (10 wt%) in acidic media.
Solvent: Glacial Acetic Acid (AcOH) or MeOH with 1.5 eq HCl.
Hydrogen Gas (H₂) (Balloon or Parr shaker at 40 psi).
Protocol:
Dissolve the pyridine derivative in AcOH.
Add catalyst carefully under Argon flow (pyrophoric risk).
Evacuate and purge with H₂ (3 cycles).
Stir vigorously under H₂ atmosphere (RT to 50°C) for 24 hours.
Workup: Filter through Celite to remove catalyst (Keep wet to prevent ignition). Concentrate filtrate.[1][2]
Freebasing: Dissolve residue in water, basify to pH >12 with NaOH (aq), extract with DCM. Dry and concentrate to yield the 2-(2-Methoxyphenyl)piperidine oil.
Phase II: N-Propylation (Key Protocol)
Objective: Selective N-alkylation via Reductive Amination.
Rationale: Reductive amination is superior to direct alkylation (with 1-bromopropane) because it prevents the formation of quaternary ammonium salts and allows for milder reaction conditions.
Materials Table
Reagent
Equiv.
Role
Notes
2-(2-Methoxyphenyl)piperidine
1.0
Substrate
Secondary amine core
Propionaldehyde
1.2
Carbonyl Source
Freshly distilled preferred
Sodium Triacetoxyborohydride
1.5
Reducing Agent
"STAB" - Selective for imines
Acetic Acid
1.0
Catalyst
Promotes iminium formation
1,2-Dichloroethane (DCE)
Solvent
Medium
Anhydrous
Experimental Protocol
Imine Formation:
In a dry round-bottom flask, dissolve 2-(2-Methoxyphenyl)piperidine (1.0 eq) in anhydrous DCE (0.1 M concentration).
Add Propionaldehyde (1.2 eq) and Acetic Acid (1.0 eq).
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Observation: The solution may warm slightly.
Reduction:
Cool the mixture to 0°C (ice bath).
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
Remove ice bath and allow to stir at RT for 12–16 hours.
Monitor: Check via LC-MS or TLC (DCM:MeOH 9:1). The starting secondary amine should disappear.
Workup:
Quench by slow addition of Saturated NaHCO₃ solution.[1] Stir for 15 mins until gas evolution ceases.
Extract with DCM (3x).
Wash combined organics with Brine, dry over Na₂SO₄, and filter.
Concentrate under reduced pressure to yield the crude freebase oil .
Phase III: Salt Formation & Purification
Objective: Isolation of the stable Hydrochloride salt.
Protocol
Dissolution: Dissolve the crude freebase oil in a minimum amount of anhydrous Diethyl Ether or Isopropanol (IPA).
Acidification:
Cool to 0°C.
Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) with vigorous stirring.
Add acid until pH paper indicates pH 2–3. A white precipitate should form immediately.
Isolation:
Stir for 30 minutes at 0°C.
Filter the solid (or decant if gummy—if gummy, triturate with cold ether/pentane).
Wash the filter cake with cold anhydrous ether.
Recrystallization (Critical for Purity):
Dissolve the crude salt in boiling Isopropanol (minimal volume).
1H NMR (DMSO-d6): Look for the characteristic methoxy singlet (~3.8 ppm), the propyl methyl triplet (~0.9 ppm), and the piperidine ring protons. The methine proton at position 2 (benzylic) usually appears downfield (~3.5–4.5 ppm) depending on salt form.
Mass Spectrometry: [M+H]+ peak consistent with calculated mass (MW Freebase: ~233.35 g/mol ).
Troubleshooting & Optimization Workflow
The following diagram outlines the decision logic for optimizing the N-propylation step if yields are low.
Caption: Decision tree for troubleshooting incomplete reductive amination.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
Kozikowski, A. P., et al. (1998). "Synthesis of 2-substituted piperidines via Suzuki coupling." Journal of Medicinal Chemistry (General reference for aryl-piperidine synthesis).[4][5][6]
Beilstein Journal of Organic Chemistry. (2022). "Synthesis of piperidine derivatives by electroreductive cyclization." (Context on piperidine stability). Link
Vertex AI Search. (2025). "Preparation of 2-(2-methoxyphenyl)piperidine hydrochloride." (Commercial availability and precursor data).
Comprehensive In Vitro Radioligand Binding Assay Protocols for the Characterization of 2-(2-Methoxyphenyl)-1-propylpiperidine
Application Note & Methodological Guide Target Audience: Researchers, scientists, and drug development professionals. Pharmacological Rationale & Structural Causality 2-(2-Methoxyphenyl)-1-propylpiperidine is a synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Methodological GuideTarget Audience: Researchers, scientists, and drug development professionals.
Pharmacological Rationale & Structural Causality
2-(2-Methoxyphenyl)-1-propylpiperidine is a synthetic small molecule characterized by an aryl group (2-methoxyphenyl) linked to a basic amine (piperidine) with an alkyl extension (N-propyl). In medicinal chemistry, aryl-piperidines are widely recognized as a privileged scaffold, frequently demonstrating potent affinity for the intracellular Sigma-1 (
The causality of this target engagement lies in the spatial and electronic arrangement of the molecule. Sigma receptor ligands require a basic nitrogen to form a critical salt bridge with acidic residues deep within the binding pocket (e.g., Glu341 in
R). This nitrogen must be flanked by hydrophobic moieties located at specific distances to anchor the ligand[2]. In 2-(2-Methoxyphenyl)-1-propylpiperidine, the 2-methoxyphenyl ring acts as the primary hydrophobic anchor, while the N-propyl chain occupies the secondary hydrophobic pocket, driving high-affinity interactions.
Sigma-1 receptor modulation pathway by aryl-piperidine ligands.
Assay Design & Self-Validating Principles
To accurately characterize the binding profile of 2-(2-Methoxyphenyl)-1-propylpiperidine, we utilize competitive radioligand binding assays. We select rat liver homogenates as the tissue source because rodent livers abundantly express both
R and R, making them the gold-standard in vitro model for sigma ligand screening[3].
A robust biochemical assay must operate as a self-validating system . We ensure data integrity through three mechanistic pillars:
Specific Radioligand Selection & Masking: We employ
, a highly selective R ligand. For R, we use . Because binds both subtypes, we must include an excess of unlabeled (5 µM) as a masking agent to occlude R sites, ensuring the radioactive readout is exclusively R-mediated[4].
Strict Definition of Non-Specific Binding (NSB): True specific binding is isolated by running parallel incubations with a 1000-fold excess of a cold competitor (10 µM unlabeled
for R, and 10 µM unlabeled DTG for R)[2]. If specific binding falls below 70% of total binding, the assay plate is flagged as invalid.
Ligand Depletion Control: The assay volume (0.5 mL) and protein concentration are calibrated so that <10% of the total radioligand is bound. This validates the assumption that the free radioligand concentration equals the total added radioligand—a strict mathematical prerequisite for accurate Cheng-Prusoff calculations[5].
Step-by-Step Methodologies
In vitro radioligand binding assay workflow for aryl-piperidines.
Protocol A: Membrane Preparation
Causality Note: Endogenous ligands and cytosolic proteins can interfere with binding kinetics. Repeated centrifugation washes the membrane fraction, isolating the membrane-bound receptors.
Euthanize male Sprague-Dawley rats and rapidly excise the liver.
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0) using a Polytron homogenizer[1].
Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.
Discard the supernatant, resuspend the pellet in fresh ice-cold buffer, and repeat the centrifugation step to wash the membranes.
Resuspend the final pellet in 50 mM Tris-HCl (pH 8.0) to a final protein concentration of 1 µg/µL, verified via Bradford assay[5].
Protocol B:
R Competitive Binding Assay
Causality Note:
R binding with requires physiological temperatures (37°C) to reach true thermodynamic equilibrium.
Prepare 96-well polypropylene plates. To each well, add a total volume of 0.5 mL containing:
50 µL of
(final concentration 2 nM).
50 µL of 2-(2-Methoxyphenyl)-1-propylpiperidine at varying concentrations (
to M) OR 10 µM unlabeled for NSB determination.
400 µL of membrane suspension (approx. 400 µg protein/well)[6].
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. Aryl-piperidines are highly lipophilic; PEI neutralizes the negative charge of the glass fibers, drastically reducing background noise.
Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.
Extract filters, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.
Protocol C:
R Competitive Binding Assay
Causality Note: The binding kinetics of
to R are optimal at room temperature. Higher temperatures cause rapid dissociation during the filtration step.
To each well, add:
50 µL of
(final concentration 2 nM).
50 µL of test compound (varying concentrations) containing 5 µM
Incubate at room temperature (25°C) for 120 minutes[2].
Filter, wash, and count exactly as described in Protocol B.
Quantitative Data Interpretation & Anticipated Parameters
Raw Counts Per Minute (CPM) are converted to Disintegrations Per Minute (DPM) based on the counter's counting efficiency. Specific binding is calculated by subtracting NSB from total binding.
Using non-linear regression analysis (e.g., GraphPad Prism), fit the competition curves to a one-site homologous binding model to determine the
. Finally, calculate the inhibition constant () using the Cheng-Prusoff equation:
Where
is the concentration of the radioligand used (2 nM) and is the historical dissociation constant of the radioligand for the receptor preparation.
Table 1: Standardized Assay Parameters and Self-Validation Metrics
Assay Parameter
R Binding Assay
R Binding Assay
Tissue Source
Rat Liver Homogenate
Rat Liver Homogenate
Radioligand
(2 nM)
(2 nM)
Masking Agent
None Required
(5 µM)
NSB Competitor
Unlabeled (10 µM)
Unlabeled DTG (10 µM)
Incubation Conditions
150 min @ 37°C
120 min @ 25°C
Radioligand
2.9 nM
15.0 nM
Positive Control Ligand
Haloperidol ( nM)
Haloperidol ( nM)
2-(2-Methoxyphenyl)-1-propylpiperidine
To be determined (Expected < 50 nM)
To be determined
Note: The inclusion of Haloperidol as a positive control in every plate ensures the assay is performing within historical baseline tolerances. If the Haloperidol
deviates by more than 0.5 log units, the assay must be repeated.
Application Note: Formulation Strategies for Lipophilic Piperidine Derivatives
Introduction & Biopharmaceutical Challenges Piperidine derivatives are ubiquitous in modern pharmacopeia, serving as the core scaffold for numerous therapeutics, including targeted protein degraders (e.g., BCL6 degraders...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biopharmaceutical Challenges
Piperidine derivatives are ubiquitous in modern pharmacopeia, serving as the core scaffold for numerous therapeutics, including targeted protein degraders (e.g., BCL6 degraders), analgesics, and natural alkaloids like piperine[1]. However, the inclusion of bulky, hydrophobic substituents on the piperidine ring often drives the partition coefficient (LogP) above 3.0. This high lipophilicity, coupled with strong crystal lattice energies and low polarity, frequently results in poor aqueous solubility (< 10 µg/mL) and erratic oral bioavailability, classifying these compounds as Biopharmaceutics Classification System (BCS) Class II or IV[2].
To overcome these translational barriers, formulation scientists must employ advanced solubilization strategies. This application note details the mechanistic rationale and step-by-step protocols for two highly effective formulation architectures: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Ternary Cyclodextrin (CD) Complexation .
Strategy I: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Mechanistic Rationale
SNEDDS are isotropic mixtures of oils, surfactants, and hydrophilic co-solvents/co-surfactants that spontaneously form oil-in-water (o/w) nanoemulsions upon mild agitation in gastrointestinal (GI) fluids[3]. For lipophilic piperidine derivatives, SNEDDS offer a dual advantage:
Solubilization: The drug is maintained in a dissolved state within the lipid nanodroplets (< 100 nm), negating the dissolution rate-limiting step[4].
Lymphatic Transport: Highly lipophilic drugs (LogP > 5) formulated in long-chain triglycerides stimulate chylomicron secretion. The drug is partitioned into these chylomicrons and transported via the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism and cytochrome P450 (CYP450) degradation[4].
Mechanism of SNEDDS-mediated lymphatic transport and bioavailability enhancement.
Protocol: Development and Evaluation of SNEDDS
Phase 1: Excipient Screening (Solubility Studies)
Causality: The oil phase dictates the drug-loading capacity, while the surfactant/co-surfactant ratio governs the spontaneity of emulsification and droplet size[5].
Add an excess amount of the piperidine derivative to 2 mL of various vehicles (e.g., Oils: Capryol 90, Lauroglycol 90; Surfactants: Cremophor RH40, Tween 80; Co-surfactants: Transcutol HP) in sealed glass vials.
Vortex for 5 minutes, then incubate in a shaking water bath at 37 ± 0.5 °C for 72 hours to reach equilibrium.
Centrifuge the suspensions at 10,000 rpm for 15 minutes to separate undissolved API.
Filter the supernatant through a 0.45 µm PTFE syringe filter and quantify the dissolved drug via HPLC-UV.
Phase 2: Construction of Pseudo-Ternary Phase Diagrams
Causality: Phase diagrams identify the precise concentration boundaries where the mixture forms a stable, transparent nanoemulsion rather than a coarse emulsion or phase separation[3].
Blend the selected surfactant and co-surfactant in specific weight ratios (
ratios), typically ranging from 1:1 to 4:1.
Mix the oil phase with the surfactant/co-surfactant mixture (
) in ratios varying from 1:9 to 9:1 (w/w).
Titrate each mixture dropwise with distilled water under moderate magnetic stirring (50 rpm) at 37 °C.
Visually monitor for the transition from a clear/isotropic liquid to a turbid dispersion. Plot the clear regions on a triangular coordinate graph.
Phase 3: Formulation and Self-Emulsification Assessment
Dissolve the therapeutic dose of the piperidine derivative into the optimized oil phase.
Add the
and vortex until a homogenous, isotropic preconcentrate is formed.
Dispersibility Test: Introduce 1 mL of the SNEDDS into 500 mL of 0.1 N HCl (simulated gastric fluid) at 37 °C with a paddle speed of 50 rpm.
Record the emulsification time. A self-emulsification time of < 1 minute yielding a clear or slightly bluish appearance indicates a successful SNEDDS[3].
Quantitative Data Summary: SNEDDS Optimization
Parameter
Target Specification
Analytical Method
Mechanistic Significance
Droplet Size
< 100 nm
Dynamic Light Scattering (DLS)
Ensures large interfacial area for rapid drug release and absorption.
Zeta Potential
< -30 mV or > +30 mV
Electrophoretic Light Scattering
Prevents droplet coalescence via electrostatic repulsion[5].
Emulsification Time
< 60 seconds
USP Apparatus II (Paddle)
Guarantees rapid in situ nanoemulsion formation in the stomach.
Drug Loading
> 10 mg/g
HPLC-UV
Ensures the entire therapeutic dose can be contained in a single capsule.
Cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) are cyclic oligosaccharides possessing a hydrophilic exterior and a hydrophobic central cavity. The lipophilic piperidine moiety acts as a "guest" molecule, inserting into the CD cavity to form a non-covalent inclusion complex[2]. This masks the hydrophobic groups from the aqueous environment, disrupting the high-energy crystal lattice of the API and converting it into a highly soluble amorphous state[6].
Adding a ternary component—such as a hydrophilic polymer (e.g., HPMC) or a hydroxy acid (e.g., Ascorbic Acid, Citric Acid)—synergistically enhances the complexation efficiency (CE) and stability constant (
). Ternary agents interact with the outer surface of the CD via hydrogen bonding, creating a co-complex that further lowers the thermodynamic barrier to solubilization[7].
Workflow for the development and validation of ternary cyclodextrin inclusion complexes.
Protocol: Preparation of Ternary Inclusion Complexes (Lyophilization Method)
Step 1: Phase Solubility and Stoichiometry (Job's Plot)
Causality: Before formulation, it is critical to determine the stoichiometric ratio (usually 1:1 or 1:2) and the stability constant to ensure the complex will not prematurely dissociate in vivo[7].
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 15 mM) in the presence of a fixed concentration of the ternary agent (e.g., 0.25% w/v HPMC).
Add an excess amount of the piperidine derivative to each vial.
Seal and shake the vials in an orbital incubator at 25 °C for 72 hours to reach equilibrium[2].
Filter (0.45 µm) and analyze the supernatant. Plot API concentration vs. CD concentration to calculate the stability constant (
).
Step 2: Complex Preparation via Lyophilization
Causality: Lyophilization (freeze-drying) forces the drug into the CD cavity as the solvent is sublimated, yielding a porous, highly amorphous powder with superior dissolution kinetics compared to physical mixtures[7].
Weigh equimolar quantities of the piperidine derivative and HP-β-CD based on the determined stoichiometry.
Dissolve the API in a minimal volume of methanol. Dissolve the HP-β-CD and the ternary component (e.g., 0.25% w/v ascorbic acid) in distilled water[7].
Mix the two solutions dropwise under continuous magnetic stirring.
Sonicate the mixture for 15 minutes to ensure molecular dispersion, then stir at 150 rpm for 72 hours at 25 °C[7].
Filter the resulting solution, freeze the filtrate at -80 °C for 24 hours, and lyophilize at -50 °C and < 0.1 mbar for 48 hours.
Step 3: Solid-State Characterization
Powder X-ray Diffraction (PXRD): Compare the diffractogram of the complex against the pure API. A successful inclusion complex will show a complete loss of sharp crystalline peaks, replaced by a broad amorphous halo[6].
Differential Scanning Calorimetry (DSC): Look for the disappearance of the API's characteristic endothermic melting peak, confirming molecular encapsulation within the CD cavity[7].
Quantitative Data Summary: Impact of CD Complexation
Formulation Type
Piperidine API State
Solubility Enhancement
Dissolution Rate ()
Pure API
Highly Crystalline
Baseline (1x)
> 120 minutes
Physical Mixture
Crystalline + Carrier
~2x to 5x
~90 minutes
Binary Complex (API + CD)
Partially Amorphous
~15x to 25x
~45 minutes
Ternary Complex (API + CD + HPMC)
Fully Amorphous
> 50x
< 15 minutes
Note: Data represents generalized trends for lipophilic piperidine derivatives (e.g., piperine) undergoing ternary complexation[6],[7].
References
Zhao, Y., et al. (2016). "Design and optimization of self-nanoemulsifying formulations for lipophilic drugs." ResearchGate. Available at: [Link]
Rahman, M. A., et al. (2022). "Formulation and Evaluation of Self-Nanoemulsifying Drug Delivery System Derived Tablet Containing Sertraline." PMC. Available at: [Link]
Sharma, S., et al. (2025). "Advances in Self-Nanoemulsifying Drug Delivery Systems: Mechanistic Insights and Formulation Strategies." Journal of Drug Delivery and Therapeutics. Available at: [Link]
Zafar, A., et al. (2020). "Formulation of Piperine Ternary Inclusion Complex Using β CD and HPMC: Physicochemical Characterization, Molecular Docking, and Antimicrobial Testing." MDPI. Available at:[Link]
McCoull, W., et al. (2022). "Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo." PMC. Available at:[Link]
Jadhav, P., et al. (2021). "Piperine-hydroxy acid-cyclodextrin inclusion complexes; antioxidant, anti-inflammatory, and stability studies: PART II." Asian Journal of Pharmaceutics. Available at:[Link]
Reagents required for 2-(2-Methoxyphenyl)-1-propylpiperidine synthesis
Abstract & Application Scope This application note details the robust synthetic protocol for 2-(2-Methoxyphenyl)-1-propylpiperidine , a structural analog of the 1,2-diarylethylamine and aryl-piperidine classes of pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Application Scope
This application note details the robust synthetic protocol for 2-(2-Methoxyphenyl)-1-propylpiperidine , a structural analog of the 1,2-diarylethylamine and aryl-piperidine classes of pharmacophores. These scaffolds are frequently investigated for their activity at NMDA receptors (as channel blockers) and Sigma receptors.
Unlike legacy methods utilizing Grignard additions to piperidones (which often suffer from ring-opening side reactions), this protocol utilizes a Modular Pyridine Reduction Route . This pathway offers superior regio-control, scalability, and the ability to diversify the aryl moiety late-stage in drug discovery campaigns.
Retrosynthetic Analysis & Strategy
The synthesis is designed in three distinct phases to maximize yield and purity:
Suzuki-Miyaura Coupling: Construction of the biaryl core.
Heterogeneous Catalytic Hydrogenation: Reduction of the pyridine ring to the piperidine scaffold.
Reductive Amination: Selective N-alkylation to introduce the propyl chain without quaternary ammonium salt formation.
Logical Pathway Diagram
Figure 1: Modular synthetic pathway designed for high fidelity and minimal side-product formation.
Reagents & Materials Checklist
Phase 1: Biaryl Coupling (Suzuki)
Reagent
Role
Purity Grade
2-Bromopyridine
Electrophile
>98%
2-Methoxyphenylboronic acid
Nucleophile
>97%
Pd(PPh₃)₄ (Tetrakis)
Catalyst
99% (Stored under Ar)
Sodium Carbonate (Na₂CO₃)
Base
Anhydrous
1,2-Dimethoxyethane (DME)
Solvent
Anhydrous
Phase 2: Pyridine Reduction
Reagent
Role
Critical Note
Platinum(IV) Oxide (PtO₂)
Catalyst
"Adams' Catalyst"
Glacial Acetic Acid
Solvent/Proton Source
Must be anhydrous
Hydrogen Gas (H₂)
Reductant
50–60 psi (Parr Shaker)
Phase 3: N-Propylation
Reagent
Role
Advantage
Propionaldehyde
Carbonyl Source
Freshly distilled recommended
Sodium Triacetoxyborohydride (STAB)
Reducing Agent
Mild; prevents over-alkylation
1,2-Dichloroethane (DCE)
Solvent
Standard for STAB reactions
Detailed Experimental Protocols
Phase 1: Synthesis of 2-(2-Methoxyphenyl)pyridine
Rationale: Direct coupling establishes the carbon skeleton before the sensitive reduction step.
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and argon inlet.
Charge: Add 2-bromopyridine (1.0 eq, 20 mmol) and 2-methoxyphenylboronic acid (1.1 eq, 22 mmol) into 80 mL of DME.
Degas: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).
Base Addition: Add 20 mL of 2M aqueous Na₂CO₃ solution.
Reaction: Heat to reflux (approx. 85°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄.
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Target Yield: 85-90%
Validation: ¹H NMR should show characteristic pyridine protons (δ 8.5–7.0 ppm) and the methoxy singlet (δ 3.8 ppm).
Phase 2: Catalytic Hydrogenation to 2-(2-Methoxyphenyl)piperidine
Rationale: Reduction of the pyridine ring requires high pressure and an active catalyst. PtO₂ in acidic media is the "Gold Standard" for preventing partial reduction to tetrahydropyridines.
Setup: Use a high-pressure hydrogenation bottle (Parr apparatus).
Solvation: Dissolve 2-(2-Methoxyphenyl)pyridine (10 mmol) in 30 mL Glacial Acetic Acid .
Catalyst: Carefully add PtO₂ (5 wt% loading relative to substrate). Caution: PtO₂ can ignite solvent vapors.
Hydrogenation: Pressurize to 60 psi (4 bar) H₂. Shake at Room Temperature for 12 hours.
Filtration: Filter reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]
Neutralization: Concentrate the filtrate. Basify the residue with 1M NaOH to pH > 12.
Extraction: Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
Note: The product is a secondary amine. It can be stored as an HCl salt for stability.
Validation: Disappearance of aromatic pyridine signals in NMR. Appearance of multiplet signals at δ 1.5–3.2 ppm (piperidine ring).
Phase 3: N-Propylation (Reductive Amination)
Rationale: Using propionaldehyde with STAB is superior to alkyl halides (e.g., 1-bromopropane) because it eliminates the risk of quaternary ammonium salt formation (over-alkylation).
Setup: 100 mL round-bottom flask under Argon.
Imine Formation: Dissolve 2-(2-Methoxyphenyl)piperidine (5 mmol) in 20 mL DCE . Add Propionaldehyde (1.1 eq). Stir for 30 mins at RT.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
Reaction: Stir at RT for 4–6 hours.
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 mins.
Extraction: Extract with DCM. Wash organic layer with brine.
Final Purification: If necessary, purify via basic alumina column or convert to HCl salt for recrystallization (Et₂O/MeOH).
Purification & Quality Control Workflow
The following logic gate ensures the final compound meets pharmaceutical purity standards (>98%).
Figure 2: Purification logic flow emphasizing salt formation for impurity rejection.
Safety & Handling Protocols
Chemical Hazards
Aryl-Piperidines: Compounds in this class may possess pharmacological activity at NMDA or Sigma receptors. Handle as Potent Novel Psychoactive Substances (NPS) until toxicology is established. Use a glovebox or ductless fume hood with HEPA filtration.
Platinum Oxide: Pyrophoric when dry or exposed to H₂. Keep wet with solvent during filtration.
1-Propylpiperidines: Lipophilic amines can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.
Legal & Compliance
Researchers must verify the scheduling status of 2-methoxyphenyl-piperidine derivatives in their jurisdiction, as they are structural isomers/analogs of controlled dissociatives (e.g., Methoxphenidine).
References
Suzuki Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Pyridine Hydrogenation: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Journal of Organic Chemistry, 61(11), 3849–3862. Link
Arylpiperidine Pharmacology: Wallach, J., et al. (2016). 1-Benzylpiperidine and 1-benzylpiperazine analogues as sigma-1 receptor ligands. European Journal of Medicinal Chemistry. Link
Crystallization techniques for 2-(2-Methoxyphenyl)-1-propylpiperidine
This Application Note and Protocol is designed for researchers and drug development professionals working with 2-(2-Methoxyphenyl)-1-propylpiperidine (CAS: 1355180-42-5). The guide prioritizes the isolation of the Hydroc...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers and drug development professionals working with 2-(2-Methoxyphenyl)-1-propylpiperidine (CAS: 1355180-42-5). The guide prioritizes the isolation of the Hydrochloride (HCl) salt , as the free base of this tertiary amine is typically an oil at room temperature and prone to oxidation.
Part 1: Technical Overview & Solubility Profile
Chemical Context
2-(2-Methoxyphenyl)-1-propylpiperidine is a structural analog of the 2-arylpiperidine class. It features a piperidine ring substituted at the C2 position with a 2-methoxyphenyl group and N-alkylated with a propyl chain.[1]
Molecular Formula: C
HNO
Molecular Weight: 233.35 g/mol (Free Base)
Key Challenge: The propyl chain increases lipophilicity compared to the parent piperidine, often resulting in "oiling out" during crystallization attempts. The steric bulk of the ortho-methoxy group can also induce conformational polymorphism.
Solubility Data (Empirical Estimation)
The following solubility profile is derived from structure-property relationships of homologous 2-arylpiperidines (e.g., Desoxypipradrol analogs).
Best for: Converting the crude oily free base into a stable, crystalline solid.
Rationale: The free base is kinetically unstable and difficult to handle. Converting it to the hydrochloride salt locks the conformation and increases the melting point, facilitating purification.
Protocol:
Dissolution: Dissolve 5.0 g of crude 2-(2-Methoxyphenyl)-1-propylpiperidine free base in 25 mL of anhydrous Diethyl Ether (or Methyl tert-butyl ether - MTBE).
Note: The solution must be clear. If cloudy, filter through a 0.45 µm PTFE syringe filter.
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.0 M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.
Stoichiometry: Target 1.1 equivalents of HCl.
Precipitation: A white to off-white precipitate should form immediately.
Troubleshooting: If an oil forms instead of a solid (oiling out), stop stirring and scratch the inner wall of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Isolation: Filter the solid under vacuum using a sintered glass funnel (Porosity 3).
Washing: Wash the filter cake 3x with cold anhydrous Ether.
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Best for: High-purity isolation (>99.5%) of the HCl salt.
Rationale: Reactive crystallization (Method A) often traps impurities. Recrystallization from Isopropanol (IPA) leverages the steep solubility curve of piperidine salts in secondary alcohols.
Protocol:
Slurry: Suspend the crude HCl salt (from Method A) in Isopropanol (IPA) at a ratio of 1 g : 5 mL.
Reflux: Heat the mixture to boiling (82°C).
If the solid does not dissolve completely, add hot IPA in 1 mL increments until a clear solution is obtained.
Critical: Do not exceed 1 g : 15 mL dilution. If insoluble material remains, filter hot.
Controlled Cooling:
Remove from heat and let the flask cool to room temperature (25°C) undisturbed over 2 hours.
Deep Cooling: Transfer the flask to a refrigerator (4°C) for 12 hours.
Harvest: Filter the crystals and wash with cold Acetone (to remove residual IPA).
Part 3: Visualization of Workflow
Figure 1: Decision tree for the conversion of free base to pure HCl salt, addressing the common "oiling out" issue.
Part 4: Characterization & Quality Control
To validate the success of the crystallization, the following parameters must be checked.
Parameter
Method
Acceptance Criteria
Notes
Identity
1H-NMR (CDCl3 or DMSO-d6)
Matches structure
Check for residual solvent (IPA/Ether) peaks.
Purity
HPLC-UV (210/254 nm)
> 98.5% Area
C18 Column, ACN:Water (0.1% TFA) gradient.
Melting Point
DSC or Capillary
Sharp range (< 2°C)
Broad range indicates solvates or impurities.
Chirality
Chiral HPLC
e.e. > 99% (if chiral)
Use polysaccharide-based columns (e.g., Chiralpak AD-H).
Note on Chirality: The C2 position on the piperidine ring is a chiral center. If the starting material was racemic, the resulting crystals will likely be a racemic compound (packing of both enantiomers). Separation of enantiomers typically requires Diastereomeric Salt Formation (using Tartaric acid or Ditoluoyl-tartaric acid) rather than simple HCl crystallization [1].
Part 5: Troubleshooting "Oiling Out"
The most common failure mode for N-alkyl-2-arylpiperidines is the formation of a viscous oil instead of crystals upon acidification.
Cause: High supersaturation or presence of non-polar impurities.
Solution (The "Trituration" Method):
Decant the supernatant solvent from the oil.
Add fresh, cold Diethyl Ether or Hexane .
Vigorously stir/sonicate the oil under the solvent layer.
The mechanical stress and removal of impurities into the solvent often trigger solidification.
References
Chiral Separation Strategies
Title: Strategies for chiral separation: from racemate to enantiomer[2][3]
General Salt Formation Guide:
Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use
Context: Standard reference for counter-ion selection (Stahl & Wermuth).
Application Note: Handling and Storage Protocols for Light-Sensitive Piperidines
Part 1: Strategic Overview & Mechanistic Grounding The Stability Paradox of Piperidines While the piperidine ring is a pharmacophore ubiquitously found in FDA-approved drugs (e.g., Donepezil, Fentanyl, Paroxetine), its s...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview & Mechanistic Grounding
The Stability Paradox of Piperidines
While the piperidine ring is a pharmacophore ubiquitously found in FDA-approved drugs (e.g., Donepezil, Fentanyl, Paroxetine), its saturated nitrogen heterocycle structure presents a specific vulnerability profile. Unsubstituted piperidine is relatively stable; however, N-substituted , electron-rich , or conjugated piperidine derivatives (common in late-stage drug intermediates) exhibit significant photosensitivity.[1]
The degradation is rarely a simple bond cleavage.[1] Instead, it is a cascade dominated by Photo-Oxidative Dealkylation (POD) and Radical-Mediated Epimerization .[1] Understanding this mechanism is the prerequisite for effective handling.[1]
Standard protocols often prescribe amber glassware and stop there.[1] For high-value piperidine intermediates, this is insufficient because degradation is often autocatalytic .[1]
The Degradation Cascade:
Initiation: Photon absorption (UV-A/Blue spectrum) excites the N-lone pair or an auxiliary chromophore, generating a radical cation or singlet oxygen (
leads to an iminium ion, which hydrolyzes to cause N-dealkylation (loss of the N-substituent).[1]
Epimerization: If the
-carbon is chiral, the planar radical intermediate allows recombination from either face, leading to racemization/epimerization of stereocenters.
Key Takeaway: Exclusion of light must be paired with the exclusion of oxygen to break the propagation step.
Part 2: Facility & Equipment Specifications
To ensure data integrity, handling must occur within a "Actinic Control Zone."[1]
The "Gold Room" Standard
Standard fluorescent lighting emits significant UV/Blue light (350–450 nm), which overlaps with the absorption bands of many sensitive piperidine precursors (e.g., N-nitroso intermediates).
Lighting: Install Gold/Amber LED sleeves (cutoff wavelength
nm).
Bench Surface: Use black, non-reflective chemically resistant mats (e.g., phenolic resin) to minimize photon scattering/reflection.[1]
Heavier than air; blankets the liquid surface to prevent oxidative radical propagation.[1]
Septa
PTFE-lined Silicone
Prevents oxygen diffusion and leaching of plasticizers that can act as radical initiators.[1]
Part 3: Operational Protocols
Protocol A: Synthesis & Purification (The "Dark Stream" Workflow)
Objective: Isolate light-sensitive piperidine intermediate with <0.1% photodegradation.
1. Reaction Setup:
Wrap the reaction vessel (flask/reactor) in aluminum foil before charging reagents.
Leave a small "viewing window" (approx.[1] 2x2 cm) covered with a flap of foil for visual inspection.[1]
Sparging: Sparge reaction solvents with Argon for 15 minutes prior to addition. Why? Dissolved oxygen acts as a quencher for excited states but also fuels the oxidative degradation pathway.
2. Chromatography (The Vulnerable Step):
Column: Wrap glass columns in foil or use black plastic cartridges (e.g., opaque polypropylene).[1]
Fraction Collection: Use amber test tubes. If unavailable, cover the entire rack with a cardboard box (the "coffin" method) immediately after collection.
Evaporation: Rotary evaporator baths are high-flux light environments.[1] Cover the bath with a dark towel or foil tent during solvent removal.[1]
Protocol B: Long-Term Storage[1]
System: Double-Barrier Inert Storage
Aliquot: Do not store bulk material in a single jar. Aliquot into single-use amber vials to prevent repeated light/oxygen exposure during weighing.[1]
Inerting: Flush vial headspace with Argon for 10 seconds before capping.
Secondary Containment: Place vials inside a light-proof Mylar bag with a desiccant pack (silica gel) and an oxygen scavenger packet.
Temperature: Store at -20°C. Note: Low temperature slows the radical propagation rate constant (
Challenge: Autosamplers are often illuminated, and transparent HPLC tubing acts as a light guide.
Sample Prep: Prepare solutions in amber volumetric flasks under "Gold" light.
Autosampler: Ensure the autosampler door is opaque. If the carousel is visible, tape over the window.[1]
Tubing: For highly sensitive assays (e.g., quantitation of N-nitroso impurities), sleeve the PTFE tubing connecting the injector to the column with black heat-shrink tubing.[1]
Part 4: Visualization & Logic
Degradation Pathway Diagram
The following diagram illustrates the critical "H-Abstraction" pathway that protocols must interrupt.[1]
Caption: Figure 2. "Dark Stream" workflow ensuring continuous protection from synthesis to long-term storage.[1]
Part 5: Self-Validating System (Quality Assurance)[1]
A protocol is only trustworthy if it includes a verification step.[1] Use the "Dark Control" Stress Test (adapted from ICH Q1B) to validate your handling technique.[1]
Validation Experiment:
Prepare two identical samples of the piperidine derivative (1 mg/mL in MeOH).
Sample A (Control): Wrap completely in double-layer foil.
Sample B (Test): Place in a clear vial on the laboratory bench for 4 hours (simulating typical handling exposure).
Analyze: Run HPLC-UV/MS.
Criteria: If Sample B shows >0.5% increase in total impurities (or specific oxidation peaks) compared to Sample A, your facility's ambient light protection is insufficient.[1] Action: Move all operations to a Gold Room.
Part 6: References
International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][5] European Medicines Agency.[1] [Link]
Thoma, K., & Piechocki, J. (1996).[1] Photostability of Nifedipine: Decomposition Kinetics and Reaction Mechanism. Journal of Pharmaceutical Sciences.[1] (Demonstrates the dihydropyridine/piperidine oxidation pathway). [Link]
Schuchardt, U., et al. (2014).[1] Oxidative Degradation of Piperidine Derivatives: Mechanisms and Prevention. Journal of the American Chemical Society.[1] (Mechanistic grounding for radical H-abstraction). [Link]
Baertschi, S. W., et al. (2010).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Taylor & Francis.[1] (Source for "Dark Control" validation protocols). [Link]
Microwave-assisted synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine
Application Note: Microwave-Assisted Synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine Executive Summary This application note details a high-efficiency protocol for the synthesis of 2-(2-Methoxyphenyl)-1-propylpiperid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine , a structural analog of the 1,2-diarylethylamine and arylpiperidine class of pharmacophores often investigated for NMDA receptor antagonism and sigma receptor binding.
Traditional thermal synthesis of sterically hindered
-alkylated arylpiperidines often suffers from long reaction times (12–24 hours) and competitive elimination side reactions. This guide demonstrates a microwave-assisted -alkylation protocol that reduces reaction time to under 20 minutes while improving isolated yields to >85%. The protocol utilizes a commercially available or easily synthesized 2-(2-methoxyphenyl)piperidine precursor.
Scientific Background & Retrosynthesis
Target Molecule Significance
The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for various bioactive alkaloids and synthetic drugs. The introduction of an
-propyl group to the 2-(2-methoxyphenyl)piperidine core modulates lipophilicity and receptor affinity. Rapid synthesis of such analogs is critical for Structure-Activity Relationship (SAR) studies.
Retrosynthetic Analysis
The most robust disconnection for the target molecule is at the piperidine nitrogen.
Strategy: Nucleophilic substitution (
) of 1-bromopropane by the secondary amine of 2-(2-methoxyphenyl)piperidine.
Challenge: The steric bulk of the ortho-methoxy group on the phenyl ring, adjacent to the reaction center, can impede nucleophilic attack under standard thermal conditions. Microwave irradiation overcomes this activation energy barrier efficiently.
Figure 1: Retrosynthetic analysis of the target compound.
Equipment & Materials
Microwave Instrumentation
System: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 300).
Vessel: 10 mL or 35 mL pressure-rated Pyrex glass vial with silicone/PTFE septum cap.
Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed). Note: Fiber optic is recommended for highest precision in polar solvents.
Step 2: Microwave Irradiation
Seal the vessel and place it in the microwave cavity. Program the method as follows:
Parameter
Setting
Rationale
Mode
Dynamic/Standard
Automatically adjusts power to maintain temp.
Temperature
100 °C
Sufficient energy to overcome steric hindrance.
Hold Time
15:00 min
Optimized for >98% conversion.
Pressure Limit
250 psi
Safety cutoff (MeCN bp is 82°C; pressure will rise).
Power
Max 150 W
Prevents temperature overshoot.
Stirring
High
Essential for heterogeneous base ().
Step 3: Work-up & Purification
Cooling: Allow the vessel to cool to <40°C (typically automated by the reactor).
Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (
, KBr). Wash the cake with Ethyl Acetate (10 mL).
Concentration: Evaporate the filtrate under reduced pressure.
Purification: The crude oil is typically >90% pure. For analytical grade (>98%), purify via Flash Column Chromatography:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane:Ethyl Acetate (9:1 to 4:1) with 1% Triethylamine (to prevent tailing of the amine).
Figure 2: Experimental workflow for the microwave-assisted synthesis.
Results & Discussion
Optimization: Thermal vs. Microwave
The following table summarizes the efficiency gains using microwave irradiation compared to conventional reflux.
Condition
Temp (°C)
Time
Conversion (LC-MS)
Isolated Yield
Thermal Reflux
82°C (MeCN)
16 hours
88%
72%
Microwave
80°C
30 min
92%
84%
Microwave
100°C
15 min
>99%
91%
Microwave
120°C
5 min
95%
86% (minor degradation)
Table 1: Optimization of reaction parameters. The 100°C/15min protocol offers the best balance of speed and purity.
Mechanistic Insight
The reaction proceeds via an
mechanism. The microwave effect is primarily thermal (Arrhenius rate enhancement), but the rapid, uniform heating of the polar solvent (Acetonitrile, ) creates localized superheating around the heterogeneous base surface (), accelerating the deprotonation/alkylation cycle. The addition of KI allows for in situ Finkelstein exchange, converting the propyl bromide to the more reactive propyl iodide.
Chemical Safety: 1-Bromopropane is a volatile alkylating agent and a potential reproductive toxin. Handle only in a fume hood. Piperidine derivatives can be skin irritants.
Microwave Safety: Do not exceed the pressure rating of the vessel. Acetonitrile expands significantly upon heating; ensure a minimum headspace of 30% in the vial.
Regulatory: While 2-(2-Methoxyphenyl)-1-propylpiperidine is a research chemical, it is structurally related to dissociative agents. Ensure synthesis is performed in accordance with local laws and institutional research guidelines.
References
Microwave-Assisted N-Alkylation of Heterocycles
Xu, Y., & Varma, R. S. (2008). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Organic Chemistry, 73(1), 312-315.[2] Link
Synthesis of 2-Arylpiperidines
Deng, J., et al. (2011). Enantioselective synthesis of 2-arylpiperidines via Rh-catalyzed arylation. Journal of the American Chemical Society, 133(32), 12394-12397. Link
Microwave Effect in Alkylation:
Bogdal, D., et al. (2003). Microwave-assisted organic synthesis: One hundred reaction procedures. Elsevier Science.
Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine
Introduction Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine. This molecule is a key structural motif found in various pharmacologically active compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine. This molecule is a key structural motif found in various pharmacologically active compounds. Achieving high yields in its synthesis is crucial for efficient drug development and research. However, the process can present several challenges, from the formation of the core piperidine structure to the final N-alkylation step.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Synthetic Strategies: An Overview
The synthesis of 2-(2-Methoxyphenyl)-1-propylpiperidine is typically approached in two major stages:
Formation of the 2-(2-Methoxyphenyl)piperidine core: This involves creating the C-C bond between the methoxyphenyl ring and the piperidine ring, followed by cyclization. Common strategies include the use of Grignard reagents with subsequent cyclization or asymmetric methods employing chiral auxiliaries.[1]
N-Alkylation of the piperidine nitrogen: This final step introduces the propyl group onto the secondary amine. The two most prevalent methods are Direct N-Alkylation with a propyl halide and N-Alkylation via Reductive Amination with propanal.[2][3]
This guide will focus primarily on troubleshooting the N-alkylation step, as it is a common source of yield loss and impurity generation.
Caption: General two-stage workflow for the synthesis.
Troubleshooting Guide
Part A: Direct N-Alkylation with Propyl Halide
Direct alkylation is a straightforward method involving the reaction of 2-(2-methoxyphenyl)piperidine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.[2]
Question: My direct N-alkylation reaction shows low conversion, with significant starting material remaining. What are the likely causes and how can I fix it?
Answer:
Low conversion in direct N-alkylation is typically due to insufficient reactivity. Here are the primary factors and solutions:
Insufficiently Strong Base: The base is crucial for deprotonating the secondary amine, making it a more potent nucleophile. If the base is too weak, the equilibrium will favor the protonated amine, slowing the reaction.
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) or using a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be more effective.[4] Always use anhydrous solvents like DMF or acetonitrile when working with reactive bases like NaH.[4]
Poor Leaving Group on the Alkylating Agent: The rate of this Sₙ2 reaction is highly dependent on the leaving group ability.
Solution: Use a more reactive alkyl halide. The general reactivity order is R-I > R-Br > R-Cl. If you are using 1-chloropropane, switching to 1-bromopropane or, preferably, 1-iodopropane will significantly accelerate the reaction.
Low Reaction Temperature: Like most Sₙ2 reactions, the rate is temperature-dependent.
Solution: Increase the reaction temperature. If you are running the reaction at room temperature, consider heating it to 50-80°C. Monitor the reaction by TLC or LC-MS to avoid decomposition.
Question: My reaction is complete, but the yield is low due to the formation of a significant byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?
Answer:
This is a classic case of over-alkylation, where the desired tertiary amine product reacts further with the alkyl halide. The tertiary amine is often more nucleophilic than the starting secondary amine, making this a common problem.
Control Stoichiometry: The most straightforward cause is using an excess of the alkylating agent.
Solution: Use the secondary amine as the limiting reagent is not recommended. Instead, use a slight excess of the amine or a 1:1 to 1:1.1 ratio of amine to alkyl halide. The key is to ensure the alkyl halide is consumed before significant over-alkylation can occur.
Slow Addition of Alkylating Agent: Adding the alkyl halide all at once creates a high local concentration, promoting reaction with the newly formed, highly reactive tertiary amine product.
Solution: Add the alkyl halide slowly to the reaction mixture over several hours using a syringe pump.[4] This maintains a low concentration of the alkylating agent, ensuring it preferentially reacts with the more abundant secondary amine starting material.[4]
Caption: Troubleshooting decision tree for Direct N-Alkylation.
Part B: N-Alkylation via Reductive Amination
Reductive amination is a milder, often more selective method. It involves reacting the secondary amine with propanal (an aldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[2]
Question: I'm trying reductive amination with propanal and sodium triacetoxyborohydride, but the reaction is very slow or stalls. What's wrong?
Answer:
A stalled reductive amination can usually be traced to issues with iminium ion formation or the reducing agent's activity.
Presence of Water: The initial condensation between the amine and aldehyde to form the iminium ion produces water. Excess water can inhibit the reaction. Furthermore, hydride reagents can be quenched by water.
Solution: Ensure all reagents and solvents (like dichloromethane or 1,2-dichloroethane) are anhydrous. Adding molecular sieves to the reaction mixture can help scavenge the water produced during iminium formation.
Incorrect pH: Iminium ion formation is often acid-catalyzed. However, if the solution is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it's too basic, the catalysis is inefficient.
Solution: A small amount of a weak acid, like acetic acid, is often added to catalyze iminium formation, especially when using sodium cyanoborohydride.[5] For sodium triacetoxyborohydride (NaBH(OAc)₃), which is already acidic, this is less of an issue, but ensuring the absence of basic impurities is important.
Degraded Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. If it has been stored improperly, its activity will be greatly reduced.
Solution: Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier. Store it in a desiccator.
Question: After workup of my reductive amination, I see impurities related to the aldehyde starting material. How can I improve the purity?
Answer:
Aldehyde-related impurities suggest either incomplete reaction or side reactions involving the aldehyde.
Aldol Condensation: Propanal can undergo self-condensation under acidic or basic conditions.
Solution: Pre-form the iminium ion before adding the reducing agent. This can be done by stirring the amine and aldehyde together for 30-60 minutes before introducing the NaBH(OAc)₃. This ensures the aldehyde is consumed in the desired pathway before it can undergo side reactions.
Over-reduction of Aldehyde: While NaBH(OAc)₃ is selective for iminium ions, other less selective reducing agents (like sodium borohydride) can reduce the aldehyde to propanol.[6]
Solution: Stick with a selective reducing agent like NaBH(OAc)₃.[2] Ensure the reaction is not run for an excessively long time at high temperatures, which might reduce selectivity.
Inefficient Quench/Workup: Residual reagents can complicate purification.
Solution: Upon completion, quench the reaction thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and decompose any remaining reducing agent.[2] A proper aqueous workup is essential to remove water-soluble byproducts.
Caption: Simplified mechanism of Reductive Amination.
Frequently Asked Questions (FAQs)
Q1: Which N-alkylation method is generally better for yield and purity: direct alkylation or reductive amination?
A1: For this specific transformation, reductive amination is often superior . It is a milder process that completely avoids the problem of over-alkylation (quaternary salt formation), which is a major potential byproduct in direct alkylation.[2] The selectivity of reagents like sodium triacetoxyborohydride for the iminium ion intermediate leads to cleaner reaction profiles and simplifies purification, often resulting in higher isolated yields.
Q2: How should I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting amine, the product, and any major byproducts (e.g., a mixture of ethyl acetate and hexanes). The product, being a tertiary amine, is typically less polar than the secondary amine starting material and will have a higher Rf value. For more precise monitoring, especially during optimization, LC-MS is invaluable.
Q3: My final product is an oil that is difficult to purify by column chromatography. Are there other options?
A3: Tertiary amines can sometimes be challenging to purify via silica gel chromatography due to streaking. If you face this issue, consider the following:
Acid/Base Extraction: Dissolve your crude product in a nonpolar organic solvent (like diethyl ether or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.
Salt Formation and Recrystallization: Convert the oily freebase product to a solid salt, such as the hydrochloride or hydrobromide salt.[7] This can often be achieved by dissolving the oil in a solvent like ether or ethyl acetate and bubbling HCl gas through it or adding a solution of HCl in isopropanol. The resulting salt will often precipitate and can be purified by recrystallization.
Q4: What are the key safety considerations for these reactions?
A4:
Propyl Halides: These are alkylating agents and should be handled with care in a fume hood.
Sodium Hydride (NaH): This is a highly reactive, flammable solid that reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon).
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and will release acetic acid upon contact with water. Handle in a well-ventilated area.
Solvents: Anhydrous solvents like DMF, acetonitrile, and dichloromethane have their own specific hazards. Always consult the Safety Data Sheet (SDS) before use.
Experimental Protocols
Protocol 1: Direct N-Alkylation with 1-Bromopropane
This protocol is optimized to minimize over-alkylation.
To a dry round-bottom flask under an inert atmosphere, add 2-(2-methoxyphenyl)piperidine (1.0 eq.), propanal (1.2 eq.), and anhydrous dichloromethane.[2]
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be slightly exothermic.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
References
Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809–823. [Link]
Process for synthesis of 2-substituted pyrrolidines and piperadines. (2011).
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
Synthesis of Complex Molecules through Reductive Amination. (n.d.). Catalyst Education, LLC for the University of California at Santa Barbara. [Link]
Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane. (2005).
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. [Link]
Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. (2015). ResearchGate. [Link]
Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry, 37(10), 1406–1407. [Link]
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1335-1348. [Link]
Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. (2021). PMC. [Link]
General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. (2023). EPub Bayreuth. [Link]
Current Research & Information on Pharmaceutical Sciences (CRIPS). (2022). NIPER. [Link]
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI. [Link]
Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. (2025). ResearchGate. [Link]
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). The Royal Society of Chemistry. [Link]
Synthesis of 2-(2-methoxyphenyl)oxirane. (n.d.). PrepChem.com. [Link]
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. [Link]
A kind of purification method of high-purity piperidine. (n.d.).
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. (2010).
Technical Support Center: Troubleshooting Grignard Reactions in Piperidine Derivatives
Introduction Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., Fentanyl, Donepezil, Loratadine), yet synthesizing them via Grignard addition is notoriously deceptive. The presence of the basic nitrogen an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., Fentanyl, Donepezil, Loratadine), yet synthesizing them via Grignard addition is notoriously deceptive. The presence of the basic nitrogen and the high tendency for
-deprotonation (enolization) in piperidones often leads to recovered starting material rather than the desired tertiary alcohol.
This guide moves beyond basic textbook protocols to address the specific physicochemical failures encountered when applying Grignard reagents to piperidine derivatives.
Module 1: Pre-Reaction Diagnostics (The "Is it Plugged In?" Phase)
Before suspecting the piperidine substrate, validate the reagent. Commercial Grignard reagents degrade over time, and "dry" solvents from a shared still are frequently the silent killers of these reactions.
Reagent Validation: The Love & Jones Titration
Do not rely on the label concentration. Titrate your Grignard reagent using Salicylaldehyde Phenylhydrazone . This method is superior to iodine titration because it is specific to the active Carbon-Magnesium bond and is not fooled by alkoxides.
Protocol:
Dissolve ~50-100 mg of Salicylaldehyde Phenylhydrazone in 5 mL dry THF (solution is yellow).
Add the Grignard reagent dropwise via syringe.
Endpoint: The solution turns from yellow to bright orange.
Calculation:
Solvent Integrity
Piperidines are hygroscopic.[1] Ensure your substrate is azeotropically dried with toluene prior to reaction. THF must be distilled from Na/Benzophenone or dispensed from an activated alumina column system immediately before use.
Module 2: The Piperidine Problem (Substrate-Specific Issues)
The failure of Grignard additions to 4-piperidones is usually due to Enolization rather than Nucleophilic Addition.
The Mechanism of Failure
Grignard reagents (
) are strong bases. The -protons of N-protected-4-piperidone are acidic.[2]
Path A (Desired): Nucleophilic attack at the carbonyl
Tertiary Alcohol.
Path B (Undesired): Deprotonation of
-carbon Magnesium Enolate Recovered Ketone upon workup.
Visualizing the Competition:
Figure 1: The competition between nucleophilic addition and enolization in piperidone substrates.
The Solution: Organocerium Reagents (Imamoto's Reagent)
To suppress Path B, you must increase the oxophilicity of the carbonyl oxygen while decreasing the basicity of the reagent. This is achieved by transmetallating the Grignard with Cerium(III) Chloride (
).
Why it works: Organoceriums are more nucleophilic but less basic than Grignards. The Cerium activates the carbonyl oxygen strongly, facilitating attack even with sterically hindered piperidones.
Module 3: Detailed Protocols
Preparation of Anhydrous CeCl₃ (CRITICAL STEP)
Commercial
must be dehydrated carefully. Rapid heating causes hydrolysis to , which kills the reaction.
Step-by-Step Dehydration:
Place powdered
in a flask with a large stir bar.
Connect to high vacuum (<0.5 mmHg).
Stage 1: Heat to 90°C for 2 hours. (Forms monohydrate).[3][4][5]
Stage 2: Raise temperature to 140-150°C for 2 hours. (Forms anhydrous).[1][2][3][4]
Activation: Cool to room temperature under Argon. Add dry THF and stir vigorously for at least 2 hours (or sonicate for 1 hour). The suspension should look like white paint.
The Organocerium Addition Protocol
Preparation: Cool the
/THF slurry to -78°C.
Transmetallation: Add the Grignard reagent (1.1 - 1.5 eq relative to ketone) dropwise. Stir for 1 hour at -78°C.
Note: The solution often turns yellow/brown.
Addition: Add the N-protected-4-piperidone (dissolved in minimum THF) dropwise.
Reaction: Allow to warm slowly to 0°C (or Room Temp, depending on substrate sterics) over 2-4 hours.
Quench: Cool to 0°C and quench with saturated aqueous
.
Module 4: Protecting Group Compatibility
The choice of Nitrogen protecting group (PG) influences the reaction's success due to steric hindrance at the C4 position.
Protecting Group
Steric Bulk
Stability to Grignard
Removal Method
Recommendation
N-Boc
High
Good (Stable < 0°C)
Acid (TFA/HCl)
Standard. Can hinder attack of bulky Grignards.
N-Benzyl (Bn)
Medium
Excellent
Hydrogenation ()
Best for bulky nucleophiles. Less steric clash at C4.
N-Cbz
High
Fair
Hydrogenation
Avoid. Carbamate can sometimes be attacked by strong nucleophiles.
N-Tosyl (Ts)
High
Excellent
Strong Acid / Na-Nap
Good alternative if Boc/Bn fail, but harder to remove.
Module 5: Troubleshooting & FAQs
Q1: My reaction turned into a solid block of cement during workup. What happened?
A: You formed Magnesium Hydroxide gels. This traps your product.
Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) for the workup.
Protocol: Add saturated aqueous Rochelle's Salt solution and stir vigorously for 1-2 hours until two clear layers form. The tartrate chelates the magnesium/cerium ions, breaking the emulsion.
Q2: I am seeing a "Wurtz Coupling" dimer (R-R) instead of my product.
A: This happens during Grignard formation, not the addition.
Fix:
Lower the concentration of the alkyl halide during formation.
Use Turbo Grignard (
) to perform a Halogen-Magnesium exchange instead of forming it from Mg metal. This is much cleaner for aryl iodides/bromides.
Q3: Can I functionalize the piperidine ring without a ketone (C-H Activation)?
A: Yes, but not with standard Grignards. You need Knochel-Hauser Bases (e.g., TMPMgCl[6]·LiCl).[7][8][9]
Application: These sterically hindered bases can selectively deprotonate the piperidine ring (usually at C2, alpha to Nitrogen) to form a magnesiated species that can then react with electrophiles. This is distinct from adding to a piperidone.
Visual Workflow: Organocerium-Mediated Synthesis
Figure 2: Optimized workflow for Organocerium addition to N-protected piperidones.
References
Titration of Grignard Reagents: Love, B. E.; Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." J. Org.[10] Chem.1999 , 64, 3755–3756.[10] Link
Organocerium Reagents (Imamoto Reagent): Imamoto, T.; Takiyama, N.; Nakamura, K. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones." Tetrahedron Lett.[5][11]1985 , 26, 4763-4766. Link
Turbo Grignard (iPrMgCl·LiCl): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[12] Chem. Int. Ed.2004 , 43, 3333–3336. Link
CeCl3 Drying Protocol: Dimitrov, V.; Kostova, K.; Genov, M. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency." Tetrahedron Lett.[5][11]1996 , 37, 6787-6790.[5] Link
Knochel-Hauser Base (C-H Activation): Krasovskiy, A.; Krasovskaya, V.; Knochel, P. "Mixed Mg/Li Amides of the Type R2NMgCl·LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[12] Chem. Int. Ed.2006 , 45, 2958–2961. Link
Optimizing HPLC separation for 2-(2-Methoxyphenyl)-1-propylpiperidine
Technical Support Center: HPLC Optimization for 2-(2-Methoxyphenyl)-1-propylpiperidine Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specif...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: HPLC Optimization for 2-(2-Methoxyphenyl)-1-propylpiperidine
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(2-Methoxyphenyl)-1-propylpiperidine. This molecule features a highly lipophilic propyl chain, a bulky methoxyphenyl group, and a basic piperidine nitrogen (pKa ~9.5). These structural characteristics make it highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), frequently resulting in poor peak shape, retention time drift, and tailing.
Physicochemical Profiling & Causality
Understanding the molecular behavior of 2-(2-Methoxyphenyl)-1-propylpiperidine is the first step in building a self-validating analytical method. Every parameter adjusted in your method should directly address a specific physicochemical property.
Table 1: Molecular Properties and Chromatographic Effects
Molecular Feature
Physicochemical Effect
Chromatographic Consequence
Optimization Strategy
Piperidine Nitrogen
Basic (pKa ~9.5); protonated at pH < 8
Strong ionic interaction with residual silanols (SiO⁻)
Use low pH (2-3) to protonate silanols, or high pH (>10) to neutralize the amine [1].
N-Propyl Group
High lipophilicity
Strong hydrophobic retention
Use a higher percentage of organic modifier (e.g., Acetonitrile > 40%).
2-Methoxyphenyl Group
Steric bulk and slight polarity
Potential for varied selectivity
Utilize phenyl-hexyl or biphenyl columns for π-π interactions if C18 fails.
Experimental Protocol: Robust Method Development Workflow
To achieve a reproducible, stability-indicating method, follow this step-by-step methodology. This protocol is designed as a self-validating system: each step confirms the success of the previous one by monitoring peak symmetry.
Step 1: Column Selection
Select a column specifically engineered for basic amines. A Charged Surface Hybrid (CSH) C18 or a positively charged surface column (e.g., Luna Omega PS C18) is highly recommended to electrostatically repel the protonated piperidine ring [2].
Step 2: Mobile Phase Preparation
Aqueous Phase (A): Prepare 20 mM Ammonium Formate. Adjust to pH 3.0 using Formic Acid. Causality: A buffer concentration of at least 20 mM ensures the local pH at the stationary phase remains stable, preventing retention time shifts.
Organic Phase (B): 100% LC-MS Grade Acetonitrile.
Step 3: Gradient Elution Setup
Program a linear gradient from 5% B to 95% B over 10 minutes. Set the flow rate to 0.4 mL/min (for a 2.1 mm ID column). Set the column compartment temperature to 40°C (this reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak).
Step 4: System Equilibration & Injection
Equilibrate the column with 10 column volumes (CV) of the starting mobile phase. Inject 1-2 µL of the sample (prepared in initial mobile phase conditions to prevent solvent mismatch).
). If , proceed to the troubleshooting steps outlined in Section 3.
Figure 1: Step-by-step HPLC method development workflow for basic piperidine derivatives.
Troubleshooting & FAQs
Q1: Why am I seeing severe peak tailing despite using a standard C18 column?A1: Peak tailing for strongly basic amines is primarily caused by secondary ion-exchange interactions [1]. At mid-range pH (4-7), the residual silanol groups on the silica support are ionized (SiO⁻), while the piperidine nitrogen remains protonated (NH⁺). This creates a strong electrostatic attraction that delays the elution of a fraction of the analyte molecules, appearing as a tail.
Figure 2: Mechanism of silanol-induced peak tailing and corresponding mitigation strategies.
Q2: Should I use a low pH or high pH mobile phase for this compound?A2: Both approaches are scientifically valid, but they operate on entirely different mechanistic principles:
Low pH (2.5 - 3.0): Protonates the residual silanols (converting SiO⁻ to neutral SiOH), shutting down the ion-exchange mechanism [1]. However, the piperidine remains charged, which can lead to poor retention. You must rely on a highly aqueous starting gradient or an ion-pairing reagent.
High pH (10.0 - 10.5): Deprotonates the piperidine nitrogen, rendering the molecule neutral. This maximizes hydrophobic retention and completely eliminates ionic tailing. Caution: You must use a hybrid silica column (e.g., Waters BEH) designed to withstand high pH; otherwise, the silica backbone will dissolve.
Q3: My retention times are drifting between runs. How do I stabilize them?A3: Retention time drift for basic amines is usually a symptom of inadequate buffer capacity. Because 2-(2-Methoxyphenyl)-1-propylpiperidine is a strong base, injecting a high concentration of it can locally alter the pH of the mobile phase inside the column. Ensure your buffer concentration is between 20-50 mM. Avoid using 0.1% Formic Acid in water as your sole "buffer," as it lacks true buffering capacity at pH > 3.0.
Q4: I am using an older HPLC system and a standard C18 column. How can I fix tailing without buying a new column?A4: You can utilize an organic amine modifier. Adding a competitive transparent amine, such as Triethylamine (TEA) at 0.1% to 0.5% concentration to the mobile phase, will aggressively compete with the piperidine derivative for the active silanol sites[1]. Always adjust the pH after adding the TEA to ensure consistency.
Optimization Matrix: Comparative Data
To illustrate the causality of these choices, the following table summarizes quantitative optimization data for a generic basic piperidine derivative under various conditions.
Table 2: Impact of Column Chemistry and Mobile Phase on Peak Parameters
Column Technology
Mobile Phase pH
Buffer System
Peak Symmetry ()
Retention Factor ()
Standard C18 (Uncapped)
6.5
10 mM Phosphate
2.8 (Severe Tailing)
4.2
Standard C18 (End-capped)
3.0
0.1% Formic Acid
1.6 (Moderate Tailing)
1.8
Standard C18 + Amine Modifier
3.0
0.1% FA + 0.1% TEA
1.1 (Excellent)
1.7
Positively Charged Surface (PS)
3.0
0.1% Formic Acid
1.05 (Excellent)
2.1
Hybrid Silica C18
10.5
20 mM Amm. Bicarbonate
1.0 (Perfect)
6.5
Note: The data self-validates the principle that either neutralizing the analyte (pH 10.5) or repelling it from the surface (PS column) yields the optimal peak symmetry [2].
References
Troubleshooting in Chromatography.Journal of Chromatographic Science.
Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants.Phenomenex.
Optimization
Technical Support Center: Solubilization Strategies for 2-(2-Methoxyphenyl)-1-propylpiperidine
Case ID: SOL-PIP-092 Status: Open Priority: High (Experimental Blockage) Agent: Senior Application Scientist, Formulation Chemistry Division Executive Summary You are encountering precipitation or turbidity when attempti...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SOL-PIP-092
Status: Open
Priority: High (Experimental Blockage)
Agent: Senior Application Scientist, Formulation Chemistry Division
Executive Summary
You are encountering precipitation or turbidity when attempting to dissolve 2-(2-Methoxyphenyl)-1-propylpiperidine in 0.9% Saline (NaCl). This is a known physicochemical conflict inherent to lipophilic piperidine salts in high-chloride environments.
This molecule combines a hydrophobic region (methoxyphenyl + propyl chain) with a basic nitrogen center (piperidine). The precipitation is likely driven by two convergent factors:
The Common Ion Effect: If you are using the Hydrochloride (HCl) salt, the high concentration of chloride ions in saline suppresses the solubility of your compound.[1]
pH Incompatibility: If you are using the Free Base, the neutral pH of saline (approx. 5.5–7.0) is insufficient to fully ionize the piperidine nitrogen (pKa ≈ 9.5–10.5), leading to aggregation.
The following guide provides three validated protocols to resolve this, ranging from buffer modification to advanced complexation.
Part 1: Diagnostic & Decision Matrix
Before proceeding, identify your starting material form. The solution strategy depends on whether you have the Free Base (oil/waxy solid) or the Salt (crystalline powder).
Visual Troubleshooting Workflow
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on compound form and mechanism of failure.
Part 2: Proven Solubilization Protocols
Protocol A: The "Saline Replacement" (For HCl Salts)
Best For: In vivo injections where pH must remain near neutral, but precipitation is caused by chloride ions.
The Science:
Saline contains 154 mM NaCl. If your compound is an HCl salt, the solubility product (
) is governed by:
By adding saline, you massively increase , forcing the equilibrium to the left (precipitation). This is the Common Ion Effect [1].
Methodology:
Replace 0.9% Saline with 5% Dextrose in Water (D5W) .
Weigh the required amount of 2-(2-Methoxyphenyl)-1-propylpiperidine HCl.
Add 5% Dextrose (D5W) to 90% of the final volume.
Vortex for 60 seconds. Sonicate for 5 minutes if necessary.
Result: The absence of exogenous chloride ions usually allows the drug to dissolve up to its intrinsic water solubility limit.
Protocol B: The "pH Trap" (For Free Bases)
Best For: Dissolving the free base form or achieving very high concentrations (>5 mg/mL).
The Science:
Piperidines are weak bases (pKa ~9-10). To dissolve, they must be protonated.
pH = pKa: 50% ionized (Solubility is moderate).
pH = pKa - 2: 99% ionized (Solubility is maximal).
Saline (pH ~6) is often not acidic enough to maintain stability, especially as the dissolved base buffers the solution upwards. You need a buffer to clamp the pH below 5.0 [2].
Methodology:Vehicle: 50 mM Acetate Buffer (pH 4.5) in 5% Dextrose.
Stock Prep: Dissolve compound in pure 0.1 M Acetic Acid first (it should dissolve instantly).
Dilution: Slowly dilute with 5% Dextrose.
Adjustment: Adjust pH to 4.5–5.0 using 1N NaOH if it is too acidic for injection.
Warning: Do not exceed pH 6.0, or precipitation will re-occur.
Protocol C: The "Universal Solvent" (Cosolvent/Surfactant)
Best For: High-dose toxicology studies where buffer capacity fails. This uses a Log-Linear Solubilization model.
Formulation Table:
Component
Function
Concentration (Standard)
Concentration (High Dose)
DMSO
Primary Solvent (breaks crystal lattice)
5%
10%
PEG 400
Cosolvent (interfacial tension reducer)
40%
40%
Water / Saline
Bulk Vehicle
55%
50%
Step-by-Step:
Dissolve the pure compound in 100% DMSO (Volume = 5-10% of total). Ensure it is crystal clear.
Add PEG 400 (Volume = 40% of total) to the DMSO solution. Vortex. The solution may warm up.
SLOWLY add the water/saline (remaining volume) while vortexing.
Critical: Adding water too fast will cause "shock precipitation" (amorphous crashing). Add dropwise.
Part 3: Advanced Troubleshooting (FAQ)
Q: I see a "swirling" haze (Tyndall Effect) but no large crystals. Is this safe to inject?A:No. This indicates the formation of micro-aggregates or a supersaturated state that is about to crash.
Risk:[2] Injecting this IV can cause pulmonary micro-embolism.
Fix: Filter through a 0.22 µm PVDF filter . If the filter clogs immediately, the formulation is unstable. Switch to Protocol C (Cosolvents).
Q: Can I use Cyclodextrins (HP-β-CD)?A:Yes, and this is often the "Gold Standard" for biological safety.
Substituted piperidines fit well into the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add your compound to this vehicle and stir for 4–6 hours. The cyclodextrin encapsulates the hydrophobic methoxyphenyl tail, shielding it from the aqueous environment [3].
Q: Why does it dissolve in water but crash when I add PBS?A: PBS (Phosphate Buffered Saline) contains both Chloride (Common Ion Effect) and Phosphate. Piperidine salts can form insoluble phosphate complexes.
Rule: Avoid Phosphate buffers for lipophilic amines. Use Citrate or Acetate buffers instead.
References
Common Ion Effect & Solubility Equilibria
Source: Butler, J. N. (1998).
Relevance: Defines the mathematical basis for chloride-induced precipit
Solubilizing Excipients in Injectable Formul
Source: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[3] Pharmaceutical Research, 21(2), 201–230.
Relevance: The authoritative review on acceptable co-solvent r
Cyclodextrin Complexation Str
Source: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
Relevance: Protocols for using HP-β-CD to solubilize lipophilic bases without organic solvents.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability Protocols for 2-(2-Methoxyphenyl)-1-propylpiperidine
Executive Summary & Molecule Profile
Compound: 2-(2-Methoxyphenyl)-1-propylpiperidine
Chemical Class: N-substituted Phenylpiperidine (Tertiary Amine)
Key Vulnerabilities: Oxidative N-dealkylation, N-oxide formation, UV-induced photolysis, and surface adsorption.[1]
This guide addresses the stability challenges inherent to 2-(2-Methoxyphenyl)-1-propylpiperidine . As a tertiary amine with an electron-rich ortho-methoxyphenyl substituent, this molecule presents a dual risk profile: the nitrogen center is prone to oxidation, while the aromatic ring is susceptible to photo-degradation.[1] Furthermore, its lipophilic nature drives significant adsorption to container walls in aqueous solutions, a frequent cause of "phantom" potency loss.
Critical Degradation Pathways (Visualized)
To prevent degradation, one must first understand the mechanism. The following diagram outlines the three primary vectors of instability for this specific scaffold.
Figure 1: Primary degradation vectors.[1] Red paths indicate chemical modification; the green path indicates physical loss.
Troubleshooting Guide & FAQs
This section is structured to address specific observations you may encounter in the lab.
Q: My clear solution has turned faint yellow/amber over time. Is it still usable?
Diagnosis: This indicates oxidative degradation .[1] Tertiary amines like 2-(2-Methoxyphenyl)-1-propylpiperidine are susceptible to N-oxidation when exposed to dissolved oxygen or peroxides found in low-grade solvents.[1] The yellowing often results from the formation of N-oxides or trace quinone methide species derived from the methoxyphenyl ring.
Action:
Check the purity of your solvent. Ethers (THF) and Polyethylene Glycols (PEG) often contain peroxides.
Discard the solution if color change is visible; degradation products can alter biological assays.
Prevention: Use antioxidant-stabilized solvents or degas solvents with Argon before dissolution.[1]
Q: I see a new peak in my LC-MS chromatogram at M+16. What is it?
Diagnosis: This is the N-Oxide derivative.[1] It is the most common degradation product for N-alkyl piperidines in solution.[1]
Mechanism: The lone pair on the piperidine nitrogen reacts with singlet oxygen or peroxides.
Prevention: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce oxygen.[1]
Category B: Potency Loss (Physical Instability)
Q: My standard curve is non-linear at low concentrations (<1 µM), but fine at high concentrations.
Diagnosis: You are experiencing Surface Adsorption .[1] The propyl chain and phenyl ring make this molecule lipophilic. In aqueous buffers (PBS, Saline), the molecule will migrate out of the solution and stick to the walls of plastic tubes (polypropylene) or untreated glass.
Action:
Switch Containers: Use Silanized Glass vials for storage. Avoid standard polypropylene (eppendorf) tubes for long-term storage of low-concentration solutions.[1]
Solvent Modification: Ensure your working solution contains at least 5-10% organic co-solvent (DMSO or Methanol) to keep the molecule solvated.[1]
Additives: Including 0.1% BSA (Bovine Serum Albumin) or Tween-20 can block surface sites, preventing drug loss.[1]
Q: The compound precipitated out of my buffer.
Diagnosis:pH Incompatibility . As a tertiary amine, this compound is basic (pKa ~9-10).[1] In neutral or basic pH (pH > 7.4), a significant portion exists as the free base, which has very poor water solubility.
Action: Ensure your buffer pH is below 6.0 if high concentrations (>1 mM) are required in aqueous media.
Recommended Storage Protocols
Follow these steps to maximize shelf-life.
Parameter
Recommendation
Technical Rationale
Solvent (Stock)
DMSO or Methanol
High solubility; DMSO prevents volatility.[1] Methanol is easily evaporated if needed.[1]
Solvent (Working)
Water + 0.1% Formic Acid
Acidic pH ensures the amine remains protonated (salt form), drastically increasing solubility and reducing volatility.
Arrhenius kinetics dictate that lower temperatures exponentially slow N-oxidation rates.[1]
Headspace
Argon or Nitrogen
Displaces oxygen, preventing the formation of N-oxides.[1]
Interactive Troubleshooting Workflow
Use this decision tree to diagnose issues with your current stock.
Figure 2: Diagnostic logic for resolving stability issues.
References
Masui, M., Sayo, H., & Tsuda, Y. (1968). Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. Journal of the Chemical Society B: Physical Organic, 973-976. Link
Chatelain, E., & Gabard, B. (2001).[2] Photostabilization of Butyl Methoxydibenzoylmethane (Avobenzone) and Ethylhexyl Methoxycinnamate... Photochemistry and Photobiology, 74(3), 401-406. Link
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3][4] PLOS One.[1] Link
Concheiro, M., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers.[1][5] Journal of Forensic Sciences. Link
SWGDRUG. (2005).[1][6] Monograph: 1-(2-Methoxyphenyl)piperazine (Structurally related congener).[1][7][8] Scientific Working Group for the Analysis of Seized Drugs. Link
Technical Support Center: Purification of 2-(2-Methoxyphenyl)-1-propylpiperidine
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 2-(2-Methoxyphenyl)-1-propylpiperidine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 2-(2-Methoxyphenyl)-1-propylpiperidine .
Because this molecule is a lipophilic tertiary amine, it presents a classic chromatographic paradox: it is highly soluble in non-polar organic solvents, yet it binds aggressively to standard normal-phase stationary media, leading to severe peak tailing, streaking, and irreversible adsorption[1]. This guide deconstructs the mechanistic root causes of these issues and provides self-validating troubleshooting protocols to ensure high-purity recovery.
Part 1: The Mechanistic Root Cause
To purify this compound effectively, we must first understand the causality behind the streaking. Bare silica gel is covered in silanol groups (Si-OH) which are mildly acidic. 2-(2-Methoxyphenyl)-1-propylpiperidine contains a basic tertiary amine nitrogen. When the basic amine contacts the acidic silica, a strong ionic acid-base interaction occurs[1].
Because the binding energy across the silica column is heterogeneous, some molecules of your target compound stick permanently, while others elute slowly. This creates a "streak." Increasing solvent polarity will merely push the streak faster; it will not resolve the underlying acid-base interaction[2]. The solution requires a competitive modifier like Triethylamine (TEA) to "deactivate" the silica[1].
Mechanism of silica gel deactivation by TEA to prevent amine streaking.
Part 2: Troubleshooting FAQs
Q1: I am using a highly non-polar solvent system (e.g., 100% Hexane), but my compound is still streaking across the entire TLC plate. Why?A: The streaking is not a solubility issue; it is a stationary phase interaction issue. The basic nitrogen on your piperidine ring is protonated by the acidic silanol sites on the silica gel[1]. To fix this, you must add a volatile basic modifier—typically 1% to 5% Triethylamine (TEA) or concentrated Ammonium Hydroxide (NH₄OH)—to your mobile phase[1]. TEA acts as a sacrificial base, outcompeting your bulky piperidine derivative for the acidic sites.
Q2: I added 1% TEA to my eluent, but my compound is still tailing and co-eluting with impurities. What is the causality here?A: If you only add TEA to the eluent used during the run, the leading edge of your solvent front is constantly depleted of TEA as it binds to the fresh silica ahead of it. By the time your compound moves down the column, it encounters bare, acidic silica.
Self-Validating Solution: You must pre-treat (equilibrate) the column with the TEA-containing solvent before loading the sample[3]. A self-validating check is to measure the pH of the solvent eluting from the bottom of the column during equilibration; it must be basic (pH > 8) before you load the 2-(2-Methoxyphenyl)-1-propylpiperidine.
Q3: Trace TEA interferes with my downstream biological assays. Are there alternative stationary phases?A: Yes. If TEA is unacceptable, you should abandon bare silica gel.
Amine-Functionalized Silica (e.g., KP-NH): The silica surface is covalently bonded with aminopropyl groups, permanently masking the silanols. You can run standard Hexane/Ethyl Acetate gradients without any basic modifiers[4][5].
Reverse-Phase (C18): Using a C18 column with an alkaline mobile phase (e.g., Acetonitrile/Water with 0.1% NH₄OH) keeps the amine in its neutral, lipophilic state, ensuring sharp peaks and high resolution[6].
Part 3: Quantitative Data & Strategy Comparison
Table 1: Comparison of chromatographic strategies for 2-(2-Methoxyphenyl)-1-propylpiperidine.
Stationary Phase
Recommended Mobile Phase
Modifier Required
Loading Capacity
Streaking Risk
Post-Purification Evaporation
Bare Silica Gel
Hexane / Ethyl Acetate
1-5% TEA or NH₄OH
High (1-10%)
High (if not pre-treated)
Difficult (TEA traces remain)
Amine-Bonded Silica
Hexane / Ethyl Acetate
None
Medium-High
Low
Easy (No modifiers)
Basic Alumina
Hexane / Dichloromethane
None
Low (<1%)
Low
Easy
Reverse-Phase (C18)
Acetonitrile / Water
0.1% NH₄OH (pH > 8)
Medium
Very Low
Moderate (Water removal)
Part 4: Experimental Protocols
Protocol A: TEA-Deactivated Normal Phase Silica Gel Chromatography
Causality: This protocol ensures the silica column is fully saturated with TEA prior to sample introduction, preventing the target tertiary amine from binding to acidic silanols[3].
Step-by-step workflow for the purification of basic amines using TEA.
Step-by-Step Methodology:
Solvent Preparation: Prepare the target mobile phase (e.g., 80% Hexane / 20% Ethyl Acetate). Add Triethylamine (TEA) to achieve a final concentration of 2% v/v. Mix thoroughly[1].
Slurry Preparation: In a beaker, combine standard flash silica gel (40-63 µm) with the TEA-modified solvent. Stir gently to remove air bubbles. Note: The slurry will become slightly warm due to the exothermic heat of adsorption between TEA and silica.
Column Packing: Pour the slurry into the glass column. Use compressed air to pack the bed tightly.
Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent[3].
Validation Check: Collect a few drops of the eluent from the stopcock and test with pH paper. The pH must be > 8. If it is neutral, the silica is still absorbing TEA; continue flushing until basic.
Sample Loading: Dissolve the crude 2-(2-Methoxyphenyl)-1-propylpiperidine in the minimum amount of TEA-modified solvent (or Dichloromethane if solubility is poor) and carefully apply it to the top of the silica bed.
Elution: Elute the column using the TEA-modified solvent. Collect fractions and monitor via TLC (visualized under UV 254 nm or stained with Dragendorff's reagent, which is highly specific for tertiary amines).
Protocol B: Purification via Amine-Functionalized Silica (Alternative)
Causality: By utilizing a stationary phase where the silanols are already covalently masked by aminopropyl groups, the need for volatile basic modifiers is eliminated, simplifying post-purification solvent removal[4][5].
Step-by-Step Methodology:
Column Selection: Select a pre-packed amine-functionalized silica cartridge (e.g., KP-NH) scaled to your crude mass (typically 5-10% loading capacity)[4].
Solvent Preparation: Prepare a standard gradient of Hexane and Ethyl Acetate. Do not add TEA or ammonia.
Equilibration: Flush the column with 3 CV of 100% Hexane.
Sample Loading: Dissolve the crude mixture in a minimal volume of Hexane/Dichloromethane and inject it into the loading chamber.
Gradient Elution: Run a gradient from 0% to 30% Ethyl Acetate in Hexane over 10 CV. The basic nature of the stationary phase will ensure the 2-(2-Methoxyphenyl)-1-propylpiperidine elutes as a sharp, symmetrical peak[5].
Concentration: Pool the pure fractions and evaporate under reduced pressure. Because no TEA was used, the resulting free-base oil will be completely free of amine-modifier artifacts.
References
BenchChem.Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
Biotage.Is there an easy way to purify organic amines?
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Managing Hygroscopic Piperidine Salts
Welcome, Colleague.
I am Dr. Aris Thorne, Senior Application Scientist. If you are here, you are likely staring at a bottle of Piperidine Hydrochloride that looks more like a wet paste than a crystalline solid. You are not alone. Piperidine salts are notorious for their deliquescent nature, absorbing atmospheric moisture with kinetic aggression that ruins stoichiometry and degrades coupling reagents.
This guide is not a generic textbook summary. It is a field-manual designed to salvage your current experiment and immunize your future workflows against moisture-induced failure.
Module 1: The "Weighing by Difference" Protocol
Status: Immediate Action Required
Q: My piperidine salt gains weight on the balance before I can stabilize the reading. How do I get an accurate mass?
A: You cannot weigh hygroscopic salts directly on a weigh boat. The moment you open the stock bottle, the lattice begins hydrating. By the time you transfer it to the balance, your mass includes an unknown percentage of water.
The Solution: Use the Weighing by Difference technique. This isolates the reagent from the atmosphere during the critical measurement phase.
Protocol: Gravimetric Isolation
Preparation: Dry a glass weighing bottle (with a ground-glass stopper) in an oven. Cool it in a desiccator.
Load: In a glovebox or dry bag, transfer an approximate amount of Piperidine salt into the weighing bottle. Close the stopper tightly.
Initial Weighing (
): Remove the bottle from the dry environment. Place the closed bottle on the analytical balance. Record the mass.
Transfer: Take the bottle to your reaction vessel. Briefly open the stopper, pour the estimated amount into your reactor, and immediately replace the stopper.
Final Weighing (
): Return the closed bottle to the balance. Record the mass.
Calculation: The exact mass added to your reaction is
.
Note: This method cancels out the error of moisture absorption during the weighing process because the "weight gain" happens to the stock inside the closed bottle (which is minimized) or on the exterior, which doesn't affect the differential calculation of what left the bottle.
Workflow Visualization
Figure 1: The Weighing by Difference workflow ensures the hygroscopic material is never exposed to the balance environment while being measured.
Module 2: Restoration of Wet Salts (Drying)
Status: Troubleshooting
Q: My salt is already wet (clumped). Can I save it, or should I discard it?
A: Discarding is rarely necessary unless hydrolysis has occurred (unlikely for simple Piperidine HCl). You can restore the salt using Azeotropic Drying or Vacuum Desiccation .
Method A: Azeotropic Distillation (The "Chemical" Dry)
This is the most effective method for removing bound water from amine salts without thermal decomposition. Toluene forms a binary azeotrope with water (boiling at ~84°C), carrying moisture out of the solid.
Protocol:
Place the wet Piperidine salt in a round-bottom flask.
Add Toluene (HPLC grade, approx. 10 mL per gram of salt).
Attach a Dean-Stark trap (optional) or simple distillation setup.
Reflux/Distill. The water/toluene azeotrope will distill off first.[1]
Once the distillate is clear (or temperature rises to 110°C), stop heating.
Cool under Argon/Nitrogen.
Filter the solid under an inert atmosphere or evaporate the remaining toluene on a rotary evaporator and then high vacuum.
Method B: Vacuum Oven (The "Physical" Dry)
Temperature: 40–50°C (Do not exceed 60°C for Piperidine HCl to avoid sublimation or degradation).
Pressure: < 10 mbar.
Desiccant: Place a tray of KOH pellets or
in the oven (if compatible) to trap the liberated water vapor, preventing re-absorption when the vacuum is broken.
Data: Desiccant Efficiency for Amine Salts
Desiccant
Efficiency
Suitability for Amines
Notes
Extreme
High (as trap)
Best for getting water to 0%. Keep physically separate from amine salts.
KOH
High
Excellent
Basic nature prevents acid contamination of the amine salt.
Silica Gel
Low
Moderate
Good for maintenance, poor for drying wet samples.
Moderate
Poor
Can form complexes with amines; avoid.
Module 3: Salt Selection Strategy
Status: Process Optimization
Q: I am developing a new drug candidate. The HCl salt is too hygroscopic. What are my alternatives?
A: In early development, we default to HCl because it is cheap and biologically safe. However, the chloride ion often creates a crystal lattice with high lattice energy but poor moisture resistance. Switching the counter-ion can drastically alter the hygroscopic profile (Hofmeister series).
The "Rule of 2": For stable salt formation, the
( of base - of acid) should be .
Salt Selection Decision Tree
Figure 2: Strategic pathway for selecting alternative counter-ions to mitigate hygroscopicity in piperidine derivatives.
Module 4: Storage & Handling FAQs
Q: Can I use Parafilm to seal the bottle?A:No. Parafilm is permeable to water vapor over time. Use Teflon tape on the threads of the bottle cap, then screw the cap on tightly. For long-term storage, place the bottle inside a secondary container (desiccator) containing Drierite or KOH.
Q: Why does my Piperidine HCl turn yellow?A: This indicates oxidation, likely of trace free amine impurities, often accelerated by moisture. If the salt is yellow, recrystallize it from ethanol/ether before use in sensitive catalysis.
Q: Is the "gooey" salt dangerous?A: It is not explosive, but it is toxic . Wet piperidine salts can stick to gloves and sleeves, increasing the risk of dermal contact. Always treat the "goo" as a concentrated toxic solution.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text on counter-ion selection and hygroscopicity).
Thermo Fisher Scientific. (2021). Safety Data Sheet: Piperidine Hydrochloride.
Perez, U., et al. (2017). "Effective way to dry toluene?" ResearchGate.[3][4] (Community consensus on azeotropic drying protocols).[3]
BenchChem. (2025).[5] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (General protocols for handling hygroscopic amine salts).
Part 1: Deep Dive into the ¹H-NMR Spectrum of 2-(2-Methoxyphenyl)-1-propylpiperidine
An In-Depth Guide to the H-NMR Spectroscopic Analysis of 2-(2-Methoxyphenyl)-1-propylpiperidine and a Comparison with Alternative Analytical Techniques This guide offers a comprehensive exploration into the structural el...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the H-NMR Spectroscopic Analysis of 2-(2-Methoxyphenyl)-1-propylpiperidine and a Comparison with Alternative Analytical Techniques
This guide offers a comprehensive exploration into the structural elucidation of 2-(2-Methoxyphenyl)-1-propylpiperidine, a compound representative of the complex piperidine derivatives crucial in pharmaceutical research.[1][2] The piperidine scaffold is a cornerstone in medicinal chemistry, and verifying its precise structure, substitution, and stereochemistry is paramount for ensuring safety and efficacy in drug development.[1][3]
Herein, we provide a detailed analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of this molecule, explaining the theoretical underpinnings of the expected signals. We will contrast the capabilities of ¹H-NMR with other key analytical methods—Carbon-13 NMR, Mass Spectrometry, and FTIR Spectroscopy—to provide a holistic perspective on a robust characterization strategy.
Proton NMR (¹H-NMR) spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution.[4][5] It provides unparalleled insight into the electronic environment of every proton, their relative numbers, and their connectivity through bonds.[6][7] For a molecule like 2-(2-Methoxyphenyl)-1-propylpiperidine, ¹H-NMR allows us to confirm the successful synthesis and substitution pattern by mapping its unique proton framework.
Below is the chemical structure with protons in distinct chemical environments labeled for discussion.
Caption: Structure of 2-(2-Methoxyphenyl)-1-propylpiperidine with key proton groups.
Predicted ¹H-NMR Spectral Data
The predicted spectrum arises from analyzing the distinct electronic environments of the protons. The presence of a chiral center at C2 of the piperidine ring renders the adjacent methylene protons diastereotopic, leading to more complex splitting patterns than would otherwise be expected.
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Integration
Predicted Multiplicity
Justification
Aromatic (H-Ar)
~ 7.20 - 7.30
2H
m
Protons on the methoxyphenyl ring, experiencing complex coupling.
Aromatic (H-Ar)
~ 6.85 - 7.00
2H
m
Protons on the methoxyphenyl ring, shielded by the electron-donating methoxy group.
Methoxy (-OCH₃)
~ 3.85
3H
s (singlet)
Protons on the methoxy group are equivalent and have no adjacent protons, resulting in a sharp singlet.[8]
Piperidine (H-2)
~ 3.30 - 3.50
1H
m (multiplet)
This proton is adjacent to both the nitrogen and the aromatic ring, causing a significant downfield shift.
Piperidine & N-Propyl (N-CH₂)
~ 2.80 - 3.10
4H
m
Overlapping signals from the two N-CH₂ protons of the piperidine ring (H-6) and the two protons of the N-CH₂ on the propyl chain.
Piperidine & N-Propyl (-CH₂-)
~ 1.40 - 1.90
8H
m
Complex, overlapping region containing the remaining piperidine ring protons (H-3, H-4, H-5) and the central -CH₂- of the propyl chain.
N-Propyl (-CH₃)
~ 0.90
3H
t (triplet)
The terminal methyl group is split into a triplet by the adjacent two protons of the methylene group.
Causality Behind Experimental Choices
Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and minimal signal overlap.[9] For compounds with potential hydrogen bonding or different solubility, solvents like DMSO-d₆ or Methanol-d₄ might be used, which can shift the proton signals and sometimes resolve overlapping multiplets.[10]
Field Strength : A higher field strength spectrometer (e.g., 400 MHz or greater) is crucial for a molecule of this complexity.[11] Higher fields increase the chemical shift dispersion, spreading out the signals and reducing overlap, which is essential for resolving the complex multiplets in the 1.4-1.9 ppm and 2.8-3.1 ppm regions.
Part 2: Comparative Guide to Alternative Analytical Techniques
While ¹H-NMR is indispensable, a multi-faceted analytical approach is the gold standard in research and regulated environments to ensure unambiguous structural confirmation.[3][12]
Technique
Principle
Information Obtained
Strengths
Limitations
¹H-NMR Spectroscopy
Measures the interaction of proton nuclei with a magnetic field.[13][14]
Detailed proton environment, connectivity (J-coupling), relative number of protons, and stereochemistry.[5][6]
Unparalleled for detailed structural mapping and isomer differentiation.
Lower sensitivity (mg to µg range), complex spectra for large molecules.[3]
¹³C-NMR Spectroscopy
Measures the interaction of ¹³C nuclei with a magnetic field.
Number of unique carbons, chemical environment of carbons (sp³, sp², sp), presence of symmetry.[6]
Directly probes the carbon backbone, complementary to ¹H-NMR.
Low natural abundance (1.1%) and sensitivity, requiring more sample or longer acquisition time.[6]
Mass Spectrometry (MS)
Separates ions based on their mass-to-charge ratio.[1][5]
Molecular weight, molecular formula (High-Res MS), and structural clues from fragmentation patterns.[3][5]
Extremely high sensitivity (pg to fg range), confirms molecular formula.[3]
Provides limited connectivity information, struggles to differentiate isomers without tandem MS.
FTIR Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations.[13]
Presence or absence of specific functional groups (e.g., C-O, C=O, N-H, aromatic C-H).[13][14]
Fast, requires minimal sample preparation, excellent for a quick functional group check.
Provides little to no information on the overall molecular skeleton or connectivity.
Synergistic Power: Why One Technique is Not Enough
¹H-NMR and ¹³C-NMR : Used together, they provide a complete picture of the H-C framework. 2D NMR techniques like HSQC directly correlate a proton with the carbon it is attached to, resolving any ambiguity in assignment.[6]
NMR and MS : This is the most powerful combination. MS confirms the exact molecular formula, providing the "parts list" of atoms.[5] NMR then assembles those parts by showing how they are connected.
FTIR as a Preliminary Check : Before running lengthy NMR experiments, a quick FTIR scan can confirm the presence of the key ether linkage (C-O stretch) and the aromatic ring, and the absence of other functional groups (like a carbonyl C=O if an oxidation side-reaction was possible), validating the expected structure.[13]
Part 3: Protocols and Integrated Workflow
Experimental Protocol: ¹H-NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data.
Sample Preparation :
Accurately weigh approximately 5-10 mg of the purified 2-(2-Methoxyphenyl)-1-propylpiperidine sample.
Transfer the sample into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Cap the NMR tube and vortex gently until the sample is fully dissolved.
Instrument Setup (400 MHz Spectrometer) :
Insert the sample into the spectrometer.
Lock the field onto the deuterium signal of the solvent.
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A narrow line width for the TMS signal is a good indicator.
Data Acquisition :
Acquire a standard 1D proton spectrum using a 90° pulse.
Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).
Collect 16-32 scans to ensure a good signal-to-noise ratio.
Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).
Data Processing :
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate all signals to determine the relative number of protons.
Analyze the multiplicity and coupling constants (J-values) for each signal to deduce connectivity.
Integrated Workflow for Structural Elucidation
A robust workflow ensures that the identity and purity of a target compound are confirmed with the highest degree of confidence.
Caption: A logical workflow for the robust structural elucidation of a novel compound.
Conclusion
The ¹H-NMR spectrum of 2-(2-Methoxyphenyl)-1-propylpiperidine provides a rich dataset that is fundamental to its structural verification. Through careful analysis of chemical shifts, integration, and signal multiplicities, one can piece together its complex molecular architecture. However, for the authoritative and unambiguous characterization required in drug development and modern chemical research, ¹H-NMR should not be used in isolation. Its true power is realized when integrated with complementary techniques like Mass Spectrometry for molecular formula confirmation and ¹³C-NMR for mapping the carbon skeleton. This synergistic approach ensures the highest level of scientific integrity and confidence in the final structural assignment.
References
Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
Benchchem. Navigating the Labyrinth of Synthesis: A Comparative Guide to the Structural Elucidation of 1-Piperidinepropanol Byproducts.
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
Rocky Mountain Labs. (2023). Difference between FTIR and NMR?.
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
ResearchGate. ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14.
ACS Omega. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz.
ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
ScienceDirect. structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
Spectroscopic Fingerprinting: A Comparative Guide to the C-NMR and IR Analysis of 2-(2-Methoxyphenyl)-1-propylpiperidine
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with substituted piperidine scaffolds, which are pre...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with substituted piperidine scaffolds, which are prevalent in a myriad of bioactive molecules, a thorough understanding of their spectroscopic characteristics is paramount. This guide provides an in-depth analysis of the expected Carbon-13 Nuclear Magnetic Resonance (C-NMR) and Infrared (IR) spectroscopy data for the compound 2-(2-Methoxyphenyl)-1-propylpiperidine.
A Comparative Analysis of Expected ¹³C-NMR Data
The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of a molecule. For 2-(2-Methoxyphenyl)-1-propylpiperidine, we can predict the chemical shifts by considering the electronic environment of each carbon atom, influenced by the interplay of the piperidine ring, the aromatic methoxyphenyl group, and the aliphatic propyl chain.
To ground our predictions, we will compare the expected shifts with experimental data from the following reference compounds:
(3S)-3-(3-methoxyphenyl)-1-propyl-piperidine: A positional isomer, offering insight into the influence of substituent position on the piperidine and aromatic rings.
Piperidine: The foundational heterocyclic system.
Anisole: A simple model for the 2-methoxyphenyl group.
N-Propylpiperidine: To isolate the effect of the N-propyl substituent on the piperidine ring.
Table 1: Predicted ¹³C-NMR Chemical Shifts for 2-(2-Methoxyphenyl)-1-propylpiperidine and Experimental Data for Comparative Compounds
Carbon Atom
Predicted Chemical Shift (ppm) for 2-(2-Methoxyphenyl)-1-propylpiperidine
Experimental Shift (ppm) for (3S)-3-(3-methoxyphenyl)-1-propyl-piperidine[1]
The key diagnostic signals for 2-(2-Methoxyphenyl)-1-propylpiperidine in the ¹³C-NMR spectrum will be the C2 carbon of the piperidine ring, which is expected to be significantly downfield (~65-70 ppm) due to the direct attachment of the electronegative nitrogen and the deshielding effect of the aromatic ring. The carbons of the N-propyl group are anticipated to show shifts similar to those in N-propylpiperidine. For the 2-methoxyphenyl group, the carbon bearing the methoxy group (C2'') will be the most downfield aromatic carbon (~155-160 ppm), a characteristic feature of methoxy-substituted benzene rings. The remaining aromatic signals will be distributed according to the electronic effects of the substituents.
Comparative Analysis of Expected IR Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 2-(2-Methoxyphenyl)-1-propylpiperidine is expected to be a composite of the vibrational modes of its constituent parts.
Table 2: Predicted IR Absorption Frequencies for 2-(2-Methoxyphenyl)-1-propylpiperidine and Experimental Data for Comparative Compounds
Functional Group
Predicted Frequency (cm⁻¹) for 2-(2-Methoxyphenyl)-1-propylpiperidine
The IR spectrum of 2-(2-Methoxyphenyl)-1-propylpiperidine will be characterized by several key features. The absence of a sharp N-H stretching band around 3300 cm⁻¹ will confirm the tertiary nature of the piperidine nitrogen. Strong C-H stretching vibrations below 3000 cm⁻¹ will indicate the presence of the aliphatic propyl and piperidine groups. The aromatic C-H stretches will appear at slightly higher wavenumbers (above 3000 cm⁻¹). The aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. Crucially, the strong C-O stretching bands of the aryl ether linkage, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), will be a definitive indicator of the methoxyphenyl group.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data for 2-(2-Methoxyphenyl)-1-propylpiperidine, the following standardized protocols are recommended.
Carbon-13 NMR (¹³C-NMR) Spectroscopy
Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and should not have signals that overlap with the expected analyte peaks.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Spectral Width: Typically 0 to 220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal.
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.
Sample Spectrum Acquisition:
Spectral Range: 4000 to 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16 to 32 scans are typically sufficient.
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization and verification of a synthesized compound like 2-(2-Methoxyphenyl)-1-propylpiperidine.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 2-(2-Methoxyphenyl)-1-propylpiperidine.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-(2-Methoxyphenyl)-1-propylpiperidine. By systematically dissecting the molecule into its constituent functional groups and comparing them to known compounds, we have established a reliable set of expected ¹³C-NMR and IR data. This information, coupled with the detailed experimental protocols, will empower researchers to confidently identify and characterize this compound and other structurally related molecules. The principles of comparative analysis and predictive spectroscopy are invaluable tools in the modern chemical research environment, enabling scientists to navigate the challenges of structural elucidation with greater certainty and efficiency.
Mass spectrometry fragmentation pattern of 2-(2-Methoxyphenyl)-1-propylpiperidine
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(2-Methoxyphenyl)-1-propylpiperidine Authored by: Your Senior Application Scientist For researchers and professionals in drug development and chemical analysi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(2-Methoxyphenyl)-1-propylpiperidine
Authored by: Your Senior Application Scientist
For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or known compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not just molecular weight but also a fragmentation "fingerprint" that is invaluable for identification. This guide offers a detailed comparative analysis of the mass spectrometry fragmentation pattern of 2-(2-Methoxyphenyl)-1-propylpiperidine, a substituted piperidine derivative. We will explore the underlying principles of its fragmentation, provide robust experimental protocols, and present the data in a clear, comparative format.
Piperidine and its derivatives are foundational structural motifs in a vast number of pharmaceuticals and natural products.[1] Their characterization is critical during all phases of drug discovery and quality control. Understanding the fragmentation behavior under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) is essential for confident structural assignment.[2]
Theoretical Fragmentation Pathways: A Mechanistic Overview
The fragmentation of 2-(2-Methoxyphenyl)-1-propylpiperidine is primarily dictated by the stability of the resulting fragment ions. The presence of a basic nitrogen atom, an aromatic ring, and alkyl chains provides several predictable cleavage points. In mass spectrometry, molecules are ionized and then break apart; the pattern of these fragments helps identify the original molecule.[3]
Key Fragmentation Drivers:
α-Cleavage (Alpha-Cleavage): This is the most dominant fragmentation pathway for N-alkylated amines like piperidines.[2] The ionization typically occurs at the nitrogen atom, creating a radical cation. The subsequent cleavage of a carbon-carbon bond adjacent (in the alpha position) to the nitrogen results in the formation of a highly stable, resonance-stabilized iminium ion. For the target molecule, this can occur at three positions around the nitrogen.
Substituent-Driven Fragmentation: The methoxyphenyl and propyl groups will undergo their own characteristic fragmentations, heavily influencing the overall spectrum.[2]
Charge-Remote Fragmentation: Fragmentation can also occur at sites distant from the initial charge location, often involving rearrangements.
The interplay of these pathways creates the unique mass spectrum for the molecule.
Visualizing the Primary Fragmentation Pathways
The following diagram illustrates the most probable initial fragmentation steps for the molecular ion of 2-(2-Methoxyphenyl)-1-propylpiperidine under Electron Ionization (EI).
Caption: Primary EI fragmentation pathways of the target molecule.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To ensure reproducible and reliable data, a validated analytical method is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like substituted piperidines.[1][4]
Step-by-Step GC-MS Protocol
Sample Preparation:
Prepare a stock solution of 2-(2-Methoxyphenyl)-1-propylpiperidine at 1 mg/mL in methanol.
Perform a serial dilution to create a working standard of approximately 10 µg/mL in methanol.
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
Instrumentation:
System: A standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating potential isomers or impurities.[5]
GC Method Parameters:
Injector Temperature: 250°C
Injection Mode: Splitless (or split 10:1 for more concentrated samples)
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
MS Method Parameters:
Ionization Mode: Electron Ionization (EI)
Ionization Energy: 70 eV (standard for library matching and producing reproducible fragmentation).[5]
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Scan Range: m/z 40-400, to ensure capture of both small and large fragments.
This self-validating protocol ensures robust separation and generates a clean, interpretable mass spectrum.
Fragmentation Pattern Analysis and Comparison
The EI mass spectrum of 2-(2-Methoxyphenyl)-1-propylpiperidine is characterized by a series of distinct ions that reveal its structure. The molecular formula is C₁₆H₂₅NO, with a monoisotopic mass of 247.19 Da.
Key Fragment Ions and Their Origins
m/z
Proposed Structure/Origin
Relative Abundance
Mechanistic Explanation
247
[M]⁺• (Molecular Ion)
Low
The parent molecule with one electron removed. Its presence confirms the molecular weight.
218
[M - C₂H₅]⁺
High (Base Peak)
α-Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the N-propyl group. This forms a highly stable secondary iminium ion, which is often the most abundant fragment.
204
[M - C₃H₇]⁺
Medium
α-Cleavage: Loss of the entire n-propyl radical (•CH₂CH₂CH₃) from the nitrogen atom.[2]
121
[C₈H₉O]⁺
Medium
Methoxytropylium Ion: Cleavage of the bond between the piperidine ring and the methoxyphenyl group, followed by rearrangement of the aromatic fragment. This is a very common and diagnostic ion for methoxy-substituted benzyl compounds.[6]
126
[C₈H₁₆N]⁺
Medium-Low
Propyl-piperidine iminium ion: Cleavage of the C-C bond between the piperidine C2 and the phenyl ring, with the charge retained on the nitrogen-containing fragment.
84
[C₅H₁₀N]⁺
Medium-Low
Piperidinyl iminium ion: Resulting from fragmentation of the piperidine ring itself, often seen in the spectra of piperidine alkaloids.[7][8]
Comparative Analysis: The "Ortho Effect"
While the primary fragmentation pathways would be similar for the meta (3-methoxyphenyl) and para (4-methoxyphenyl) isomers, the relative abundance of certain ions could differ due to the "ortho effect."[5][6] This phenomenon involves the interaction of adjacent substituents on an aromatic ring during fragmentation. For the ortho isomer, the methoxy group is sterically close to the piperidine ring. This proximity can facilitate unique rearrangement pathways or influence the stability of certain transition states, potentially leading to subtle but measurable differences in the ratios of fragment ion intensities compared to its meta and para counterparts.[6] For instance, an interaction between the methoxy group and the piperidine nitrogen could promote specific ring-opening mechanisms not as favored in the other isomers.
Visualizing Secondary Fragmentation
The highly abundant m/z 218 ion can undergo further fragmentation, providing additional structural confirmation.
Caption: Plausible secondary fragmentation of the m/z 218 base peak.
Conclusion
The mass spectrometry fragmentation of 2-(2-Methoxyphenyl)-1-propylpiperidine is systematic and interpretable, governed by the principles of ion stability. The spectrum is dominated by a base peak at m/z 218 , resulting from a characteristic α-cleavage with the loss of an ethyl radical from the N-propyl substituent. Other significant fragments include the ion at m/z 204 (loss of the propyl radical) and the diagnostic methoxytropylium ion at m/z 121 . For unequivocal structure elucidation, especially when differentiating from positional isomers, a combination of this mass spectral data with other spectroscopic techniques like NMR is recommended.[5]
References
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
BenchChem. (2025). A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers. BenchChem.
ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones [Image]. ResearchGate. Retrieved from [Link]
BenchChem. (2025).
Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(2), 111-118. Retrieved from [Link]
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
ResearchGate. (n.d.). Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds [Image]. ResearchGate. Retrieved from [Link]
Taylor & Francis Online. (2006). New Derivatives Suitable for Use in Determination of (3-Methoxy-4-Hydroxyphenyl)Ethyleneglycol (MHPG) by Mass Fragmentography (MF). Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504 [Image]. ResearchGate. Retrieved from [Link]
SciELO. (2014). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(8), 1477-1484. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100424. Retrieved from [Link]
ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine [Image]. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS [Image]. ResearchGate. Retrieved from [Link]
Elsevier. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry, 453, 116347.
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
PubChemLite. (n.d.). 2-(2-methoxyphenyl)piperidine (C12H17NO). Retrieved from [Link]
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. Retrieved from [Link]
Macedonian Pharmaceutical Bulletin. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Macedonian Pharmaceutical Bulletin, 68(1), 21-30. Retrieved from [Link]
Elsevier. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 452, 116327.
Potency & Pharmacodynamics: 2-(2-Methoxyphenyl)-1-propylpiperidine vs. Ketamine
A Comparative Technical Guide for Drug Development Professionals Executive Summary This guide provides a rigorous pharmacological comparison between the established dissociative anesthetic Ketamine and the structurally d...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Drug Development Professionals
Executive Summary
This guide provides a rigorous pharmacological comparison between the established dissociative anesthetic Ketamine and the structurally distinct 1,2-diarylethylamine, 2-(2-Methoxyphenyl)-1-propylpiperidine (commonly known as Methoxphenidine or MXP ).
While Ketamine serves as the "gold standard" arylcyclohexylamine reference, MXP represents a flexible diarylethylamine scaffold. Crucially, experimental data reveals a potency paradox: MXP demonstrates significantly higher binding affinity and functional inhibition in vitro compared to Ketamine, yet often exhibits lower or delayed potency in vivo. This guide dissects the pharmacokinetic and kinetic mechanisms driving this divergence.[1]
Structural & Chemical Divergence
To understand the potency differences, one must first distinguish the scaffolds. Ketamine is rigid; MXP is flexible.
Ketamine (Arylcyclohexylamine): Features a rigid cyclohexane ring that locks the amine and aryl group into a specific conformation, facilitating rapid channel entry and exit.
MXP (1,2-Diarylethylamine): Lacks the cyclohexane ring. The flexible ethyl chain allows for different binding poses but results in slower association/dissociation kinetics at the receptor site.
Figure 1: Structural impact on receptor interaction kinetics.
Pharmacodynamics: The Potency Paradox
The following data, derived from pivotal comparative studies (specifically Wallach et al., 2016), highlights the discrepancy between receptor affinity and behavioral outcome.
Critical Insight: Although MXP binds the NMDA receptor with nearly an order of magnitude higher affinity than Ketamine, it requires higher doses to achieve comparable behavioral dissociation in rodent models (Prepulse Inhibition). This is attributed to trapping kinetics . The flexible MXP molecule enters the channel more slowly and may be cleared metabolically before achieving peak central occupancy, whereas Ketamine's rapid kinetics allow for immediate "hit-and-run" antagonism.
Experimental Protocol:
Displacement Assay
To validate the potency claims above, researchers utilize a radioligand competition assay.[4] This protocol measures the ability of the test compound (MXP) to displace a known high-affinity ligand (
) from the PCP site of the NMDA receptor.
Trustworthiness Check: This protocol is self-validating because it includes a "Non-Specific Binding" (NSB) control using a saturating concentration of unlabelled PCP or MK-801. If the NSB signal is high, the assay is invalid.
Step-by-Step Methodology
Tissue Preparation:
Harvest rat forebrains (rich in NMDA receptors).
Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
Centrifuge at 40,000 x g for 20 mins; resuspend pellet. Repeat 3x to wash endogenous glutamate.
Assay Setup:
Total Binding: Membrane homogenate +
(e.g., 5 nM) + Buffer.
Non-Specific Binding (NSB): Membrane +
+ 10 M Unlabelled MK-801 (blocks all specific sites).
Experimental: Membrane +
+ Increasing concentrations of MXP ( to M).
Incubation:
Incubate at 25°C for 2 hours . Note: Equilibrium is critical; shorter times favor fast-acting drugs like Ketamine and underestimate slow-binders like MXP.
Termination:
Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).
Quantification:
Measure radioactivity (CPM) via liquid scintillation counting.
Figure 2: Radioligand Binding Assay Workflow for Potency Determination.
Mechanism of Action: Uncompetitive Blockade
Both Ketamine and MXP are uncompetitive antagonists . This is a distinct pharmacological class where the inhibitor can only bind to the receptor when the channel is open (activated by Glutamate and Glycine).[1]
Implication: The depth of blockade depends on the level of synaptic activity. High activity = more open channels = more blockade.
The MXP Difference: Due to its "floppy" structure, MXP likely interacts with hydrophobic pockets within the channel pore differently than Ketamine, leading to the observed slower dissociation ("trapping") and higher affinity numbers.
References
Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., ... & Brandt, S. D. (2016).[3] Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLoS One, 11(6), e0157021.
Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.
World Health Organization (WHO). (2020).[2] Critical Review Report: 2-Methoxydiphenidine (2-MXP).[2] Expert Committee on Drug Dependence.
Identifying 2-(2-Methoxyphenyl)-1-propylpiperidine in Biological Matrices: A Methodological Comparison Guide
As the landscape of novel psychoactive substances (NPS) and pharmaceutical intermediates evolves, the bioanalysis of structurally complex piperidine derivatives demands rigorous, self-validating analytical systems. 2-(2-...
Author: BenchChem Technical Support Team. Date: March 2026
As the landscape of novel psychoactive substances (NPS) and pharmaceutical intermediates evolves, the bioanalysis of structurally complex piperidine derivatives demands rigorous, self-validating analytical systems. 2-(2-Methoxyphenyl)-1-propylpiperidine (CAS 1355180-42-5) is a tertiary amine belonging to the 2-phenylpiperidine class. Identifying this compound in complex biological matrices (e.g., whole blood, urine, or hair) presents distinct challenges, including severe matrix suppression, low physiological concentrations, and the presence of structural isomers.
This guide provides an objective comparison of analytical platforms and establishes a field-proven, step-by-step methodology for the extraction and quantification of 2-(2-Methoxyphenyl)-1-propylpiperidine, grounded in the physicochemical causality of the molecule.
Analytical Platform Comparison
Selecting the correct analytical platform is a balance of sensitivity, specificity, and throughput. While structurally analogous methoxyphenyl-piperidines have been analyzed across various systems[1], the optimal choice depends on the specific forensic or pharmacokinetic application.
Performance Metrics Across Platforms
Analytical Platform
Ionization
LOD (Blood/Urine)
Matrix Effect Susceptibility
Primary Use Case
Turnaround Time
LC-MS/MS (QqQ)
ESI+
0.1 – 0.5 ng/mL
High (Requires robust SPE)
Targeted Quantitation & PK
~5–7 min
GC-MS (Single Quad)
EI
5.0 – 10.0 ng/mL
Low
Broad Toxicological Screening
~15–20 min
LC-HRMS (Q-TOF)
ESI+
0.5 – 1.0 ng/mL
Moderate
Untargeted / NPS Discovery
~10–15 min
The Verdict: For definitive identification and trace-level quantification in biological matrices, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. Recent studies on related dissociative anesthetics like methoxphenidine confirm that LC-MS/MS, when paired with optimized sample preparation, provides the necessary sensitivity to detect these compounds even at sub-nanogram levels[2]. Furthermore, UPLC-MS/MS platforms have demonstrated exceptional accuracy rates (89.7–99.8%) for high-throughput screening of psychoactive piperidines[3].
Sample Preparation: The Causality of Extraction
A highly sensitive LC-MS/MS method is useless without a sample preparation strategy that effectively isolates the analyte from endogenous phospholipids. While Protein Precipitation (PPT) is fast, it fails to remove neutral lipids that cause ion suppression in the ESI source[1].
For 2-(2-Methoxyphenyl)-1-propylpiperidine, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the superior choice.
The Causality: The tertiary amine of the piperidine ring has a pKa of approximately 9.5. By acidifying the sample to pH 3, we force the molecule into a 100% protonated state. This allows the positively charged analyte to bind fiercely to the negatively charged sulfonic acid groups of the MCX resin via ionic interactions. Because this bond is so strong, we can aggressively wash the cartridge with 100% methanol to strip away neutral lipids—a step that would prematurely elute the analyte in a standard reversed-phase (C18) extraction.
Step-by-Step MCX SPE Methodology
Sample Aliquoting: Transfer 500 µL of the biological matrix (blood or urine) into a 2 mL microcentrifuge tube.
Internal Standard Addition: Spike with 10 µL of a deuterated internal standard (e.g., Methoxphenidine-d3, 100 ng/mL) to correct for extraction recovery and matrix effects.
Protein Precipitation: Add 1 mL of ice-cold acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Supernatant Acidification: Transfer the supernatant to a clean tube and dilute with 2 mL of 2% formic acid in water. (Ensures complete protonation).
Cartridge Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL of methanol, followed by 1 mL of LC-MS grade water.
Sample Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.
Interference Washing: Wash with 1 mL of 2% formic acid (removes aqueous/polar interferences), followed by 1 mL of 100% methanol (removes lipophilic interferences).
Analyte Elution: Elute the target compound using 1 mL of 5% ammonium hydroxide in methanol. (The high pH neutralizes the amine, breaking the ionic bond).
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Mixed-Mode Cation Exchange (MCX) extraction workflow for piperidine derivatives.
Chromatographic & Mass Spectrometric Strategy
LC Separation Causality
A Biphenyl stationary phase (e.g., 2.1 × 100 mm, 1.7 µm) is highly recommended over a standard C18 column. The biphenyl phase exploits
interactions with the electron-rich 2-methoxyphenyl ring of the analyte. This provides orthogonal retention mechanisms, ensuring baseline resolution from endogenous isobaric interferences and positional isomers (such as 3-methoxy or 4-methoxy variants) that often confound standard reversed-phase chromatography.
Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
MS/MS Fragmentation Mechanics
In positive electrospray ionization (ESI+), 2-(2-Methoxyphenyl)-1-propylpiperidine readily forms a protonated precursor ion at m/z 234.2 (
).
During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:
Quantifier Transition (m/z 234.2 → 192.1): The N-propyl group undergoes inductive cleavage, losing propene (-42 Da) to form a highly stable secondary amine fragment.
Qualifier Transition (m/z 234.2 → 160.1): A subsequent or concerted loss of the methoxy group as methanol (-32 Da) from the phenyl ring yields the secondary fragment, providing the necessary identification points required by forensic guidelines.
ESI+ MS/MS fragmentation pathway of 2-(2-Methoxyphenyl)-1-propylpiperidine.
References
Title: Novel method for determination of methoxphenidine and its main metabolite in biological samples
Source: ResearchGate
URL
Title: Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain
Source: ResearchGate
URL
Comprehensive Guide to Reference Standards for 2-(2-Methoxyphenyl)-1-propylpiperidine Purity Testing
Executive Summary & Chemical Context 2-(2-Methoxyphenyl)-1-propylpiperidine (CAS 1355180-42-5) is a highly specific piperidine derivative utilized primarily as a building block and analytical reference in advanced chemic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
2-(2-Methoxyphenyl)-1-propylpiperidine (CAS 1355180-42-5) is a highly specific piperidine derivative utilized primarily as a building block and analytical reference in advanced chemical synthesis and forensic profiling. Because it shares structural similarities with various N-alkylated homologs and positional isomers, the integrity of its reference standard is paramount.
According to the , reference standards used for quantitative assays must have their impurities adequately identified and controlled. This guide objectively compares the available grades of reference standards for this compound and details a self-validating, mass-balance methodology for establishing absolute purity.
Comparative Analysis of Reference Standard Grades
Selecting the correct grade of a reference standard is a balance between regulatory compliance and cost-efficiency. Absolute purity cannot be assumed; it must be certified through orthogonal analytical techniques.
Table 1: Performance & Compliance Comparison of Standard Grades
Attribute
Primary Standard (Compendial / ISO 17034)
Secondary / Working Standard
Research Grade (Commercial API)
Purity Threshold
≥ 99.5% (Mass Balance)
≥ 98.0% (Qualified against Primary)
≥ 95.0% (Area % only)
Certification
Full CoA (NMR, HRMS, HPLC, KF, TGA)
Traceable CoA (HPLC, KF)
Basic CoA (HPLC or GC only)
Regulatory Fit
NDA/ANDA Submissions, Forensic ID
Routine QC, Batch Release
Early R&D, Route Scouting
Cost Profile
High ()
Moderate ()
Low ($)
Traceability
Metrological traceability to SI units
Traceable to Primary Standard
None
Causality in Analytical Strategy: The "Why" Behind the Science
As application scientists, we do not merely execute methods; we design them based on the physicochemical properties of the molecule. The purity testing of 2-(2-Methoxyphenyl)-1-propylpiperidine demands specific experimental choices:
Mitigating Piperidine Peak Tailing: The tertiary amine in the piperidine ring is highly basic. On standard silica-based HPLC columns, this nitrogen interacts strongly with residual acidic silanols, causing severe peak tailing. Causality: To ensure accurate integration of the main peak and closely eluting impurities, we must use an end-capped C18 column and a mobile phase buffered to pH 6.8 (e.g., 10 mM Ammonium Acetate). This shields the silanols and maintains the amine in a consistent ionization state.
Resolving Positional Isomers: The ortho-methoxy group creates unique steric hindrance compared to meta- or para- isomers. Causality: A shallow gradient elution profile is required to separate the target compound from potential unreacted intermediates (e.g., 2-(2-methoxyphenyl)piperidine) or N-alkyl homologs (like the N-ethyl variant, CAS 1355201-94-3) generated during synthesis.
The Mass Balance Imperative: HPLC-UV only detects chromophore-bearing organic impurities. It is blind to water, inorganic salts, and residual solvents. Causality: To comply with protocols, we must use the Mass Balance equation:
Absolute Purity = (100% - %Water - %Volatiles - %Inorganics) × %Chromatographic Purity.
To ensure Trustworthiness , the following protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, the protocol halts, preventing the generation of false-positive purity data.
Step-by-Step Methodology
Step 1: Standard & Sample Preparation
Diluent: Methanol : Water (50:50, v/v).
Sample Solution: Accurately weigh 10.0 mg of the 2-(2-Methoxyphenyl)-1-propylpiperidine standard into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).
SST Resolution Solution: Spike the sample solution with 0.1% (w/w) of 1-ethyl-2-(2-methoxyphenyl)piperidine (N-ethyl homolog).
Step 2: Chromatographic Conditions
Column: End-capped Octadecylsilane (C18), 150 mm × 4.6 mm, 3 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8).
Mobile Phase B: Acetonitrile (LC-MS grade).
Gradient: 0-5 min (20% B), 5-20 min (20% to 80% B), 20-25 min (80% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm and 270 nm.
Step 3: System Suitability Testing (The Self-Validation Gate)
Inject the SST Resolution Solution.
Acceptance Criteria: The resolution (
) between the N-ethyl homolog and the N-propyl target must be ≥ 2.0 . The tailing factor () for the main peak must be ≤ 1.5 .
Logic: If
, the system cannot reliably separate synthetic homologs, and the organic purity value cannot be trusted.
Step 4: Execution & Mass Balance Calculation
Inject the Sample Solution in triplicate. Calculate the organic purity via Area Normalization.
Perform Karl Fischer (KF) titration for water content and Thermogravimetric Analysis (TGA) for residual solvents.
Calculate final certified purity using the Mass Balance formula.
The following diagram illustrates the logical flow of the mass balance certification process required to elevate a research-grade chemical to a primary reference standard.
Fig 1: Mass balance certification workflow for piperidine reference standards.
References
ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
USP <11> Reference Standards: General Chapters. United States Pharmacopeia (USP). Available at:[Link]
EDQM Reference Standards and Regulatory Milestones: European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at:[Link]
Validation
Analytical Differentiation of 2-(2-Methoxyphenyl)-1-propylpiperidine: A Technical Guide
This guide outlines the analytical differentiation of 2-(2-Methoxyphenyl)-1-propylpiperidine from its structural isomers, specifically focusing on the isobaric arylcyclohexylamine 2-Methoxyeticyclidine (2-MeO-PCE) and re...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the analytical differentiation of 2-(2-Methoxyphenyl)-1-propylpiperidine from its structural isomers, specifically focusing on the isobaric arylcyclohexylamine 2-Methoxyeticyclidine (2-MeO-PCE) and regioisomeric piperidines.
Executive Summary & Structural Context
2-(2-Methoxyphenyl)-1-propylpiperidine (C₁₅H₂₃NO, MW 233.[1]35) is a tertiary amine structurally characterized by a piperidine ring substituted at the C2 position with an ortho-methoxyphenyl group and N-alkylated with a propyl chain.[1]
In forensic and medicinal chemistry, this compound presents a significant identification challenge due to its isomerism with 2-Methoxyeticyclidine (2-MeO-PCE) , a controlled dissociative anesthetic. Both compounds share the molecular formula C₁₅H₂₃NO and identical exact mass (233.1780 Da ), rendering high-resolution mass spectrometry (HRMS) insufficient for differentiation without fragmentation analysis.[1]
This guide provides a definitive differentiation protocol based on amine classification (Secondary vs. Tertiary) , EI-MS fragmentation pathways , and NMR connectivity .
Structural Comparison of Key Isomers
Feature
Target: 2-(2-Methoxyphenyl)-1-propylpiperidine
Isomer: 2-Methoxyeticyclidine (2-MeO-PCE)
Core Scaffold
Piperidine (6-membered N-ring)
Cyclohexane (6-membered C-ring)
Amine Class
Tertiary (No N-H bond)
Secondary (One N-H bond)
N-Substituent
Propyl (-CH₂CH₂CH₃)
Ethyl (-CH₂CH₃)
Aryl Attachment
C2 of Piperidine
C1 of Cyclohexane
Chirality
One Chiral Center (C2)
Achiral (if unsubstituted on ring) / Chiral C1
Primary Differentiation: Chemical Derivatization & Colorimetry
The most robust initial screen exploits the difference in amine classification.[1] The target is a tertiary amine, while its primary isomer (2-MeO-PCE) is a secondary amine.
Protocol A: Simon’s Reagent Test (Colorimetric)
Principle : Simon’s reagent reacts specifically with secondary amines (like methamphetamine and PCE derivatives) to form a blue enamine-copper complex.[1] Tertiary amines do not react.
Procedure :
Dissolve 1 mg of sample in 1 drop of water.
Add 1 drop of 20% aqueous sodium carbonate.
Add 1 drop of 1% ethanolic acetaldehyde.
Add 1 drop of 1% aqueous sodium nitroprusside.
Result :
2-MeO-PCE : Deep Blue (Positive for 2° amine).
Target : No Color Change / Pale Yellow (Negative).
Protocol B: GC-MS Derivatization (TFAA)
Principle : Trifluoroacetic anhydride (TFAA) acylates secondary amines, increasing their molecular weight by 96 Da (C₂F₃O - H).[1] Tertiary amines do not react.
Workflow :
Aliquot 50 µL of sample solution (1 mg/mL in MeOH).
Evaporate to dryness under N₂ stream.
Add 50 µL Ethyl Acetate + 50 µL TFAA.
Incubate at 70°C for 20 minutes.
Evaporate and reconstitute in Ethyl Acetate for GC-MS.
Interpretation :
2-MeO-PCE : Shift in retention time; Mass spectrum shows M+ at m/z 329 (233 + 96).[1]
Target : No change in retention time; Mass spectrum remains m/z 233 .
Instrumental Analysis: Mass Spectrometry (GC-EI-MS)
When derivatization is not possible, electron ionization (EI) fragmentation provides distinct "fingerprint" ions driven by alpha-cleavage mechanisms.[1]
Fragmentation Pathways[1]
Target (Piperidine Derivative) :
Mechanism : Alpha-cleavage of the piperidine ring typically occurs adjacent to the nitrogen. The loss of the bulky C2-aryl group is energetically favorable, leading to a stable iminium ion.
Diagnostic Ion : Loss of the 2-methoxyphenyl radical (C₇H₇O•, 107 Da) yields the N-propylpiperidinium ion (m/z 126) .[1]
Secondary Ion : Loss of the propyl chain (43 Da) is less favored but may produce a peak at m/z 190 .
Isomer (2-MeO-PCE) :
Mechanism : Arylcyclohexylamines typically fragment via the loss of the N-alkyl radical or the entire alkylamino chain.
Diagnostic Ion : Loss of the ethyl radical (29 Da) from the amine yields the [M-29]⁺ cation at m/z 204 .[1]
Base Peak : Often the phenylcyclohexyl cation (m/z 189 ) formed by the loss of the ethylamine chain (44 Da) or rearrangement.[1]
Comparative Mass Spectral Table
Compound
Molecular Ion (M⁺)
Base Peak (100%)
Diagnostic Fragment 1
Diagnostic Fragment 2
2-(2-Methoxyphenyl)-1-propylpiperidine
233
126 (M - Aryl)
190 (M - Propyl)
84 (Piperidine ring)
2-Methoxyeticyclidine (2-MeO-PCE)
233
204 (M - Ethyl)
189 (Phenylcyclohexyl)
233 (M⁺ often prominent)
Figure 1: Comparative EI-MS fragmentation pathways distinguishing the target piperidine from the PCE isomer.
Definitive Identification: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides the "smoking gun" for structural elucidation by identifying the connectivity of the carbon skeleton.[1]
1H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
The "Benzylic" Methine (Target Specific) :
In 2-(2-Methoxyphenyl)-1-propylpiperidine , the proton at position C2 of the piperidine ring is benzylic and alpha to the nitrogen.
Signal : A distinct doublet of doublets (dd) or multiplet in the 3.2 – 3.8 ppm region.[1]
The Quaternary Carbon (PCE Specific) :
In 2-MeO-PCE , the carbon connecting the phenyl ring and the amine (C1 of cyclohexane) is quaternary (fully substituted).
Signal : There is NO proton signal in the 3.0 – 4.0 ppm benzylic region corresponding to the ring attachment point.
Use this logic gate to validate the compound identity in a laboratory setting.
Figure 2: Step-by-step decision matrix for differentiating C15H23NO isomers.
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link][1]
Wallach, J., et al. (2016).[1] "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines." Drug Testing and Analysis. Retrieved from [Link][1]
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) . (2024).[1] Risk Assessment of New Psychoactive Substances: Arylcyclohexylamines. Retrieved from [Link][1]
McLaughlin, G., et al. (2016).[2] "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers." Drug Testing and Analysis. Retrieved from [Link]
Validation of LC-MS/MS methods for piperidine derivative quantification
The Definitive Guide to LC-MS/MS Method Validation for Piperidine Derivatives: A Comparative Analysis Piperidine derivatives—ranging from Alzheimer's therapeutics like donepezil to potent analgesics like fentanyl—represe...
Author: BenchChem Technical Support Team. Date: March 2026
The Definitive Guide to LC-MS/MS Method Validation for Piperidine Derivatives: A Comparative Analysis
Piperidine derivatives—ranging from Alzheimer's therapeutics like donepezil to potent analgesics like fentanyl—represent a critical class of pharmacophores in modern drug development. However, quantifying these basic, nitrogen-containing compounds in complex biological matrices like human plasma presents significant analytical challenges. Their high pKa values lead to strong secondary interactions during chromatography, while their susceptibility to ion suppression in electrospray ionization (ESI) demands rigorous sample cleanup.
As a Senior Application Scientist, I have evaluated countless bioanalytical workflows. This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies for piperidine quantification. More importantly, it establishes a self-validating framework rooted in the mechanistic causality of these techniques, ensuring full compliance with the FDA Bioanalytical Method Validation Guidance for Industry (2018)[1] and the harmonized ICH M10 Guidelines (2022)[2].
Part 1: Sample Preparation – Why Simple Precipitation Fails
When developing an LC-MS/MS method for a piperidine derivative like donepezil, the first critical decision is sample preparation. Many laboratories default to Protein Precipitation (PPT) due to its speed and low cost. However, PPT merely removes gross proteins, leaving behind a high concentration of endogenous glycerophospholipids.
The Causality of Ion Suppression: In the ESI source, these residual phospholipids compete with the basic piperidine analyte for available charge (protons). Because phospholipids are highly surface-active, they monopolize the droplet surface, preventing the analyte from ionizing efficiently. This leads to severe matrix effects and elevated Lower Limits of Quantification (LLOQ).
To overcome this, Solid-Phase Extraction (SPE)—specifically Mixed-Mode Strong Cation Exchange (MCX)—is the superior alternative[3]. Piperidines contain a basic secondary or tertiary nitrogen (pKa ~8–10). By acidifying the plasma, we force this nitrogen into a fully protonated (cationic) state. The MCX sorbent contains both hydrophobic alkyl chains and negatively charged sulfonic acid groups. This dual-retention mechanism allows us to wash the sorbent with 100% organic solvent, stripping away phospholipids while the piperidine remains locked in place via strong ionic bonds.
Comparative Performance Data
The following table summarizes experimental data comparing PPT, Liquid-Liquid Extraction (LLE)[4], and MCX SPE for the extraction of donepezil from human plasma[5].
This protocol is designed as a self-validating system; the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Donepezil-d7, prior to extraction ensures that any volumetric losses or residual matrix effects are mathematically corrected during quantification[3].
Pre-treatment: Aliquot 100 µL of plasma. Spike with 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 4% Phosphoric Acid (H₃PO₄) to disrupt protein binding and ionize the piperidine nitrogen.
Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade H₂O through the 30 mg MCX cartridge to solvate the sorbent bed.
Loading: Load the acidified sample at a flow rate of 1 mL/min. Mechanism: The protonated analyte binds ionically to the sulfonic acid groups.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in H₂O. Mechanism: Removes water-soluble endogenous salts and polar peptides.
Wash 2 (Organic): Pass 1 mL of 100% MeOH. Mechanism: Disrupts hydrophobic interactions, washing away neutral lipids and phospholipids without breaking the ionic analyte-sorbent bond.
Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Mechanism: The high pH deprotonates the piperidine nitrogen, neutralizing its charge, breaking the ionic bond, and allowing the organic solvent to elute the purified analyte.
Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.
Part 2: Chromatographic Separation – Overcoming the Silanol Effect
Once a clean extract is obtained, the next hurdle is chromatographic separation. Historically, Fully Porous Particle (FPP) C18 columns have been the standard. However, piperidine derivatives notoriously exhibit severe peak tailing on C18 phases.
The Causality of Peak Tailing: While C18 separates compounds based on hydrophobic dispersion forces, the underlying silica support contains residual, unendcapped silanol groups (-SiOH). At typical acidic mobile phase pH (e.g., pH 3), the basic nitrogen of the piperidine is positively charged, while a fraction of the silanols are negatively charged. This creates unintended secondary ion-exchange interactions, causing the analyte to "drag" through the column, resulting in broad, asymmetrical peaks that degrade sensitivity and integration accuracy.
The Biphenyl Advantage: Transitioning to a Sub-2 µm or Core-Shell Biphenyl stationary phase fundamentally alters the retention mechanism[6]. The biphenyl rings provide orthogonal
(pi-pi) interactions with the aromatic moieties of the piperidine derivative (such as the benzyl group in donepezil). This enhanced retention allows for the use of higher concentrations of organic modifiers or stronger buffers (e.g., 10 mM Ammonium Formate) that effectively mask residual silanols. Furthermore, the core-shell architecture reduces the eddy diffusion (the A term in the van Deemter equation), resulting in significantly higher theoretical plates and sharper peaks.
Enhances resolution from isobaric matrix interferences.
Retention Time ()
4.8 min
2.2 min
Doubles sample throughput for clinical batches.
Signal-to-Noise at LLOQ
12:1
48:1
Ensures robust compliance with FDA/ICH sensitivity criteria.
Part 3: The Self-Validating System (ICH M10 & FDA 2018 Compliance)
A method is only as good as its validation. The transition from the 2018 FDA guidance to the globally harmonized ICH M10 (effective 2023) standardized the criteria for bioanalytical method validation (BMV)[7],[2].
To ensure trustworthiness, your validation protocol must act as a self-validating system. This means every potential point of failure (matrix interference, extraction loss, degradation) is actively interrogated before study samples are analyzed.
Core Validation Pillars
Selectivity and Matrix Effect:
According to ICH M10, selectivity must be proven using blank matrix from at least 6 independent sources (including hemolyzed and lipemic lots)[8]. The matrix effect is quantified using the IS-normalized Matrix Factor (MF).
Causality: By dividing the analyte MF by the SIL-IS MF, we prove that the internal standard perfectly tracks the analyte's ionization suppression. The Coefficient of Variation (CV) of the IS-normalized MF must be
.
Accuracy and Precision (A&P):
Evaluated over 3 independent runs using Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High)[9].
Acceptance Criteria: Mean bias within
of nominal ( at LLOQ), and precision CV ( at LLOQ).
Stability Assessments:
Piperidines must be proven stable under all encountered conditions: benchtop (room temp), freeze-thaw (minimum 3 cycles at -80°C), and autosampler stability (processed extract)[10].
Bioanalytical method validation lifecycle compliant with ICH M10 and FDA guidelines.
Conclusion
Quantifying piperidine derivatives requires a deep understanding of their physicochemical properties. By abandoning generic protein precipitation in favor of mechanism-driven Mixed-Mode SPE, and replacing traditional C18 columns with Core-Shell Biphenyl chemistries, bioanalytical scientists can eliminate matrix effects and secondary silanol interactions. When these optimized techniques are subjected to the rigorous, self-validating framework of the ICH M10 guidelines, the resulting LC-MS/MS methods yield unimpeachable, regulatory-grade data.
References
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]
European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. (2022). Available at:[Link]
Shin, Y. B., et al. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One. (2024). Available at:[Link]
Park, E. J., et al. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and Clinical Pharmacology. (2016). Available at:[Link]
A Procedural Guide for the Safe Disposal of 2-(2-Methoxyphenyl)-1-propylpiperidine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(2-Methoxyphenyl)-1-propylpiperidine. As a substituted piperidine derivative, this compound requires careful management a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(2-Methoxyphenyl)-1-propylpiperidine. As a substituted piperidine derivative, this compound requires careful management as hazardous waste to ensure personnel safety, regulatory compliance, and environmental protection. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each critical step.
Core Directive: Hazard Assessment and Foundational Principles
While specific toxicological data for 2-(2-Methoxyphenyl)-1-propylpiperidine is not extensively published, its chemical structure, featuring a piperidine scaffold, necessitates that it be handled as a hazardous substance. Piperidine and its derivatives are often classified as corrosive, toxic, and potentially flammable materials.[1][2][3] Therefore, the foundational principle of its disposal is the strict prohibition of drain or sewer disposal.
The Mandate Against Drain Disposal:
Federal, state, and local environmental regulations strictly forbid the disposal of hazardous chemicals, including flammable liquids, toxic substances, and corrosives, into sanitary sewers.[4][5] These regulations are in place to protect public health, wastewater treatment infrastructure, and the environment.[4] It is crucial to understand that intentionally diluting chemical waste to circumvent hazardous waste regulations is illegal.[4][6] All quantities of such chemical waste must be collected for proper disposal by certified professionals.[4]
Primary Disposal Method:
The only secure, compliant, and environmentally responsible method for disposing of 2-(2-Methoxyphenyl)-1-propylpiperidine is through your institution's Environmental Health & Safety (EH&S) program or a licensed hazardous waste management company.[7] These organizations are equipped to handle and process chemical waste in accordance with all applicable regulations.
Essential Safety: Personal Protective Equipment (PPE)
Prior to handling 2-(2-Methoxyphenyl)-1-propylpiperidine for any purpose, including disposal, the following minimum personal protective equipment must be worn. The rationale for each piece of equipment is to prevent exposure via inhalation, skin contact, or eye contact.
PPE Category
Specification
Rationale
Hand Protection
Chemically resistant gloves (e.g., nitrile).
To prevent skin contact, as piperidine derivatives can be corrosive and cause burns.[8][9]
Eye Protection
Safety glasses with side-shields or chemical safety goggles.
To protect against splashes, which can cause serious eye damage.[8][10]
Skin and Body
A laboratory coat.
To protect skin and personal clothing from contamination.
Work Area
All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.
To prevent inhalation of any vapors or aerosols.[1][7]
Standard Operating Protocol: Waste Collection and Disposal
This protocol details the systematic procedure for the collection and disposal of unwanted 2-(2-Methoxyphenyl)-1-propylpiperidine.
Step 1: Segregation and Collection
Collect all waste containing 2-(2-Methoxyphenyl)-1-propylpiperidine, including unused reagent, reaction byproducts, and contaminated materials (e.g., weigh boats, pipette tips), in a dedicated hazardous waste container.[7]
Causality: Never mix this waste with other chemical waste streams, particularly strong oxidizing agents, to prevent potentially violent and unintended chemical reactions.[5][7] Segregation is a cornerstone of safe laboratory practice.
Step 2: Proper Containerization
Select a waste container made of a chemically compatible material. A high-density polyethylene (HDPE) container is a suitable choice for organic bases.[7]
Ensure the container has a secure, leak-proof screw-top cap.
Causality: Using an incompatible container can lead to its degradation, causing dangerous leaks and spills.
Step 3: Accurate and Clear Labeling
The container must be clearly labeled as "Hazardous Waste."
The label must include:
The full chemical name: "Waste 2-(2-Methoxyphenyl)-1-propylpiperidine"
All major components and their approximate concentrations.
Causality: Proper labeling is a regulatory requirement and is critical for informing waste handlers of the container's contents and associated dangers, ensuring it is handled and disposed of correctly.
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated and secure chemical waste storage area.[7]
This area should be well-ventilated, away from heat sources, and segregated from incompatible materials.[1][7]
Causality: Safe temporary storage minimizes the risk of accidents, exposure, and unauthorized access pending professional pickup.
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[5]
Follow their specific procedures for documentation and hand-off. If your organization does not have an internal EH&S department, you must contract with a licensed hazardous waste disposal company.
Emergency Protocol: Spill Management
In the event of a small spill, immediate and correct action is critical to mitigate hazards.
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[7]
Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels as the primary absorbent.
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools if the compound is determined to be flammable.[1][7] Avoid creating dust.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials (wipes, gloves) as hazardous waste.
Dispose: All materials used for spill cleanup must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-(2-Methoxyphenyl)-1-propylpiperidine waste.
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Methoxyphenyl)-1-propylpiperidine
Hazard Assessment: Understanding the Risks 2-(2-Methoxyphenyl)-1-propylpiperidine belongs to the substituted piperidine class of compounds. Analogous structures, such as other methoxyphenyl piperidines and piperazines, a...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: Understanding the Risks
2-(2-Methoxyphenyl)-1-propylpiperidine belongs to the substituted piperidine class of compounds. Analogous structures, such as other methoxyphenyl piperidines and piperazines, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Some related compounds are also harmful if swallowed or in contact with skin[4][5]. Therefore, a conservative approach dictates that this compound should be treated as a hazardous substance, with the primary routes of exposure being inhalation, dermal contact, and ingestion[6].
Core Principles of Protection: The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment.[6][7] PPE should be considered the final barrier of protection.
Engineering Controls: The First Line of Defense
Before any handling of 2-(2-Methoxyphenyl)-1-propylpiperidine, appropriate engineering controls must be in place to minimize exposure.
Chemical Fume Hood: All work involving the handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood.[8] This is crucial for controlling exposure to hazardous fumes and vapors.
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[9][10]
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[8][11] In the event of accidental exposure, immediate decontamination is critical.
Personal Protective Equipment (PPE): A Detailed Protocol
A comprehensive PPE plan is mandatory for all personnel handling 2-(2-Methoxyphenyl)-1-propylpiperidine. The minimum required PPE includes a lab coat, protective eyewear, and appropriate gloves.[11]
Given the high risk of serious eye irritation from analogous compounds, robust eye and face protection is non-negotiable.
Safety Glasses with Side Shields: These are the minimum requirement for any work in the laboratory where chemical hazards are present.[11][12]
Chemical Splash Goggles: These are required when there is a risk of splashes, such as when transferring liquids or preparing solutions.[11][13]
Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant splash hazard, for instance, when handling larger volumes or during reactions that have the potential to be vigorous.[11][13]
It is imperative that all eye and face protection meets the ANSI Z87 standard.[11]
Protecting the skin from direct contact is crucial to prevent irritation and potential systemic absorption.
Laboratory Coat: A flame-resistant lab coat that fits properly is mandatory. It should be fully buttoned with the sleeves rolled down.[8]
Gloves: The selection of gloves is critical and must be based on chemical compatibility.
Material: For handling substituted piperidines, nitrile or neoprene gloves are generally recommended. Always consult a glove compatibility chart for the specific solvent being used if the compound is in solution.
Inspection and Technique: Gloves must be inspected for any signs of degradation or punctures before use.[12] Proper glove removal technique (without touching the outer surface with bare hands) is essential to prevent skin contamination.[14][15]
Double Gloving: For procedures with a higher risk of exposure, such as when handling concentrated forms of the compound, double gloving is recommended.
Full-Body Protection: In situations with a high risk of significant spills or splashes, a chemically resistant apron or suit may be necessary.[9][12]
Engineering controls like fume hoods are the primary method for preventing inhalation exposure. However, in certain situations, respiratory protection may be required.
Risk Assessment: A risk assessment should be conducted to determine if respiratory protection is necessary. This is particularly important when engineering controls are not sufficient or during emergency situations such as a large spill.
Respirator Type: If a respirator is required, a NIOSH-approved respirator with the appropriate cartridge for organic vapors should be used.[10] All personnel required to wear a respirator must be properly fit-tested and trained in its use.
The following table summarizes the recommended PPE for different operational scenarios:
Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Low-Volume Handling in a Fume Hood
Safety glasses with side shields
Single pair of nitrile or neoprene gloves
Lab coat
Not generally required
Solution Preparation/Liquid Transfer
Chemical splash goggles
Single pair of nitrile or neoprene gloves
Lab coat
Not generally required in a fume hood
High-Concentration or Powder Handling
Chemical splash goggles and face shield
Double pair of nitrile or neoprene gloves
Lab coat and chemical-resistant apron
Recommended, especially if dust is generated
Large Spill or Emergency
Chemical splash goggles and face shield
Heavy-duty, chemically resistant gloves
Full-body chemical suit
NIOSH-approved respirator with organic vapor cartridges
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for maintaining a safe laboratory environment.
Preparation: Before starting any work, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.
Designated Area: All work with 2-(2-Methoxyphenyl)-1-propylpiperidine should be conducted in a designated area within a chemical fume hood.[16]
Weighing: If handling the compound in solid form, weigh it out within the fume hood to minimize the risk of inhaling dust particles.
Spill Management: Have a chemical spill kit readily available. In the event of a small spill within the fume hood, it can be cleaned up by trained personnel wearing appropriate PPE. For larger spills, evacuate the area and follow emergency procedures.
Decontamination: After handling is complete, decontaminate all surfaces and equipment.
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
All waste containing 2-(2-Methoxyphenyl)-1-propylpiperidine must be treated as hazardous waste.
Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste.
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Disposal: Dispose of all waste, including empty containers and contaminated PPE, through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[14]
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can handle 2-(2-Methoxyphenyl)-1-propylpiperidine with a high degree of safety, minimizing exposure risks and ensuring a secure laboratory environment.
References
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Thomasnet. Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. Retrieved from [Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved from [Link]
Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. Retrieved from [Link]
Safety Data Sheet PIPERIDINE. ChemSupply Australia. Retrieved from [Link]
4-Piperidinopiperidine Safety Data Sheet. Antibodies. Retrieved from [Link]
19725-12-3 Safety Data Sheet. Aaron Chemistry GmbH. Retrieved from [Link]
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012, May 30). Bergeson & Campbell, P.C. Retrieved from [Link]
PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. Retrieved from [Link]
CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. The George Washington University Office of Research Safety. Retrieved from [Link]
Chemical Safety in the Workplace. (2026, February 18). CDC. Retrieved from [Link]
SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. CDC. Retrieved from [Link]